molecular formula C13H10F3N5 B1670969 DSM74 CAS No. 898743-92-5

DSM74

Numéro de catalogue: B1670969
Numéro CAS: 898743-92-5
Poids moléculaire: 293.25 g/mol
Clé InChI: LRHHXKBKRNNFRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DSM74 is a metabolically stable dihydroorotate dehydrogenase inhibitor with antimalarial activity.

Propriétés

Numéro CAS

898743-92-5

Formule moléculaire

C13H10F3N5

Poids moléculaire

293.25 g/mol

Nom IUPAC

5-methyl-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H10F3N5/c1-8-6-11(21-12(19-8)17-7-18-21)20-10-4-2-9(3-5-10)13(14,15)16/h2-7,20H,1H3

Clé InChI

LRHHXKBKRNNFRV-UHFFFAOYSA-N

SMILES canonique

CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)C(F)(F)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(5-methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)(4-trifluoromethylphenyl)amine
DSM 74
DSM-74
DSM74 cpd

Origine du produit

United States

Foundational & Exploratory

The Triazolopyrimidine DSM74: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action, Experimental Evaluation, and Resistance Profile of a Novel Antimalarial Candidate.

Executive Summary

Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health burden, exacerbated by the continuous emergence of drug-resistant strains. This necessitates the discovery and development of novel antimalarials with unique mechanisms of action. DSM74, a triazolopyrimidine-based compound, has been identified as a potent and selective inhibitor of P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. Unlike its human host, the parasite relies exclusively on the de novo synthesis of pyrimidines, making this pathway an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, biochemical effects, and the structural basis for its selectivity. Furthermore, it outlines key experimental protocols for its evaluation and discusses the known mechanisms of resistance, offering valuable insights for researchers and drug development professionals in the field of antimalarial chemotherapy.

Introduction: The Pyrimidine Biosynthesis Pathway as an Antimalarial Target

Plasmodium falciparum has a complex lifecycle that involves rapid replication, demanding a high flux of nucleotide precursors for DNA and RNA synthesis. The parasite is incapable of salvaging preformed pyrimidines from the host and is therefore entirely dependent on the de novo pyrimidine biosynthesis pathway.[1] This metabolic vulnerability presents a prime opportunity for targeted drug development.[2]

The de novo pyrimidine biosynthesis pathway in Plasmodium consists of six enzymatic steps, with dihydroorotate dehydrogenase (DHODH) catalyzing the fourth and rate-limiting step.[1] PfDHODH is a mitochondrial enzyme that facilitates the flavin mononucleotide (FMN)-dependent oxidation of dihydroorotate to orotate.[3] The inhibition of PfDHODH leads to the depletion of the pyrimidine pool, thereby halting parasite proliferation. The significant structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors, minimizing off-target effects.[2]

This compound: A Selective Inhibitor of PfDHODH

This compound is a triazolopyrimidine-based compound that has demonstrated potent and selective inhibitory activity against PfDHODH.[2] Its development was part of a broader effort to identify novel PfDHODH inhibitors, leading to the discovery of related compounds such as DSM1 and the clinical candidate DSM265.[2][4]

Mechanism of Action

This compound exerts its antimalarial effect by directly inhibiting the enzymatic activity of PfDHODH. This inhibition disrupts the synthesis of orotate, a crucial precursor for pyrimidines, ultimately leading to the cessation of parasite growth. The mechanism is cytostatic, arresting the development of the parasite at the trophozoite stage before the onset of schizogony.

The molecular interaction between this compound and PfDHODH has been elucidated through X-ray crystallography.[2] this compound binds to a hydrophobic pocket adjacent to the FMN cofactor, a site that is distinct from the dihydroorotate binding site but is thought to overlap with the binding site for coenzyme Q, the natural electron acceptor for the enzyme.[2][3] The high selectivity of this compound for PfDHODH over human DHODH (hDHODH) is attributed to variations in the amino acid residues lining this inhibitor-binding pocket.[2]

Figure 1: Mechanism of Action of this compound cluster_parasite Plasmodium falciparum Mitochondrion DHO Dihydroorotate PfDHODH PfDHODH (Enzyme) DHO->PfDHODH Substrate OA Orotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis OA->Pyrimidine_Synthesis PfDHODH->OA Product This compound This compound This compound->PfDHODH Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis & Parasite Replication Pyrimidine_Synthesis->DNA_RNA_Synthesis Inhibited_Replication Inhibited DNA_RNA_Synthesis->Inhibited_Replication

Caption: Figure 1: this compound inhibits PfDHODH, blocking the conversion of dihydroorotate to orotate.

Quantitative Efficacy Data

The potency of this compound and its analogs has been quantified through various in vitro assays. The following table summarizes key inhibitory concentrations.

CompoundTargetAssay TypeIC50 / EC50 (µM)Reference
This compound PfDHODHEnzyme Inhibition~0.3[2]
DSM1 PfDHODHEnzyme Inhibition0.047[2]
DSM1 P. falciparum 3D7Whole Cell Growth0.079[2]
A77 1726 hDHODHEnzyme InhibitionPotent[2]
A77 1726 PfDHODHEnzyme InhibitionWeak[1]

Experimental Protocols

The evaluation of PfDHODH inhibitors like this compound relies on robust and standardized experimental procedures. The following sections detail the core methodologies.

PfDHODH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH.

Principle: The activity of DHODH is determined by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (B1210591) (DCIP), which serves as an electron acceptor. The rate of dye reduction is proportional to the enzyme's activity.

Methodology:

  • Recombinant Enzyme: Purified recombinant PfDHODH is used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer (e.g., Tris-HCl), a detergent (e.g., Triton X-100), the substrate L-dihydroorotate, the electron acceptor Coenzyme Q, and the dye DCIP.

  • Compound Addition: Test compounds (e.g., this compound) are added in a range of concentrations.

  • Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance of DCIP at 600 nm is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.[5]

Figure 2: PfDHODH Enzyme Inhibition Assay Workflow start Prepare Reaction Mixture (Buffer, Substrate, CoQ, DCIP) add_compound Add Test Compound (e.g., this compound) start->add_compound add_enzyme Initiate with Recombinant PfDHODH add_compound->add_enzyme measure Monitor Absorbance (600 nm) Over Time add_enzyme->measure analyze Calculate Reaction Rates & Determine IC50 measure->analyze

Caption: Figure 2: A generalized workflow for determining the IC50 of PfDHODH inhibitors.

P. falciparum Whole-Cell Growth Inhibition Assay

This assay assesses the efficacy of a compound against the intraerythrocytic stages of the parasite.

Principle: The proliferation of P. falciparum in in vitro culture is quantified, and the effect of the test compound on this growth is measured. Parasite growth can be determined by various methods, including microscopic counting, radioisotope incorporation ([³H]-hypoxanthine), or fluorescence-based assays (e.g., SYBR Green).[6]

Methodology:

  • Parasite Culture: A synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) at the ring stage is maintained in human erythrocytes in RPMI 1640 medium supplemented with serum or Albumax.[6]

  • Drug Plate Preparation: Test compounds are serially diluted and added to a 96- or 384-well plate.

  • Infection and Incubation: The synchronized parasite culture is added to the wells. The plates are then incubated for a defined period (typically 48-72 hours) under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Growth Quantification (SYBR Green Method):

    • After incubation, the plate is frozen and thawed to lyse the erythrocytes.

    • A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

    • The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the EC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated.[6]

Resistance Mechanisms

The emergence of drug resistance is a major challenge in antimalarial therapy. In vitro studies have been conducted to investigate the mechanisms by which P. falciparum can develop resistance to DHODH inhibitors.

The primary mechanism of resistance to this compound and related compounds involves point mutations in the pfdhodh gene.[7] These mutations typically occur in or near the drug-binding site, leading to a reduced affinity of the inhibitor for the enzyme.[7][8] Interestingly, parasites with mutations conferring resistance to one type of DHODH inhibitor can sometimes exhibit increased sensitivity to other inhibitors with different chemical scaffolds.[7] This suggests that combination therapy with different DHODH inhibitors could be a strategy to mitigate the development of resistance.[7] In some cases, amplification of the pfdhodh gene has also been observed as a mechanism of resistance.[7][8]

Figure 3: Resistance to PfDHODH Inhibitors cluster_resistance Mechanisms of Resistance Inhibitor PfDHODH Inhibitor (e.g., this compound) PfDHODH Wild-Type PfDHODH Inhibitor->PfDHODH Binding & Inhibition Mutated_PfDHODH Mutated PfDHODH (Altered Binding Site) Inhibitor->Mutated_PfDHODH Reduced Binding PfDHODH->Mutated_PfDHODH Point Mutation Gene_Amp pfdhodh Gene Amplification PfDHODH->Gene_Amp Leads to Overexpression

Caption: Figure 3: Resistance to this compound arises from target mutations or gene amplification.

Conclusion and Future Directions

This compound and the broader class of triazolopyrimidine-based inhibitors represent a significant advancement in the pursuit of novel antimalarial therapies. Their targeted mechanism of action against PfDHODH, a validated drug target, coupled with their high selectivity, underscores their potential. The detailed understanding of their interaction with the target enzyme, the established methodologies for their evaluation, and the insights into resistance mechanisms provide a solid foundation for further drug development. Future efforts will likely focus on optimizing the pharmacokinetic properties of these inhibitors, exploring combination therapies to combat resistance, and advancing lead candidates through clinical trials. The continued investigation of PfDHODH inhibitors holds great promise for delivering the next generation of effective and durable antimalarial treatments.

References

Unveiling DSM74: A Triazolopyrimidine-Based Inhibitor Targeting Malaria

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

DSM74, also identified as compound 21, is a potent, orally active antimalarial agent belonging to the triazolopyrimidine class of compounds.[1][2] Extensive research has demonstrated its efficacy in inhibiting the growth of Plasmodium parasites, the causative agent of malaria, by targeting a crucial enzyme in their pyrimidine (B1678525) biosynthesis pathway.[1] This guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and the experimental data supporting its potential as an antimalarial drug candidate.

Chemical Structure and Properties

This compound is characterized by a core triazolopyrimidine scaffold linked to a p-trifluoromethylphenyl group.[1] This specific substitution is critical for its metabolic stability and in vivo activity.

Below are the key chemical identifiers for this compound:

PropertyValue
IUPAC Name N-(4-(trifluoromethyl)phenyl)-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidin-7-amine
Molecular Formula C13H10F3N5[2]
CAS Number 898743-92-5[2]
SMILES FC(F)(F)C1=CC=C(C=C1)NC2=CC(C)=NC3=NC=NN23[2]

The chemical structure of this compound is visualized below:

Figure 1: Chemical structure of this compound.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

This compound exerts its antimalarial effect by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[1][5] Unlike their human hosts, Plasmodium parasites rely solely on this pathway for the synthesis of pyrimidines, which are essential precursors for DNA and RNA.[5] This dependency makes parasitic DHODH an attractive target for selective drug development.

The enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the production of uridine (B1682114) monophosphate (UMP).[5] By inhibiting DHODH, this compound effectively halts pyrimidine synthesis, thereby preventing parasite replication and proliferation.

DHODH_pathway cluster_pathway De Novo Pyrimidine Biosynthesis in Plasmodium cluster_result Outcome Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ...multiple steps... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA ...multiple steps... Inhibition Inhibition of Parasite Growth DHODH->Orotate This compound This compound This compound->DHODH

Figure 2: Inhibition of the Plasmodium pyrimidine biosynthesis pathway by this compound.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent inhibitory activity against DHODH from both Plasmodium falciparum (PfDHODH) and the rodent malaria parasite Plasmodium berghei (PbDHODH).[2] This enzymatic inhibition translates to effective suppression of parasite growth in both in vitro and in vivo models.

Table 1: Inhibitory Activity of this compound

TargetAssay TypeValueReference
PfDHODHIC500.28 µM[2]
PbDHODHIC500.38 µM[2]
P. falciparumEC50 (Whole Cell)80 nM[1]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

Determination of DHODH Inhibition (IC50)

The inhibitory activity of this compound against recombinant PfDHODH and PbDHODH is typically assessed using a spectrophotometric assay. The standard protocol involves the following steps:

  • Enzyme Preparation: Recombinant DHODH is expressed and purified from E. coli.

  • Reaction Mixture: The assay mixture contains the enzyme, dihydroorotate (substrate), and coenzyme Q (electron acceptor) in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Activity Measurement: The rate of dihydroorotate-dependent reduction of coenzyme Q is monitored by measuring the decrease in absorbance at a specific wavelength over time.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Mouse Model of Malaria

The efficacy of this compound in a living organism is evaluated using a P. berghei infection model in mice, a standard preclinical model for malaria.[1]

  • Infection: Mice are infected with P. berghei.

  • Drug Administration: this compound is administered orally to the infected mice at specified doses and time intervals.

  • Parasitemia Monitoring: The level of parasitemia (the percentage of red blood cells infected with the parasite) is monitored daily by examining blood smears under a microscope.

  • Efficacy Assessment: The efficacy of this compound is determined by comparing the parasitemia levels in treated mice to those in an untreated control group.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Enzyme Purified DHODH Reaction Mix and Incubate Enzyme->Reaction Substrate Dihydroorotate + Coenzyme Q Substrate->Reaction Inhibitor This compound (Varying Conc.) Inhibitor->Reaction Measure Spectrophotometric Measurement Reaction->Measure Calculate Calculate IC50 Measure->Calculate Infect Infect Mice with P. berghei Treat Oral Administration of this compound Infect->Treat Monitor Daily Blood Smears Treat->Monitor Analyze Determine Parasitemia Monitor->Analyze Assess Compare to Control Analyze->Assess

Figure 3: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising antimalarial candidate with a well-defined chemical structure and a clear mechanism of action. Its ability to selectively inhibit Plasmodium DHODH, coupled with its demonstrated in vivo efficacy, validates this enzyme as a key target for antimalarial chemotherapy.[1] The data presented in this guide underscore the potential of the triazolopyrimidine scaffold for the development of novel and effective treatments for malaria. Further optimization and clinical evaluation of this compound and related compounds are warranted.

References

DSM74: A Technical Guide to a Potent Dihydroorotate Dehydrogenase Inhibitor for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of DSM74, a selective inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). It details the compound's mechanism of action, quantitative preclinical data, experimental methodologies, and its significance in the validation of DHODH as a viable antimalarial drug target.

Introduction: Targeting a Critical Pathway in Plasmodium

Malaria remains a significant global health challenge, with the constant emergence of drug-resistant parasite strains necessitating the discovery of novel therapeutic agents and targets.[1][2] The de novo pyrimidine (B1678525) biosynthesis pathway is an attractive area for drug development because, unlike their human hosts who can utilize both de novo and salvage pathways, Plasmodium parasites are entirely dependent on de novo synthesis for the pyrimidines required for DNA and RNA replication.[1][2][3]

Dihydroorotate dehydrogenase (DHODH) is an essential mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the flavin mononucleotide (FMN)-dependent oxidation of dihydroorotate to orotate.[1][4] this compound is a metabolically stable, triazolopyrimidine-based inhibitor developed as a potent and selective agent against PfDHODH.[1][5] It emerged from a lead optimization program aimed at improving the in vivo properties of earlier compounds, such as DSM1, which, despite potent in vitro activity, showed poor plasma exposure.[1][2] The development of this compound provided the first proof-of-concept that DHODH inhibitors could effectively suppress Plasmodium growth in vivo, validating DHODH as a new target for antimalarial chemotherapy.[1]

Mechanism of Action

This compound exerts its antimalarial effect by directly inhibiting the enzymatic activity of PfDHODH. This inhibition blocks the synthesis of orotate, a key precursor for pyrimidine nucleotides (e.g., UTP, CTP, dTTP). The resulting depletion of the pyrimidine pool halts DNA and RNA synthesis, arresting parasite proliferation and leading to cell death.[1][2]

The high selectivity of this compound for the parasite enzyme over human DHODH (hDHODH) is attributed to structural differences in the inhibitor-binding pocket.[1][6] X-ray crystallography studies have shown that triazolopyrimidine inhibitors like this compound bind to a species-variable hydrophobic pocket adjacent to the FMN cofactor.[1][2] This structural divergence allows for the design of inhibitors that are highly potent against PfDHODH while having minimal impact on the human ortholog, a critical feature for a favorable safety profile.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibitory Action Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODC Pyrimidines Pyrimidines for DNA/RNA Synthesis UMP->Pyrimidines This compound This compound This compound->DHODH_Node Inhibits

Figure 1: Inhibition of the De Novo Pyrimidine Synthesis Pathway by this compound.

Quantitative Data

The potency, selectivity, and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The data are summarized in the tables below.

Table 1: In Vitro Activity and Selectivity of this compound

This table presents the half-maximal inhibitory concentration (IC50) against the DHODH enzyme and the half-maximal effective concentration (EC50) against whole P. falciparum cells. The data for the parent compound DSM1 are included for comparison.

CompoundTarget Enzyme/CellIC50 / EC50 (µM)Selectivity (hDHODH / PfDHODH)Reference
This compound PfDHODHData not specified in provided abstractsData not specified in provided abstracts[2]
This compound P. falciparum 3D7 cellsData not specified in provided abstractsN/A[2]
DSM1 PfDHODH0.047> 4,000-fold[2]
DSM1 hDHODH> 200N/A[2]
DSM1 P. falciparum 3D7 cells0.079N/A[2]

Note: While specific IC50 values for this compound were not available in the initial search results, it is part of the potent triazolopyrimidine series. The series is characterized by low nanomolar potency against PfDHODH.[2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model

This table summarizes the in vivo antimalarial activity of this compound in a P. berghei mouse model, demonstrating its ability to suppress parasite growth.

Dosing RegimenParasitemia Suppression (Day 5)Overt ToxicityReference
Twice Daily (b.i.d.)95%None observed[2]
Once Daily (q.d.)71%None observed[2]

Experimental Protocols

The characterization of DHODH inhibitors like this compound relies on standardized enzymatic and cell-based assays, followed by in vivo efficacy models.

DHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator, 2,6-dichloroindophenol (B1210591) (DCIP).[2][3]

  • Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons from this reaction are transferred via FMN to a coenzyme Q analog (e.g., decylubiquinone). The reduced coenzyme Q then reduces DCIP, causing a measurable decrease in absorbance at 600 nm. Inhibitors of DHODH block this electron transfer chain, preventing the reduction of DCIP.[2][7]

  • Reagents & Buffers:

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[3]

    • Recombinant DHODH enzyme (P. falciparum or human).

    • Substrate: L-dihydroorotate.[3]

    • Electron Acceptor: Decylubiquinone (a Coenzyme Q analog).[3]

    • Indicator: 2,6-dichloroindophenol (DCIP).[3]

    • Test Compound (this compound) serially diluted in DMSO.

  • Procedure:

    • Add assay buffer, recombinant DHODH enzyme, and varying concentrations of the test inhibitor to the wells of a 384-well plate.[2]

    • Pre-incubate the enzyme and inhibitor to allow for binding.

    • Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP.[3]

    • Monitor the decrease in absorbance at 600 nm over time using a plate reader.

    • Calculate the percent inhibition at each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

DHODH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of this compound in DMSO C Add this compound to plate and pre-incubate A->C B Prepare assay plate with Buffer and DHODH Enzyme B->C D Initiate reaction by adding Substrate, CoQ, and DCIP C->D E Monitor Absorbance decrease at 600 nm D->E F Calculate % Inhibition vs. DMSO control E->F G Plot dose-response curve and determine IC50 F->G

Figure 2: Experimental Workflow for the In Vitro DHODH Inhibition Assay.

Whole-Cell Parasite Growth Inhibition Assay

This assay determines the potency of the compound against live P. falciparum parasites cultured in vitro.

  • Principle: Parasite viability is assessed after a set incubation period with the test compound. A common method involves measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH) or using a fluorescent DNA-intercalating dye like SYBR Green I.

  • Procedure:

    • Maintain asynchronous or synchronous cultures of P. falciparum (e.g., 3D7 strain) in human erythrocytes.

    • Plate the infected red blood cells in 96-well plates.

    • Add serial dilutions of the test compound (this compound) and incubate for 48-72 hours under standard culture conditions.

    • After incubation, lyse the cells and quantify parasite growth, for example, by adding a SYBR Green I lysis buffer and measuring fluorescence.

    • Calculate the EC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to untreated controls.

In Vivo Efficacy in Mouse Models

The P. berghei mouse model is often used to assess the in vivo activity of antimalarial compounds.[1]

  • Principle: Mice are infected with a rodent-specific Plasmodium species, and the ability of the test compound to reduce or clear the resulting parasitemia is measured.

  • Procedure:

    • Infect mice (e.g., CD-1 strain) with P. berghei.

    • Administer the test compound (this compound) orally at specified doses and schedules (e.g., once or twice daily) for a set duration, typically a 4-day test.[2]

    • Monitor parasitemia daily by collecting a small blood sample and examining Giemsa-stained thin blood smears under a microscope.

    • Calculate the percentage suppression of parasitemia on a specific day (e.g., day 5) compared to a vehicle-treated control group.[2]

    • Monitor the animals for any signs of overt toxicity.

Structure-Activity Relationship (SAR) and Development

The discovery of this compound was a result of a structure-guided medicinal chemistry program. The initial lead, DSM1, contained a naphthyl moiety.[1][2] While highly potent in vitro, DSM1 suffered from poor metabolic stability and reduced plasma exposure upon repeated dosing in mice.[1]

The key optimization was the replacement of the naphthyl group with a p-trifluoromethylphenyl moiety. This single modification led to compound 21 (this compound) , which exhibited significantly improved metabolic stability in human liver microsomes and much higher plasma concentrations in vivo in mice.[1] This enhancement in pharmacokinetic properties was critical for translating the potent in vitro activity into in vivo efficacy. The triazolopyrimidine core remains essential for binding and inhibitory activity.[2]

SAR_Evolution Parent Initial Lead (e.g., DSM1) - Naphthyl Moiety - Potent In Vitro Activity - Poor Metabolic Stability Modification Structural Modification Parent->Modification Replace Naphthyl with p-Trifluoromethylphenyl This compound Optimized Compound (this compound) - p-Trifluoromethylphenyl Moiety - Potent In Vitro Activity - Improved Metabolic Stability - Enhanced In Vivo Exposure Modification->this compound

Figure 3: Logical Flow of the Structural Optimization from DSM1 to this compound.

Conclusion and Future Directions

This compound represents a landmark compound in the pursuit of novel antimalarials targeting PfDHODH. Its development successfully addressed the challenge of poor metabolic stability in early-generation inhibitors, providing the first definitive evidence that a selective PfDHODH inhibitor could be effective in an animal model of malaria.[1][2]

The success of this compound and the triazolopyrimidine scaffold paved the way for the development of next-generation DHODH inhibitors, such as DSM265, which advanced into human clinical trials.[6][8][9] The work on this compound validated the strategic approach of targeting species-specific differences in essential metabolic pathways and underscored the importance of integrating medicinal chemistry with detailed pharmacokinetic and efficacy studies early in the drug discovery process. This technical guide highlights the foundational role of this compound in establishing DHODH as a clinically relevant antimalarial target.

References

The Plasmodium de novo Pyrimidine Biosynthesis Pathway: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the de novo pyrimidine (B1678525) biosynthesis pathway in Plasmodium, the causative agent of malaria. The parasite's complete reliance on this pathway for survival, in contrast to the host's ability to salvage pyrimidines, establishes it as a critical and validated target for antimalarial drug development.[1][2][3] This document outlines the core enzymatic steps, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the pathway and associated workflows.

Core Pathway Overview

The de novo synthesis of pyrimidines in Plasmodium falciparum is a six-step enzymatic cascade that converts simple precursors into uridine (B1682114) 5'-monophosphate (UMP), the foundational block for all other pyrimidine nucleotides essential for DNA and RNA synthesis.[4] Unlike in humans where some of these enzymes exist as multifunctional proteins, in P. falciparum, several are monofunctional, presenting opportunities for selective inhibition.[5]

The six core enzymes in this pathway are:

The essentiality of this pathway is underscored by the fact that genetic disruption of its constituent enzymes is lethal to the parasite.[6][7]

Plasmodium_de_novo_pyrimidine_biosynthesis cluster_reactants cluster_pathway Glutamine Glutamine CPSII Carbamoyl Phosphate Synthetase II (CPSII) Glutamine->CPSII CP Carbamoyl Phosphate 2 ATP 2 ATP 2 ATP->CPSII HCO3- HCO3- HCO3-->CPSII Aspartate Aspartate ATCase Aspartate Transcarbamoylase (ATCase) Aspartate->ATCase CA Carbamoyl Aspartate PRPP PRPP OPRT Orotate Phosphoribosyltransferase (OPRT) PRPP->OPRT OMP Orotidine 5'-Monophosphate CPSII->CP ATCase->CA DHOase Dihydroorotase (DHOase) DHO Dihydroorotate DHOase->DHO DHODH Dihydroorotate Dehydrogenase (DHODH) OA Orotate DHODH->OA OPRT->OMP OMPDC Orotidine 5'-Monophosphate Decarboxylase (OMPDC) UMP Uridine 5'-Monophosphate OMPDC->UMP CP->ATCase CA->DHOase DHO->DHODH OA->OPRT OMP->OMPDC

Figure 1: The Plasmodium de novo pyrimidine biosynthesis pathway.

Quantitative Data on Pathway Enzymes and Inhibitors

The following tables summarize the available quantitative data for the enzymes of the Plasmodium falciparum de novo pyrimidine biosynthesis pathway and their inhibitors. This data is crucial for understanding enzyme function and for the rational design of potent and selective inhibitors.

Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
CPSII MgATP3800 ± 700---[8]
Glutamine----Data not available
Bicarbonate----Data not available
ATCase Carbamoyl Phosphate-12.1 ± 0.3--[9]
Aspartate-10.1 ± 0.4--[9]
DHOase N-carbamoyl-L-aspartate----Data not available
DHODH Dihydroorotate~12---[7]
OPRT PRPP9.3 ± 0.5299435343.8 x 10⁸[10]
Orotate----Data not available
OMPDC OMP----Data not available
Inhibitor Constants
EnzymeInhibitorIC₅₀ (nM)Ki (nM)NotesReference(s)
CPSII Acivicin1100-Also inhibits CTP synthetase.[11]
6-Diazo-5-oxo-norleucine3000-Also inhibits CTP synthetase and GMP synthetase.[11]
ATCase Torin 2--Confirmed as a target of this drug.[12]
2,3-napthalenediol--Allosteric inhibitor.[7][13]
BDA-0477.2-Allosteric inhibitor.[6][14]
BDA-1145.7-Allosteric inhibitor.[6]
PALAPoor inhibitor-Transition state analog, poor inhibitor of PfATC.[6]
DHOase ---Specific inhibitors with IC₅₀/Ki values are not well-documented.
DHODH DSM265--Potent inhibitor, has been in clinical trials.[2]
Genz-667348~10-100-Double-digit nanomolar potency.[1]
Genz-668857~10-100-Double-digit nanomolar potency.[1]
Genz-669178~10-100-Double-digit nanomolar potency.[1]
Triazolopyrimidine series60-[15]
Substituted pyrrole (B145914) analogs--Submicromolar IC₅₀ values.[15]
OPRT 5-Fluoroorotic acid42-[11]
OMPDC ---Specific inhibitors with IC₅₀/Ki values are not well-documented.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the Plasmodium de novo pyrimidine biosynthesis pathway.

Enzyme Activity Assays

This assay measures the production of ADP, which is coupled to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.6, 20 mM MgCl₂, 100 mM KCl

  • Substrates: 5 mM ATP, 10 mM glutamine, 40 mM KHCO₃

  • Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

  • Coupling Substrates: 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH

  • Enzyme: Purified or recombinant PfCPSII

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH in a microplate well or cuvette.

  • Add the substrates (ATP, glutamine, and KHCO₃).

  • Initiate the reaction by adding the PfCPSII enzyme preparation.

  • Immediately monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

  • Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

This colorimetric assay quantifies the inorganic phosphate (Pi) released during the condensation of carbamoyl phosphate and aspartate.[16]

Materials:

  • Assay Buffer: 200 mM Tris-acetate, pH 8.0

  • Substrates: 1 mM carbamoyl phosphate (CP), 14 mM L-aspartate

  • Enzyme: Purified or recombinant PfATCase

  • Malachite Green Reagent (prepared as per manufacturer's instructions, e.g., Sigma-Aldrich MAK307 or G-Biosciences 786-1924)[9][17]

  • Reaction Stop Solution (e.g., 34% sodium citrate)

Procedure:

  • Set up the reaction in a microplate well by combining Assay Buffer and substrates.

  • Initiate the reaction by adding the PfATCase enzyme preparation.

  • Incubate at room temperature for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the Stop Solution.

  • Add the Malachite Green Reagent and incubate for color development (typically 15-30 minutes).

  • Measure the absorbance at ~620-660 nm.

  • Determine the amount of Pi released by comparison to a standard curve prepared with known concentrations of phosphate.

This assay monitors the reverse reaction, the conversion of dihydroorotate to carbamoyl aspartate, by detecting the formation of the ureido group of carbamoyl aspartate.[18]

Materials:

  • Assay Buffer: High pH buffer (e.g., 100 mM Tris-HCl, pH 9.2) to favor the reverse reaction.

  • Substrate: Dihydroorotate (DHO)

  • Enzyme: Purified or recombinant PfDHOase

  • Colorimetric Reagent Mix (e.g., antipyrine (B355649) and diacetyl monoxime)

Procedure:

  • Incubate the PfDHOase enzyme with DHO in the Assay Buffer at 37°C.

  • At various time points, take aliquots of the reaction and stop the reaction (e.g., by adding acid).

  • Add the Colorimetric Reagent Mix to the stopped reaction aliquots.

  • Heat the samples to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 466 nm).

  • Quantify the amount of carbamoyl aspartate formed by comparison to a standard curve.

Genetic Validation of Pathway Essentiality using CRISPR/Cas9

This protocol outlines a general workflow for generating conditional knockdown or knockout mutants of pyrimidine biosynthesis genes in P. falciparum to validate their essentiality.

CRISPR_Workflow cluster_design Design & Construction cluster_transfection Parasite Transfection & Selection cluster_validation Validation & Phenotyping gRNA_design gRNA Design & Cloning Transfection Transfection of P. falciparum (e.g., electroporation) gRNA_design->Transfection Donor_plasmid Donor Plasmid Construction (with selection marker & homology arms) Donor_plasmid->Transfection Selection Drug Selection for Transfected Parasites Transfection->Selection Genomic_PCR Genomic PCR to Confirm Integration Selection->Genomic_PCR Western_blot Western Blot to Confirm Protein Knockdown/out Genomic_PCR->Western_blot Growth_assay Parasite Growth Assay Western_blot->Growth_assay

Figure 2: Workflow for CRISPR/Cas9-mediated genetic validation.

Procedure:

  • Design and Construction:

    • Design single guide RNAs (sgRNAs) targeting the gene of interest.

    • Clone the sgRNA into a plasmid co-expressing Cas9.

    • Construct a donor DNA plasmid containing a selectable marker (e.g., human dihydrofolate reductase, hDHFR, conferring resistance to WR99210) flanked by homology arms corresponding to the regions upstream and downstream of the target gene. For conditional systems, incorporate elements like the glmS ribozyme.

  • Parasite Transfection and Selection:

    • Transfect ring-stage P. falciparum parasites with the Cas9/sgRNA and donor plasmids via electroporation.

    • Apply drug pressure (e.g., WR99210) to select for parasites that have taken up the plasmids.

  • Validation and Phenotyping:

    • Isolate genomic DNA from the resistant parasite population and perform PCR to confirm the desired genetic modification (e.g., integration of the selectable marker at the target locus).

    • If a conditional knockdown is generated, induce the knockdown (e.g., by adding glucosamine (B1671600) for a glmS-based system) and confirm the reduction or absence of the target protein by Western blot.

    • Perform parasite growth assays to assess the effect of gene disruption or knockdown on parasite viability.

Conclusion

The de novo pyrimidine biosynthesis pathway remains a highly attractive target for the development of novel antimalarial therapeutics. The essential nature of this pathway for the parasite, coupled with structural and organizational differences in its constituent enzymes compared to their human counterparts, provides a solid foundation for the discovery of selective inhibitors. This guide provides a comprehensive overview of the current understanding of this pathway, offering valuable data and methodologies to aid researchers in their efforts to develop the next generation of antimalarial drugs.

References

Target Validation of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) with the Triazolopyrimidine Inhibitor DSM74

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and validation of novel drug targets. The de novo pyrimidine (B1678525) biosynthesis pathway is essential for the proliferation of Plasmodium falciparum, as the parasite cannot salvage pyrimidines from its host. Dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth enzyme in this pathway, represents a clinically validated and highly promising target for antimalarial chemotherapy. This technical guide provides an in-depth overview of the target validation of P. falciparum DHODH (PfDHODH) using DSM74, a potent and selective triazolopyrimidine-based inhibitor. We present a consolidated summary of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimalarial therapies.

Introduction: The Critical Role of PfDHODH in Malaria Parasite Survival

Plasmodium falciparum relies exclusively on the de novo synthesis of pyrimidines for the production of DNA, RNA, and other essential macromolecules.[1] This metabolic vulnerability makes the enzymes of the pyrimidine biosynthesis pathway attractive targets for therapeutic intervention. PfDHODH, a mitochondrial enzyme, catalyzes the flavin mononucleotide (FMN)-dependent oxidation of dihydroorotate to orotate, a rate-limiting step in this essential pathway.[1][2] The significant structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors, minimizing off-target effects and potential toxicity in the human host.

The triazolopyrimidine series of compounds, from which this compound was developed, emerged from high-throughput screening campaigns and subsequent structure-guided medicinal chemistry efforts.[3] These inhibitors have demonstrated potent and selective activity against PfDHODH, validating it as a druggable target for the development of new antimalarial agents.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs in biochemical and cellular assays, as well as in vivo efficacy studies.

Table 1: In Vitro Enzymatic Inhibition of DHODH

CompoundTarget EnzymeIC50 (µM)Selectivity (hDHODH/PfDHODH)Reference
This compound PfDHODH0.3>100[4]
PbDHODH0.3-[4]
hDHODH>30-[4]
DSM1 PfDHODH0.047>4000[2]
A77 1726 PfDHODH1900.001[2]
hDHODH0.261-[2]

IC50: Half-maximal inhibitory concentration; PfDHODH: Plasmodium falciparum DHODH; PbDHODH: Plasmodium berghei DHODH; hDHODH: human DHODH.

Table 2: In Vitro Antiplasmodial Activity

CompoundP. falciparum StrainEC50 (nM)Reference
This compound 3D7~80 (estimated from related compounds)[3]
DSM1 3D780[4]
DSM265 3D71.8-4.6[5][6]

EC50: Half-maximal effective concentration.

Table 3: In Vivo Efficacy in a Murine Malaria Model (P. berghei)

CompoundDosing Regimen (oral)Parasite Reduction (%)Reference
This compound 100 mg/kg/day for 4 daysSuppressed growth[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the target validation of PfDHODH with this compound.

PfDHODH Enzymatic Assay (DCIP-based)

This assay measures the enzymatic activity of PfDHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant PfDHODH enzyme

  • L-dihydroorotate (substrate)

  • Decylubiquinone (Coenzyme Q analog)

  • 2,6-dichloroindophenol (DCIP)

  • HEPES buffer (pH 8.0)

  • NaCl

  • Glycerol

  • Triton X-100

  • This compound (or other inhibitors) dissolved in DMSO

  • 384-well microplates

  • Spectrophotometer capable of reading absorbance at 620 nm

Protocol:

  • Prepare a 2x activity buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100, 240 µM DCIP, and 400 µM L-dihydroorotate.

  • Prepare serial dilutions of the inhibitor (e.g., this compound) in the 2x activity buffer.

  • Add 50 µL of the inhibitor dilutions to the wells of a 384-well plate. Include DMSO-only controls.

  • Prepare the PfDHODH enzyme solution in a 1x activity buffer (diluted from the 2x buffer) to a final concentration of 100 nM.

  • Initiate the reaction by adding 50 µL of the enzyme solution to each well.

  • Immediately begin monitoring the decrease in absorbance at 620 nm every 90 seconds for approximately 45 minutes.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

  • Plot the percent inhibition (relative to the DMSO control) against the inhibitor concentration to determine the IC50 value.[7]

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay quantifies the inhibition of parasite growth in red blood cells by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • This compound (or other inhibitors) dissolved in DMSO

  • SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I)

  • 96-well black microplates

  • Fluorescence plate reader (excitation ~485 nm, emission ~530 nm)

Protocol:

  • Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

  • Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2%.

  • Add the parasite culture to the wells of the plate containing the diluted compounds. Include parasite-only and uninfected RBC controls.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for at least 1 hour.

  • Measure the fluorescence using a plate reader.

  • Subtract the background fluorescence from uninfected RBCs and normalize the data to the parasite-only control.

  • Plot the percent growth inhibition against the compound concentration to determine the EC50 value.[8][9]

In Vivo Efficacy in a Humanized SCID Mouse Model

This model allows for the evaluation of antimalarial compounds against human malaria parasites in a living system.

Materials:

  • Severely combined immunodeficient (SCID) mice (e.g., NOD-scid IL2Rγnull)

  • Human red blood cells (hRBCs)

  • P. falciparum-infected hRBCs

  • This compound formulated for oral administration

  • Giemsa stain

  • Microscope

Protocol:

  • Engraft SCID mice with human red blood cells by daily intraperitoneal or intravenous injections.

  • Once a stable human chimerism is achieved, infect the mice with P. falciparum-infected hRBCs.

  • Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.

  • Once a consistent level of parasitemia is established, begin treatment with the test compound (e.g., oral gavage of this compound) for a defined period (e.g., 4 days).

  • Continue to monitor parasitemia daily throughout the treatment and post-treatment period.

  • The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group.[10][11]

Visualizations

Signaling Pathway: De Novo Pyrimidine Biosynthesis in P. falciparum

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Pyrimidine Synthesis Glutamine Glutamine CPSII Carbamoyl Phosphate Synthetase II Glutamine->CPSII ATP ATP ATP->CPSII HCO3- HCO3- HCO3-->CPSII Carbamoyl Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase Carbamoyl Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl Aspartate Carbamoyl Aspartate DHOase Dihydroorotase Carbamoyl Aspartate->DHOase Dihydroorotate Dihydroorotate Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport CPSII->Carbamoyl Phosphate ATCase->Carbamoyl Aspartate DHOase->Dihydroorotate PfDHODH PfDHODH Dihydroorotate_mito->PfDHODH Orotate Orotate PfDHODH->Orotate FMNH2 FMNH2 PfDHODH->FMNH2 Orotate_down Orotate Orotate->Orotate_down Transport FMN FMN FMN->PfDHODH CoQ CoQ FMNH2->CoQ CoQH2 CoQH2 CoQ->CoQH2 ETC Electron Transport Chain CoQH2->ETC This compound This compound This compound->PfDHODH OPRT Orotate Phosphoribosyltransferase Orotate_down->OPRT PRPP PRPP PRPP->OPRT OMP Orotidine-5'-monophosphate OPRT->OMP ODC OMP Decarboxylase OMP->ODC UMP Uridine monophosphate ODC->UMP Nucleic Acids Nucleic Acids UMP->Nucleic Acids Multiple Steps

Caption: De novo pyrimidine biosynthesis pathway in P. falciparum.

Experimental Workflow: In Vitro Target Validation

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant_PfDHODH Purified Recombinant PfDHODH Enzyme_Assay DCIP-based Enzymatic Assay Recombinant_PfDHODH->Enzyme_Assay IC50 Determine IC50 Enzyme_Assay->IC50 EC50 Determine EC50 IC50->EC50 Correlate Pf_Culture P. falciparum Culture Growth_Assay SYBR Green I Growth Inhibition Assay Pf_Culture->Growth_Assay Growth_Assay->EC50

Caption: In vitro target validation workflow.

Experimental Workflow: In Vivo Target Validation

In_Vivo_Workflow Humanized_Mice Generate Humanized SCID Mice Infection Infect with P. falciparum Humanized_Mice->Infection Treatment Treat with this compound (Oral Gavage) Infection->Treatment Monitoring Monitor Parasitemia (Giemsa Smears) Treatment->Monitoring Efficacy Assess Efficacy (% Parasite Reduction) Monitoring->Efficacy

Caption: In vivo target validation workflow.

Discussion and Future Directions

The collective evidence from biochemical, cellular, and in vivo studies strongly validates PfDHODH as a key target for antimalarial drug discovery. The triazolopyrimidine inhibitor this compound demonstrates potent and selective inhibition of the parasite enzyme, translates to effective parasite killing in vitro, and shows efficacy in a murine model of malaria.

The successful validation of PfDHODH with inhibitors like this compound has paved the way for the development of next-generation compounds with improved pharmacokinetic and pharmacodynamic properties. A notable example is DSM265, a clinical candidate that has shown promising results in human trials.[12][13] The long half-life of DSM265 makes it a potential candidate for both treatment and prophylactic use.[5]

However, the emergence of drug resistance remains a significant concern. Studies have identified point mutations in the PfDHODH gene that can confer resistance to triazolopyrimidine inhibitors.[14] Therefore, ongoing research should focus on:

  • Developing combination therapies: Combining PfDHODH inhibitors with drugs that have different mechanisms of action can help to mitigate the risk of resistance.

  • Identifying novel inhibitors with different binding modes: This could help to overcome existing resistance mechanisms.

  • Further elucidating the structural and functional differences between parasite and human DHODH: This knowledge can be leveraged to design even more selective and potent inhibitors.

References

The Early Discovery and Synthesis of Antimalarial Candidate DSM74: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with new mechanisms of action. A promising and validated target in the fight against malaria is the parasite's dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Unlike their human hosts, malaria parasites rely solely on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. This dependency makes P. falciparum DHODH (PfDHODH) an attractive target for selective inhibition. This technical guide details the early discovery, synthesis, and biological evaluation of DSM74, a potent and metabolically stable triazolopyrimidine-based inhibitor of PfDHODH.

Discovery of a Novel Antimalarial Scaffold

The journey to this compound began with a high-throughput screening (HTS) campaign of a diverse chemical library against recombinant PfDHODH. This effort identified a promising triazolopyrimidine scaffold with potent inhibitory activity against the parasite enzyme and significant selectivity over the human ortholog. The initial lead compound, DSM1, while demonstrating excellent enzymatic and whole-cell activity, suffered from poor pharmacokinetic properties, particularly reduced plasma exposure after repeated dosing. This liability hindered its in vivo efficacy in mouse models of malaria.

To address the metabolic instability of the initial lead, a structure-guided lead optimization program was initiated. This involved replacing the naphthyl moiety of DSM1 with a series of substituted phenyl rings. This medicinal chemistry effort led to the identification of this compound, which incorporates a p-trifluoromethylphenyl group. This substitution resulted in a compound with significantly improved metabolic stability in human liver microsomes and enhanced plasma exposure in mice, paving the way for the first demonstration of in vivo efficacy for this class of PfDHODH inhibitors.[1]

Quantitative Biological Data

The biological activity of this compound and its precursors was evaluated through a series of in vitro and in vivo assays. The key quantitative data are summarized in the tables below.

In Vitro Enzymatic and Whole-Cell Activity
CompoundPfDHODH IC50 (µM)P. berghei DHODH IC50 (µM)Human DHODH IC50 (µM)P. falciparum (3D7) EC50 (µM)
DSM10.0470.25>2000.079
This compound 0.16 1.2 >200 0.2

IC50 (Half-maximal inhibitory concentration) is the concentration of the compound that inhibits the enzyme activity by 50%.[2] EC50 (Half-maximal effective concentration) is the concentration of the compound that inhibits parasite growth by 50%.[2]

In Vivo Efficacy in a P. berghei Mouse Model
CompoundDosing RegimenParasitemia Suppression (Day 5)
This compound 100 mg/kg, twice daily (b.i.d.)95%
This compound 100 mg/kg, once daily (q.d.)71%

The in vivo efficacy was evaluated in a 4-day suppressive test using a P. berghei mouse model.[2]

Experimental Protocols

Synthesis of this compound

This compound was synthesized via a three-step sequence starting from commercially available materials.

Step 1: Synthesis of 5-methyl-[1][3][4]triazolo[1,5-a]pyrimidin-7-ol

A mixture of 3-amino-1,2,4-triazole and ethyl acetoacetate (B1235776) is refluxed in acetic acid. The intermediate cyclizes upon heating to yield the triazolopyrimidin-7-ol.

Step 2: Synthesis of 7-chloro-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidine

The product from Step 1 is treated with phosphorus oxychloride (POCl₃) at reflux to convert the hydroxyl group to a chlorine atom, yielding the key chloro intermediate.

Step 3: Synthesis of (5-methyl[1][3][4]triazolo[1,5-a]pyrimidin-7-yl)(4-(trifluoromethyl)phenyl)amine (this compound)

The chloro-intermediate from Step 2 is reacted with 4-(trifluoromethyl)aniline (B29031) in a suitable solvent such as ethanol (B145695) at room temperature to afford this compound via nucleophilic aromatic substitution.

G cluster_synthesis This compound Synthesis Workflow reagents1 3-amino-1,2,4-triazole + Ethyl Acetoacetate intermediate1 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol reagents1->intermediate1 Acetic Acid, Reflux intermediate2 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine intermediate1->intermediate2 POCl3, Reflux This compound This compound intermediate2->this compound 4-(trifluoromethyl)aniline, Ethanol, rt

A simplified workflow for the synthesis of this compound.
PfDHODH Inhibition Assay

The inhibitory activity of compounds against PfDHODH was determined using a spectrophotometric assay that monitors the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

  • Reagents : Recombinant PfDHODH, L-dihydroorotate (substrate), decylubiquinone (B1670182) (electron acceptor), DCIP (colorimetric indicator), and assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

  • Procedure :

    • The assay is performed in a 96- or 384-well plate format.

    • Serial dilutions of the test compounds in DMSO are added to the wells.

    • The enzymatic reaction is initiated by the addition of the enzyme to the assay mixture containing the substrate, electron acceptor, and DCIP.

    • The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored over time.

  • Data Analysis : The initial reaction rates are calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

P. falciparum Whole-Cell Growth Assay

The efficacy of compounds against the erythrocytic stages of P. falciparum was assessed using a SYBR Green I-based fluorescence assay.

  • Materials : P. falciparum culture (e.g., 3D7 strain), human erythrocytes, complete culture medium, SYBR Green I lysis buffer.

  • Procedure :

    • Synchronized ring-stage parasites are cultured with human erythrocytes.

    • Serial dilutions of the test compounds are added to a 96-well plate.

    • The parasite culture is added to the wells and incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • After incubation, SYBR Green I lysis buffer is added to each well to lyse the red blood cells and stain the parasite DNA.

    • Fluorescence is measured using a microplate reader.

  • Data Analysis : The fluorescence intensity, which correlates with parasite growth, is plotted against the logarithm of the drug concentration to determine the EC50 value.

P. berghei In Vivo Efficacy Model

The in vivo antimalarial activity was evaluated using a 4-day suppressive test in a P. berghei-infected mouse model.

  • Animal Model : Female BALB/c mice are infected with P. berghei NK65.

  • Procedure :

    • Mice are inoculated with parasitized red blood cells.

    • Treatment with the test compound (e.g., this compound) or vehicle control is initiated a few hours post-infection and continues for four consecutive days. The compound is administered orally.

    • On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Data Analysis : The percent suppression of parasitemia is calculated by comparing the average parasitemia in the treated group to that in the vehicle control group.

G cluster_workflow Biological Evaluation Workflow for this compound enz_assay PfDHODH Inhibition Assay (IC50 Determination) cell_assay P. falciparum Whole-Cell Assay (EC50 Determination) enz_assay->cell_assay Correlate enzyme and cellular activity invivo_assay P. berghei Mouse Model (In Vivo Efficacy) cell_assay->invivo_assay Assess in vivo potential

A high-level workflow for the biological evaluation of this compound.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

This compound exerts its antimalarial effect by inhibiting PfDHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the parasite's synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidines required for DNA and RNA synthesis. By blocking this crucial step, this compound effectively starves the parasite of essential building blocks, leading to a halt in replication and eventual cell death. The high selectivity of this compound for the parasite enzyme over the human counterpart is attributed to differences in the inhibitor-binding pocket, which is located in a species-variable region adjacent to the flavin cofactor.[2]

G cluster_pathway De Novo Pyrimidine Biosynthesis in P. falciparum bicarbonate Bicarbonate + Glutamine carbamoyl_phosphate Carbamoyl Phosphate bicarbonate->carbamoyl_phosphate CPSII carbamoyl_aspartate Carbamoyl Aspartate carbamoyl_phosphate->carbamoyl_aspartate ATC dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate DHOase orotate Orotate dihydroorotate->orotate DHODH omp Orotidine-5'-monophosphate (OMP) orotate->omp OPRT ump Uridine-5'-monophosphate (UMP) omp->ump OMPDC dna_rna DNA/RNA Synthesis ump->dna_rna dhodh DHODH This compound This compound This compound->dhodh

References

A Technical Guide to the Species Selectivity of DSM74 for Plasmodium falciparum Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of DSM74, a triazolopyrimidine-based inhibitor, and its remarkable species selectivity for the dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme from Plasmodium falciparum (PfDHODH) over the human ortholog (hDHODH). Understanding this selectivity is crucial for the development of safe and effective antimalarial therapeutics.

Executive Summary

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. The malaria parasite, Plasmodium falciparum, is entirely dependent on this pathway for survival as it lacks pyrimidine salvage mechanisms, making PfDHODH a prime target for antimalarial drugs.[1][2] The triazolopyrimidine compound this compound is a potent inhibitor of PfDHODH and demonstrates significant selectivity over the human enzyme. This selectivity is rooted in key structural differences within the inhibitor-binding pocket of the respective enzymes. X-ray crystallography studies have revealed that the conformational flexibility of PfDHODH allows it to accommodate inhibitors like this compound in a manner that is not possible for the human enzyme, providing a clear structural basis for its species-specific activity.[3][4][5] This document details the quantitative inhibitory data, the structural underpinnings of selectivity, and the experimental protocols used in these assessments.

Quantitative Inhibitory Activity of this compound

This compound exhibits potent inhibition of the Plasmodium falciparum enzyme while showing negligible activity against human DHODH. This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for host toxicity. The inhibitory potencies are typically measured as the half-maximal inhibitory concentration (IC50).

Table 1: Comparative Inhibitory Activity of this compound against DHODH

Enzyme Source Inhibitor IC50 (µM) Selectivity Index (Human/Pf) Reference
Plasmodium falciparum This compound 0.29 >344x [4]

| Human | this compound | >100 | - |[4] |

Note: The selectivity index is a ratio calculated from the IC50 value against the human enzyme divided by the IC50 value against the parasite enzyme.

Structural Basis of Species Selectivity

The differential sensitivity of PfDHODH and hDHODH to inhibitors stems from significant sequence and structural variations in the inhibitor-binding site, which is adjacent to the flavin mononucleotide (FMN) cofactor and is the presumed binding site for coenzyme Q.[4][6]

X-ray crystallography of PfDHODH in complex with triazolopyrimidine inhibitors, including this compound, has provided crucial insights.[3][7] The inhibitor-binding pocket can be conceptually divided into two regions: a hydrophobic site and a hydrogen-bonding pocket.[3][4]

  • Conformational Flexibility: A key finding is the remarkable conformational plasticity of PfDHODH.[3] Upon binding this compound, a residue in the hydrophobic pocket, Phenylalanine 188 (Phe188), undergoes a significant rotation. This movement opens up a previously unidentified hydrophobic pocket that accommodates the phenyl-trifluoromethyl group of this compound.[4] This specific conformation is not readily adopted by the human enzyme.

  • Amino Acid Variation: The amino acid residues lining the inhibitor-binding pocket are not well conserved between P. falciparum and humans.[4][8] These variations are directly responsible for the differential binding affinities. For instance, the structural comparison between PfDHODH and hDHODH bound to different inhibitors highlights substitutions of key residues in the binding site that underpin the selective binding of parasite-specific inhibitors.[5][8]

  • Hydrogen Bonding: The triazolopyrimidine core of this compound forms critical hydrogen bonds with residues such as Histidine 185 (H185) and Arginine 265 (R265) in PfDHODH, anchoring the inhibitor in the active site.[4] While some interactions may be conserved, the overall geometry and surrounding hydrophobic contacts are unique to the parasite enzyme.

These structural differences collectively explain how this compound can bind with high affinity to PfDHODH while being a poor inhibitor of its human counterpart.

Key Experimental Protocols

The determination of inhibitor potency and the elucidation of the structural basis for selectivity rely on robust biochemical and biophysical methods.

DHODH Enzyme Inhibition Assay

This biochemical assay measures the enzymatic activity of DHODH in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Principle: The activity of DHODH is monitored by the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which serves as an electron acceptor. The rate of DCIP reduction is proportional to the rate of dihydroorotate oxidation by DHODH.

Detailed Methodology:

  • Reagents:

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

    • Enzyme: Recombinant, purified P. falciparum DHODH or human DHODH.

    • Substrates: L-dihydroorotate and decylubiquinone (B1670182) (a coenzyme Q analog).

    • Indicator: 2,6-dichloroindophenol (DCIP).

    • Inhibitor: this compound, serially diluted in DMSO.

  • Procedure:

    • The assay is typically performed in a 384-well plate format.[8]

    • To each well, add assay buffer, L-dihydroorotate, decylubiquinone, and DCIP.[8]

    • Add the inhibitor (this compound) at various concentrations. Include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).

    • Initiate the reaction by adding the DHODH enzyme (PfDHODH or hDHODH) to the wells.[8]

    • Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which DCIP absorbs) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

X-ray Crystallography of PfDHODH-Inhibitor Complex

This method provides atomic-level structural information on how the inhibitor binds to the enzyme.

Principle: High-resolution 3D structures are generated by analyzing the diffraction pattern of X-rays passed through a crystal of the protein-inhibitor complex.

Detailed Methodology:

  • Protein Expression and Purification:

    • To improve crystallization, a construct of PfDHODH was often used where a species-specific surface loop (residues 384–413) was deleted (PfDHODHΔ384–413). This modification did not alter the catalytic or inhibitor-binding properties of the enzyme.[3]

    • The protein is expressed in E. coli and purified using chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Crystallization:

    • The purified PfDHODHΔ384–413 is co-crystallized with the inhibitor (this compound) in the presence of the substrate dihydroorotate.[3]

    • Crystals are grown using vapor diffusion methods, where the protein/inhibitor solution is equilibrated against a reservoir solution containing precipitants (e.g., polyethylene (B3416737) glycol).

  • Data Collection and Structure Determination:

    • The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source.[7]

    • Diffraction data are collected on a detector.[7]

    • The structure is solved using molecular replacement, using a previously known DHODH structure as a search model.[3]

    • The model is then refined against the experimental data to yield the final, high-resolution structure of the PfDHODH-DSM74 complex.[3][7]

Visualizations

Signaling and Metabolic Pathways

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHO Dihydroorotate DHODH DHODH DHO->DHODH Substrate ORO Orotate DHODH->ORO Product FMNH2 FMNH2 DHODH->FMNH2 FMN FMN FMN->DHODH FMNH2->FMN Regeneration CoQH2 Coenzyme Q (reduced) FMNH2->CoQH2 CoQ Coenzyme Q (oxidized) CoQ->FMNH2 e- acceptor This compound This compound This compound->DHODH Inhibition

Caption: DHODH catalyzes the oxidation of Dihydroorotate to Orotate in pyrimidine biosynthesis.

Experimental Workflows

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Acquisition & Analysis A1 Prepare Assay Buffer & Reagents B1 Dispense Reagents: Buffer, DHO, CoQ, DCIP A1->B1 A2 Serially Dilute This compound Inhibitor B2 Add Diluted this compound & Controls A2->B2 A3 Prepare DHODH Enzyme (PfDHODH or hDHODH) B3 Initiate Reaction with Enzyme A3->B3 B1->B2 B2->B3 C1 Monitor Absorbance (600nm) over Time B3->C1 C2 Calculate Initial Reaction Rates C1->C2 C3 Plot Dose-Response Curve & Determine IC50 C2->C3

Caption: Workflow for determining the IC50 of this compound against DHODH.

Logical Relationships

Selectivity_Logic cluster_Pf P. falciparum DHODH cluster_Hs Human DHODH This compound This compound Pf_Pocket Unique Binding Pocket (Flexible Phe188) This compound->Pf_Pocket Pf_Residues Specific Residues (e.g., H185, R265) This compound->Pf_Residues Hs_Pocket Different Pocket Conformation This compound->Hs_Pocket Hs_Residues Non-conserved Residues This compound->Hs_Residues Pf_Binding High Affinity Binding Pf_Pocket->Pf_Binding Pf_Residues->Pf_Binding Hs_Binding Low Affinity Binding Hs_Pocket->Hs_Binding Hs_Residues->Hs_Binding

Caption: Structural differences between parasite and human DHODH drive this compound selectivity.

References

Initial In Vitro Studies of DSM74: A Technical Guide to a Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies of DSM74, a promising antimalarial compound from the triazolopyrimidine class. This compound targets the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a clinically validated enzyme essential for parasite survival. This document details the compound's mechanism of action, summarizes key quantitative efficacy data, outlines the experimental protocols used for its evaluation, and discusses mechanisms of potential resistance.

Mechanism of Action: Targeting Parasite Pyrimidine (B1678525) Synthesis

This compound exerts its antimalarial effect by selectively inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1][2]

Plasmodium parasites are uniquely vulnerable to the disruption of this pathway as they lack the pyrimidine salvage pathways present in human cells.[1] This absolute reliance on de novo synthesis for the production of pyrimidines—essential precursors for DNA, RNA, and phospholipid biosynthesis—makes PfDHODH an ideal and highly selective target for chemotherapy.[1][3] By inhibiting this crucial enzyme, this compound effectively starves the parasite of the necessary building blocks for replication and growth.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by this compound cluster_products Essential Products Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH (FMN -> FMNH2) (CoQ -> CoQH2) UMP UMP Orotate->UMP UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dTMP dTMP dUDP->dTMP DNA DNA dTMP->DNA CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA Phospholipids Phospholipids CTP->Phospholipids This compound This compound This compound->Orotate Inhibition

Caption: Pyrimidine biosynthesis pathway and inhibition by this compound.

Quantitative In Vitro Efficacy and Selectivity

Initial studies quantified the potency of this compound against its molecular target, PfDHODH, and demonstrated its high selectivity over the human ortholog.

ParameterTarget/Cell LineValueReference
Enzymatic Inhibition (IC₅₀) P. falciparum DHODH0.3 µM[1]
Human DHODHInactive[1]
Whole-Cell Potency (EC₅₀) P. falciparum (General)Potent activity reported[1]
Selectivity PfDHODH vs. Human DHODHHigh[1]

Note: While potent whole-cell activity was reported, a specific EC₅₀ value for this compound against P. falciparum was not detailed in the primary study. However, the parent compound of the series, DSM1, showed an EC₅₀ of 80 nM, and the clinical candidate DSM265 has an EC₅₀ in the low nanomolar range (1-4 ng/mL).[1][4]

Experimental Protocols

The in vitro characterization of this compound relied on established enzymatic and whole-cell growth inhibition assays.

PfDHODH Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the purified PfDHODH enzyme.

Methodology:

  • Enzyme and Reagents : Recombinant, purified PfDHODH is used. The reaction mixture is prepared in a buffer (e.g., 100 mM HEPES, pH 8.0) containing L-dihydroorotate (the substrate), decylubiquinone (B1670182) (an electron acceptor), and 2,6-dichloroindophenol (B1210591) (DCIP), a colorimetric indicator.[2]

  • Procedure : The enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in a 384-well plate format.[2]

  • Reaction Initiation : The reaction is started by the addition of the substrate, L-dihydroorotate.

  • Detection : The enzymatic activity is monitored by the reduction of DCIP, which results in a decrease in absorbance at 600 nm.[2]

  • Data Analysis : The percentage of inhibition is plotted against the compound concentration, and the IC₅₀ value (the concentration at which enzyme activity is inhibited by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

DHODH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Incubate enzyme with this compound A->D B Add PfDHODH enzyme to 384-well plate B->D C Add reaction mix (DCIP, Decylubiquinone) C->D E Initiate reaction with L-dihydroorotate D->E F Measure absorbance at 600 nm (t=20 min) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for the PfDHODH enzymatic inhibition assay.

P. falciparum Whole-Cell Growth Inhibition Assay

This assay determines the compound's efficacy in inhibiting the growth of the malaria parasite within human red blood cells. The [³H]-hypoxanthine incorporation method is a standard protocol.

Methodology:

  • Parasite Culture : Asynchronous or synchronized cultures of P. falciparum (e.g., strains 3D7, Dd2) are maintained in human erythrocytes at a defined hematocrit and parasitemia in complete medium (e.g., RPMI 1640).

  • Drug Plating : The test compound is serially diluted and added to a 96-well plate.

  • Incubation : Parasitized erythrocytes are added to the wells and incubated for a set period (e.g., 24-48 hours) under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Radiolabeling : [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional period (e.g., 24 hours) to allow for incorporation into newly synthesized parasite nucleic acids.

  • Harvesting and Detection : The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis : The counts are normalized to drug-free controls, and the EC₅₀ value (the effective concentration that inhibits parasite growth by 50%) is calculated.

Parasite_Growth_Assay cluster_setup Assay Setup cluster_labeling Labeling & Harvesting cluster_analysis Analysis A Prepare serial dilutions of this compound in 96-well plate B Add synchronized P. falciparum culture A->B C Incubate for 48 hours B->C D Add [3H]-hypoxanthine to each well C->D E Incubate for 24 hours D->E F Harvest cells onto filter plate E->F G Measure radioactivity via scintillation counting F->G H Normalize to controls and plot data G->H I Determine EC50 Value H->I

Caption: Workflow for the [³H]-hypoxanthine parasite growth assay.

In Vitro Resistance Studies

The potential for resistance development is a critical consideration for any new antimalarial. In vitro drug pressure selections with DHODH inhibitors, including the related triazolopyrimidine DSM265, have consistently identified point mutations in the dhodh gene as the primary mechanism of resistance.[5][6]

Mutations identified in response to this chemical class often map to the inhibitor's binding site on the PfDHODH enzyme.[5] For instance, the L531F mutation was identified in selections using this compound.[6] Other mutations in the binding pocket, such as C276Y, G181C, and F227L, have been shown to confer resistance to the closely related compound DSM265, leading to significant shifts in EC₅₀ values (from 2- to ~400-fold).[6][7] These findings provide valuable insight into potential clinical resistance mechanisms and can guide the development of next-generation inhibitors or combination therapies.

Resistance_Development A P. falciparum Population B Continuous In Vitro Drug Pressure (this compound) A->B C Selection of Parasites with Random Mutations B->C D Survival Advantage for Parasites with pfdhodh Mutation (e.g., L531F) C->D E Emergence of a Resistant Population D->E F Phenotype: Increased EC50 Value E->F

Caption: Logical workflow of in vitro resistance selection.

References

Methodological & Application

Application Note: High-Throughput Screening of Antimalarial Candidates Targeting Dihydroorotate Dehydrogenase Using a SYBR Green I-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum. The parasite's dependence on the de novo pyrimidine (B1678525) biosynthesis pathway presents a promising avenue for the development of novel antimalarials. One key enzyme in this pathway, dihydroorotate (B8406146) dehydrogenase (PfDHODH), is the target of the experimental drug DSM74. This application note provides a detailed protocol for a robust and cost-effective SYBR Green I-based fluorescence assay for the in vitro determination of antimalarial activity of compounds such as this compound against P. falciparum. The assay measures parasite proliferation by quantifying the amount of parasitic DNA, offering a high-throughput method suitable for drug discovery and development professionals.

Introduction

The development of novel antimalarial agents is a critical component of the global strategy to combat malaria. The de novo pyrimidine biosynthesis pathway is essential for the synthesis of DNA and RNA precursors in Plasmodium species, which, unlike their human hosts, lack pyrimidine salvage pathways.[1][2] This metabolic vulnerability makes enzymes in this pathway attractive targets for chemotherapeutic intervention. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a crucial step in this pathway.[2] this compound is a triazolopyrimidine-based inhibitor of P. falciparum DHODH (PfDHODH) and has demonstrated potent antimalarial activity.[1]

Traditional methods for assessing antimalarial drug susceptibility, such as the [³H]hypoxanthine incorporation assay, are often expensive, labor-intensive, and involve the handling of radioactive materials.[3][4] The SYBR Green I-based fluorescence assay offers a simpler, faster, and more cost-effective alternative for high-throughput screening.[5][6][7] This assay relies on the intercalation of the SYBR Green I dye into double-stranded DNA.[8] As mature erythrocytes lack a nucleus and therefore DNA, the fluorescence signal is directly proportional to the amount of parasitic DNA, providing a quantitative measure of parasite growth and its inhibition by antimalarial compounds.[8][9]

This application note details a comprehensive protocol for setting up and performing a SYBR Green I-based assay to evaluate the efficacy of this compound and other potential antimalarial compounds.

Signaling Pathway of this compound Action

This compound targets the essential enzyme PfDHODH, which is a key component of the de novo pyrimidine biosynthesis pathway located in the parasite's mitochondrion. By inhibiting PfDHODH, this compound prevents the conversion of dihydroorotate to orotate, a necessary precursor for pyrimidine synthesis. This ultimately disrupts DNA and RNA synthesis, leading to the inhibition of parasite growth and replication.

Figure 1: Mechanism of Action of this compound.

Experimental Protocol

This protocol is adapted from established SYBR Green I-based assays for P. falciparum drug susceptibility testing.[7][10]

Materials and Reagents
  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete Medium (CM): RPMI-1640 supplemented with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% Albumax II.

  • 96-well black, clear-bottom microtiter plates

  • This compound and other test compounds

  • Dimethyl sulfoxide (B87167) (DMSO)

  • SYBR Green I nucleic acid gel stain (10,000x stock in DMSO)

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Methods
  • Parasite Culture Maintenance:

    • Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-5% hematocrit in complete medium.

    • Incubate at 37°C in a sealed chamber with the specified gas mixture.

    • Synchronize cultures to the ring stage using 5% D-sorbitol treatment prior to setting up the assay.

  • Preparation of Drug Plates:

    • Prepare stock solutions of this compound and other test compounds in 100% DMSO.

    • Perform serial dilutions of the compounds in complete medium in a separate 96-well plate.

    • Transfer 25 µL of each drug dilution to the corresponding wells of the black, clear-bottom assay plate.

    • Include wells with drug-free medium (negative control) and medium with a known lethal concentration of an antimalarial like chloroquine (B1663885) (positive control).

  • Assay Setup:

    • Prepare a parasite culture suspension with 1% parasitemia and 2% hematocrit in complete medium.

    • Add 225 µL of the parasite suspension to each well of the drug-dosed plate.

    • The final volume in each well will be 250 µL.

    • Incubate the plates for 72 hours at 37°C in the controlled gas environment.

  • Assay Readout:

    • Prepare a 2X SYBR Green I lysis buffer by diluting the 10,000x stock to 2x in the lysis buffer.

    • After the 72-hour incubation, carefully remove 200 µL of the supernatant from each well.

    • Add 100 µL of the 2X SYBR Green I lysis buffer to the remaining 50 µL in each well.

    • Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

Data Analysis
  • Subtract the background fluorescence from wells containing only erythrocytes (no parasites).

  • Express the fluorescence readings as a percentage of the drug-free control wells.

  • Plot the percentage of parasite growth inhibition versus the log of the drug concentration.

  • Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Experimental Workflow

The following diagram illustrates the key steps in the SYBR Green I assay for evaluating the antimalarial activity of this compound.

Assay_Workflow Start Start Culture 1. Synchronize P. falciparum Culture (Ring Stage) Start->Culture Prep_Drugs 2. Prepare Serial Dilutions of this compound Culture->Prep_Drugs Plate_Drugs 3. Add Drug Dilutions to 96-well Plate Prep_Drugs->Plate_Drugs Add_Parasites 4. Add Parasite Suspension to Plate (1% Parasitemia, 2% Hematocrit) Plate_Drugs->Add_Parasites Incubate 5. Incubate for 72 hours (37°C, Gas Mixture) Add_Parasites->Incubate Lyse 6. Lyse Cells and Add SYBR Green I Dye Incubate->Lyse Read 7. Read Fluorescence (Ex: 485nm, Em: 530nm) Lyse->Read Analyze 8. Analyze Data and Calculate IC50 Read->Analyze End End Analyze->End

Figure 2: SYBR Green I Assay Workflow.

Data Presentation

The following table summarizes hypothetical IC₅₀ values for this compound and control antimalarials against two different P. falciparum strains, as would be determined by the SYBR Green I assay.

CompoundTargetP. falciparum 3D7 IC₅₀ (nM)P. falciparum Dd2 IC₅₀ (nM)
This compound PfDHODH 15.8 ± 2.1 18.3 ± 3.5
ChloroquineHeme Polymerization20.5 ± 4.2250.7 ± 25.1
AtovaquoneCytochrome bc₁ complex1.2 ± 0.31.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Discussion and Conclusion

The SYBR Green I-based fluorescence assay is a reliable, sensitive, and high-throughput method for determining the in vitro efficacy of antimalarial compounds.[6][7] Its simplicity and cost-effectiveness make it an ideal choice for screening large compound libraries and for routine drug susceptibility testing in a drug development setting. The protocol described herein can be readily implemented to assess the activity of PfDHODH inhibitors like this compound. The assay's quality and robustness can be monitored by calculating the Z'-factor, which should be greater than 0.5 for a high-quality assay.[9][11]

It is important to note that compounds that intercalate with DNA or affect host cell membranes may interfere with the assay, potentially leading to false-positive or false-negative results.[4] Therefore, any hits identified through this primary screen should be validated using secondary assays with different mechanisms of action.

References

Application Notes and Protocols for DSM74 in a P. berghei Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DSM74, a triazolopyrimidine-based inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), in a Plasmodium berghei mouse model of malaria. The information includes the mechanism of action, quantitative efficacy data, and detailed experimental protocols to guide researchers in the evaluation of this and similar antimalarial compounds.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant parasite strains necessitating the discovery and development of novel therapeutics. The de novo pyrimidine (B1678525) biosynthesis pathway is essential for the survival of Plasmodium parasites, as they lack the pyrimidine salvage pathways present in their mammalian hosts.[1] Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, has been validated as a promising target for antimalarial drug development.

This compound is a metabolically stable inhibitor of Plasmodium DHODH that has demonstrated efficacy in suppressing parasite growth in in vivo models of malaria.[1] These notes provide detailed information on its application in a P. berghei mouse model, a widely used tool for the preclinical evaluation of antimalarial drug candidates.

Mechanism of Action

This compound targets the enzyme dihydroorotate dehydrogenase (DHODH) in Plasmodium. DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. By inhibiting this essential enzyme, this compound disrupts the synthesis of pyrimidines, which are critical for DNA and RNA replication in the parasite. This leads to the suppression of parasite growth and proliferation. The reliance of Plasmodium on this pathway, in contrast to the host's ability to salvage pyrimidines, provides a therapeutic window for selective toxicity against the parasite.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH Plasmodium DHODH (Dihydroorotate Dehydrogenase) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines (e.g., UMP) Orotate->Pyrimidines Further Enzymatic Steps DNARNA DNA & RNA Synthesis Pyrimidines->DNARNA ParasiteGrowth Parasite Growth & Proliferation DNARNA->ParasiteGrowth This compound This compound This compound->DHODH Inhibition

Mechanism of action of this compound.

Quantitative Efficacy Data

The in vivo efficacy of this compound has been evaluated in a P. berghei-infected mouse model. Oral administration of this compound demonstrated a significant suppression of parasitemia compared to untreated controls.

Table 1: In Vivo Efficacy of this compound against P. berghei in Mice

Treatment GroupDosage RegimenDay 3 Post-Infection (Mean % Parasitemia ± SD)Day 4 Post-Infection (Mean % Parasitemia ± SD)Day 5 Post-Infection (Mean % Parasitemia ± SD)
Vehicle Control0.5% HPMC, 0.2% Tween 80 in water, p.o., b.i.d.1.5 ± 0.55.0 ± 1.010.0 ± 2.0
This compound100 mg/kg, p.o., b.i.d.< 1.0< 1.0< 1.0

Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.

Experimental Protocols

The following protocols are based on the methodologies used to evaluate the in vivo efficacy of this compound in a P. berghei mouse model.

Materials and Reagents
  • Parasite Strain: Plasmodium berghei (e.g., ANKA or other standard laboratory strains)

  • Host Animal: Female Swiss Webster mice (or other susceptible strains like BALB/c or C57BL/6), typically 4-6 weeks old.[2]

  • This compound: Synthesized as per published methods.

  • Vehicle for Oral Administration: 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% (v/v) Tween 80 in sterile water.

  • Giemsa Stain: For staining blood smears.

  • Microscope: With oil immersion objective (100x).

  • Standard Antimalarial Drug (Optional Control): Chloroquine or artesunate.

Experimental Workflow

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_endpoint Endpoint Infection Day 0: Infect mice with 1x10^6 P. berghei-infected erythrocytes (i.p.) Treatment_Start Day 1: Initiate treatment (24h post-infection) Infection->Treatment_Start Dosing Administer this compound (100 mg/kg, p.o., b.i.d.) or vehicle for 4 days Treatment_Start->Dosing Monitoring Daily: Monitor animal health and weight Dosing->Monitoring Parasitemia Days 3-5: Collect tail blood for parasitemia determination Monitoring->Parasitemia Analysis Analyze parasitemia data and compare treatment vs. control Parasitemia->Analysis

In vivo efficacy testing workflow.
Detailed Protocol for In Vivo Efficacy Study (4-Day Suppressive Test)

  • Parasite Preparation and Infection:

    • Maintain a patent P. berghei infection in a donor mouse.

    • On Day 0, collect blood from the donor mouse and dilute it with an appropriate buffer (e.g., sterile saline or PBS) to a concentration of 1 x 10^7 infected erythrocytes per ml.

    • Infect experimental mice by intraperitoneal (i.p.) injection of 0.1 ml of the parasite suspension (1 x 10^6 infected erythrocytes per mouse).

  • Drug Formulation and Administration:

    • Prepare a suspension of this compound in the vehicle (0.5% HPMC, 0.2% Tween 80 in water).

    • Beginning 24 hours post-infection (Day 1), administer this compound orally by gavage at a dose of 100 mg/kg.

    • Administer the treatment twice daily (b.i.d.) for four consecutive days.

    • The control group should receive an equivalent volume of the vehicle on the same schedule.

  • Monitoring of Parasitemia:

    • Starting on Day 3 post-infection, and daily thereafter, collect a small drop of blood from the tail of each mouse.

    • Prepare thin blood smears on microscope slides.

    • Fix the smears with methanol (B129727) and stain with Giemsa.

    • Examine the slides under a microscope with an oil immersion lens (100x magnification).

    • Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 total red blood cells.

  • Data Analysis:

    • Calculate the mean percentage of parasitemia for each group at each time point.

    • Compare the parasitemia levels in the this compound-treated group to the vehicle-treated control group to determine the efficacy of the compound.

    • The percentage of chemosuppression can be calculated using the formula: % Chemosuppression = [ (A - B) / A ] * 100 where A is the mean parasitemia in the control group and B is the mean parasitemia in the treated group.

Conclusion

This compound demonstrates the potential of DHODH inhibitors as effective antimalarial agents. The protocols and data presented here provide a framework for the in vivo evaluation of such compounds in a P. berghei mouse model. This model is a valuable tool for preclinical drug development, allowing for the assessment of efficacy and the initial characterization of the in vivo properties of novel antimalarial candidates. Further studies to determine the ED50 and to evaluate efficacy against different Plasmodium species are warranted for promising compounds identified through this screening paradigm.

References

Application Notes and Protocols: Oral Gavage of DSM74 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM74 is a triazolopyrimidine-based inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway in parasites such as Plasmodium falciparum, the causative agent of malaria. Unlike their mammalian hosts, these parasites rely solely on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. This dependency makes DHODH a prime target for antimalarial drug development. This compound has demonstrated efficacy in suppressing parasite growth in murine models when administered orally. This document provides a detailed protocol for the oral gavage administration of this compound in mice, along with relevant data and the underlying signaling pathway.

Data Presentation

Table 1: this compound Dosing and Pharmacokinetics in Mice
ParameterValueSpecies/StrainNotes
Dosing Route Oral GavageSwiss outbred mice---
Dosage 50 mg/kgSwiss outbred miceAdministered once daily (q.d.) or twice daily (b.i.d.) for 4 days.[1]
Vehicle Aqueous suspension---A suitable vehicle for triazolopyrimidine-based inhibitors.
Peak Plasma Concentration (Cmax) 7.9 µMSwiss outbred miceAfter a single 20 mg/kg oral dose.[1]
Peak Plasma Concentration (Cmax) 27.6 µMSwiss outbred miceAfter a single 50 mg/kg oral dose.[1]
Time to Peak Concentration (Tmax) Not explicitly stated---Plasma concentrations were measured at various time points post-dosing.
Plasma Half-life (t1/2) Not explicitly stated for this compound---This compound showed prolonged plasma exposure compared to earlier compounds.[1]
Oral Bioavailability Not explicitly stated for this compound------
Clearance (CL) Not explicitly stated for this compound------

Experimental Protocols

Formulation of this compound for Oral Gavage

A recommended vehicle for oral administration of triazolopyrimidine-based inhibitors in mice is an aqueous suspension.

Materials:

  • This compound powder

  • Sodium carboxymethylcellulose (Na-CMC)

  • Benzyl (B1604629) alcohol

  • Tween 80 (Polysorbate 80)

  • Sterile, deionized water

Vehicle Preparation (0.5% Na-CMC, 0.5% Benzyl Alcohol, 0.4% Tween 80):

  • In a sterile container, add 0.5 g of sodium carboxymethylcellulose to approximately 90 mL of sterile water.

  • Stir vigorously until the Na-CMC is fully dissolved. This may require heating and/or extended stirring.

  • Add 0.5 mL of benzyl alcohol and 0.4 mL of Tween 80 to the solution.

  • Bring the final volume to 100 mL with sterile water and mix thoroughly.

This compound Suspension Preparation:

  • Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study. For a 50 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration would be 5 mg/mL.

  • Weigh the appropriate amount of this compound powder.

  • Gradually add the this compound powder to the prepared vehicle while continuously stirring or vortexing to ensure a uniform suspension.

  • Store the suspension at 4°C, protected from light. Shake well before each use to ensure homogeneity.

Oral Gavage Procedure in Mice

This protocol adheres to standard animal welfare guidelines. All procedures should be performed by trained personnel.

Materials:

  • Mouse scale

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)

  • Syringes (1 mL)

  • This compound suspension

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the dose volume. The recommended maximum oral gavage volume is 10 mL/kg.

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back.

    • The head and body should be in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Mark this depth on the needle if necessary.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow as the needle passes. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration:

    • Once the needle is correctly positioned in the esophagus (not the trachea), slowly and steadily depress the syringe plunger to administer the this compound suspension.

  • Post-Administration:

    • Gently remove the gavage needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few hours post-administration.

Signaling Pathway and Experimental Workflow

Dihydroorotate Dehydrogenase (DHODH) Pathway

This compound targets the DHODH enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite. This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication.

DHODH_Pathway cluster_parasite Plasmodium Parasite cluster_host Host Cell (Human) Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ... DHODH->Orotate DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA This compound This compound This compound->DHODH Salvage Pyrimidine Salvage Pathway Host_DNA_RNA DNA & RNA Synthesis Salvage->Host_DNA_RNA

Caption: Mechanism of action of this compound targeting the parasite's DHODH.

Experimental Workflow for Oral Gavage Study

The following diagram outlines the typical workflow for an in vivo efficacy study of this compound in a mouse model of malaria.

Experimental_Workflow cluster_treatment Treatment Phase (e.g., 4 Days) start Start: Acclimatize Mice infection Infect Mice with Plasmodium berghei start->infection grouping Randomize into Treatment & Control Groups infection->grouping treatment_gavage Oral Gavage: This compound Suspension grouping->treatment_gavage control_gavage Oral Gavage: Vehicle Control grouping->control_gavage monitoring Daily Monitoring: Parasitemia & Clinical Signs treatment_gavage->monitoring control_gavage->monitoring endpoint Endpoint Analysis: - Parasite Load - Survival Rate monitoring->endpoint end End of Study endpoint->end

Caption: Workflow for an in vivo efficacy study using oral gavage.

References

Application Notes and Protocols for In Vivo Malaria Studies with DSM74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of DSM74, a selective inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), in in vivo malaria studies. This compound is a promising antimalarial candidate that targets the de novo pyrimidine (B1678525) biosynthesis pathway of the parasite.

Introduction to this compound

This compound is a triazolopyrimidine-based compound that has demonstrated potent activity against Plasmodium falciparum by inhibiting the essential enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is the sole source of pyrimidines for the parasite, making it an attractive drug target.[1][2] Inhibition of PfDHODH depletes the parasite's pyrimidine pool, thereby halting DNA and RNA synthesis and leading to parasite death.[2][3] Preclinical studies have shown that this compound can suppress parasite growth in murine models of malaria.[4]

Data Presentation

In Vivo Efficacy of this compound against Plasmodium berghei
Mouse StrainParasite StrainDosing RegimenEfficacyReference
Swiss AlbinoP. berghei N-clone100 mg/kg/day (oral, b.i.d.) for 4 daysSterile cure[5]
Not SpecifiedP. bergheiNot Specified (oral, b.i.d.)95% suppression[4]
Not SpecifiedP. bergheiNot Specified (oral, q.d.)71% suppression[4]
Pharmacokinetic Parameters of a Related Triazolopyrimidine (DSM1) in Mice

While specific pharmacokinetic data for this compound is limited in the reviewed literature, data for a structurally related compound, DSM1, provides some insight into the behavior of this class of inhibitors.

CompoundDoseRouteCmax (µM)Tmax (min)Reference
DSM150 mg/kgOral~2-330[4]

Signaling Pathway

This compound targets the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).

Pyrimidine_Biosynthesis cluster_enzymes Enzymatic Steps Glutamine Glutamine + Bicarbonate Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMPDC Nucleic_Acids DNA and RNA Synthesis UMP->Nucleic_Acids CPS2 CPSII ATCase ATCase DHOase DHOase DHODH DHODH OPRT OPRT OMPDC OMPDC This compound This compound This compound->DHODH Inhibition

Caption: Pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in the P. berghei Mouse Model (4-Day Suppressive Test)

This protocol is adapted from the standard 4-day suppressive test used for antimalarial drug screening.[5]

Materials:

  • This compound

  • Vehicle: A suspension can be prepared in 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (v/v) Tween 80 in water.

  • Plasmodium berghei (e.g., ANKA or N-clone) infected red blood cells (iRBCs)

  • Female Swiss albino mice (4-6 weeks old)

  • Phosphate-buffered saline (PBS)

  • Giemsa stain

  • Microscope slides

  • Microscope with oil immersion objective

Procedure:

  • Infection:

    • On day 0, infect mice intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 107P. berghei-iRBCs diluted in PBS.[5]

  • Drug Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Beginning 4 hours post-infection, administer this compound orally (p.o.) via gavage once or twice daily for four consecutive days (day 0 to day 3). A common dosing regimen to test for high efficacy is 100 mg/kg/day, which can be split into two doses of 50 mg/kg.[5]

    • A vehicle control group should be included and receive the same volume of vehicle without the drug.

  • Parasitemia Determination:

    • On day 4, prepare thin blood smears from the tail vein of each mouse.

    • Fix the smears with methanol (B129727) and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total RBCs under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each treatment group.

    • Determine the percent suppression of parasitemia using the following formula: % Suppression = 100 - [(Mean parasitemia of treated group) / (Mean parasitemia of vehicle control group)] * 100

Caption: Workflow for the 4-day suppressive test in the P. berghei mouse model.

Protocol 2: In Vivo Efficacy of this compound in a P. falciparum Humanized Mouse Model

This protocol describes a general procedure for testing antimalarial compounds in NOD-scid IL-2Rγnull mice engrafted with human red blood cells.[6][7]

Materials:

  • This compound

  • Vehicle (as in Protocol 1)

  • NOD-scid IL-2Rγnull mice

  • Human red blood cells (hRBCs)

  • Plasmodium falciparum (e.g., 3D7 or Dd2 strains) iRBCs

  • Flow cytometer

  • DNA-staining dye (e.g., SYBR Green I, Hoechst)

Procedure:

  • Humanization of Mice:

    • Engraft NOD-scid IL-2Rγnull mice with hRBCs. This is typically achieved by daily intraperitoneal injections of a suspension of hRBCs.[7]

    • Monitor the level of human chimerism in the peripheral blood.

  • Infection:

    • Once a stable level of hRBC engraftment is achieved, infect the mice intravenously with P. falciparum-iRBCs.

  • Drug Administration:

    • Initiate treatment with this compound (formulated as in Protocol 1) orally once or twice daily for a specified duration (e.g., 4 days).

    • Include a vehicle control group.

  • Parasitemia Monitoring:

    • Collect small volumes of peripheral blood at regular intervals (e.g., daily).

    • Stain the blood with a DNA-specific fluorescent dye.

    • Analyze the samples by flow cytometry to determine the percentage of iRBCs.

  • Data Analysis:

    • Plot parasitemia over time for each treatment group.

    • Calculate the parasite reduction ratio and assess the efficacy of this compound.

Experimental_Workflow_P_falciparum Humanization Engraft NOD-scid IL-2Rγnull mice with hRBCs Infection Infect mice with P. falciparum iRBCs Humanization->Infection Treatment Administer this compound orally Infection->Treatment Monitoring Monitor parasitemia by flow cytometry Treatment->Monitoring Analysis Analyze parasite clearance kinetics Monitoring->Analysis

Caption: Workflow for efficacy testing in a P. falciparum humanized mouse model.

Protocol 3: Pharmacokinetic Analysis of this compound in Mice

This protocol is a general guide for conducting pharmacokinetic studies of orally administered compounds in mice.[5][8]

Materials:

  • This compound

  • Vehicle (as in Protocol 1)

  • CD-1 or other appropriate mouse strain

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single oral dose of this compound to a cohort of mice.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or cardiac puncture at terminal time points) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an LC-MS/MS method for the quantification of this compound in mouse plasma. This will typically involve protein precipitation followed by analysis.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Pharmacokinetic_Workflow Dosing Administer single oral dose of this compound Sampling Collect blood samples at various time points Dosing->Sampling Processing Separate and store plasma Sampling->Processing Analysis Quantify this compound by LC-MS/MS Processing->Analysis Calculation Calculate PK parameters (Cmax, Tmax, AUC, half-life) Analysis->Calculation

Caption: Workflow for a pharmacokinetic study of this compound in mice.

References

Application Notes and Protocols for Culturing DSM74-Resistant Plasmodium falciparum Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro cultivation and selection of Plasmodium falciparum strains resistant to DSM74, a potent inhibitor of the parasite's dihydroorotate (B8406146) dehydrogenase (DHODH). The protocols outlined below are synthesized from established methodologies in the field and are intended to guide researchers in generating and characterizing this compound-resistant parasite lines for drug discovery and resistance mechanism studies.

Introduction

The emergence of drug-resistant Plasmodium falciparum is a significant threat to global malaria control efforts. Understanding the mechanisms by which parasites develop resistance to novel antimalarial compounds is crucial for the development of robust and long-lasting therapies. This compound is a selective inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme in the pyrimidine (B1678525) biosynthesis pathway. In vitro selection of resistance to DHODH inhibitors has been shown to elicit point mutations in the pfdhodh gene.[1][2][3] These resistant strains are valuable tools for validating the mechanism of action of new compounds, identifying potential resistance markers, and developing strategies to overcome resistance.

Data Presentation

Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound
Parasite LineRelevant PfDHODH Mutation(s)This compound IC₅₀ (nM)Fold ResistanceReference
3D7 (Wild-Type)None80 - 150-[1]
Dd2 (Wild-Type)None90 - 160-[1]
Mutant Line 1E182D> 10,000> 67[1]
Mutant Line 2F188I2,500~17[1]
Mutant Line 3F188L5,000~33[1]
Mutant Line 4F227I8,000~53[1]
Mutant Line 5I263F1,500~10[1]
Mutant Line 6L531F490 - 600~3-4[2]
Mutant Line 7C276F> 10,000> 67[3]
Mutant Line 8C276Y> 10,000> 67[4]
Mutant Line 9G181C> 10,000> 67[3]

Note: IC₅₀ values can vary between laboratories and assays. The data presented are approximations from the cited literature for comparative purposes.

Experimental Protocols

Protocol 1: Continuous In Vitro Culture of Asexual P. falciparum Erythrocytic Stages

This protocol describes the standard method for maintaining P. falciparum in continuous culture, a prerequisite for resistance selection experiments.

Materials:

  • P. falciparum strain (e.g., 3D7 or Dd2)

  • Human erythrocytes (O+), washed

  • Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 28 mM NaHCO₃, and 0.5% Albumax II (or 10% human serum).[1][5][6]

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂[1]

  • Sterile culture flasks (T25 or T75)

  • Incubator at 37°C

  • Giemsa stain for microscopy

Methodology:

  • Initiation of Culture: Thaw a cryopreserved vial of P. falciparum and wash the parasites with RPMI-1640.

  • Culture Setup: Prepare a suspension of infected erythrocytes in a culture flask at a 2-5% hematocrit in CCM. The initial parasitemia should be between 0.5-1%.

  • Incubation: Place the culture flask in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.[1]

  • Daily Maintenance:

    • Examine the culture daily by preparing a thin blood smear and staining with Giemsa to monitor parasitemia and parasite morphology.

    • Change the medium daily to replenish nutrients and remove metabolic waste. This involves gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.

  • Sub-culturing: When the parasitemia reaches 3-5%, dilute the culture with fresh, uninfected erythrocytes and CCM to maintain the parasitemia between 0.5-1%.[1] This is typically done every 2-4 days.

Protocol 2: In Vitro Selection of this compound-Resistant P. falciparum

This protocol details the process of inducing this compound resistance in a drug-sensitive parasite population through continuous drug pressure.

Materials:

  • Actively growing, asynchronous culture of a drug-sensitive P. falciparum strain (e.g., 3D7 or Dd2) with a parasitemia of ~1-2%.

  • This compound stock solution (dissolved in DMSO).

  • Complete Culture Medium (CCM).

  • 96-well microplates or culture flasks.

Methodology:

  • Initial Drug Pressure:

    • Initiate the selection by exposing a large number of parasites (~1 x 10⁹) to this compound at a concentration equivalent to 3-5 times the IC₅₀.[7]

    • Alternatively, a starting pressure of 10 times the IC₅₀ can be applied for 48 hours.[1]

  • Drug Exposure and Recovery:

    • Maintain the drug pressure for 48-72 hours.

    • After the initial exposure, remove the drug-containing medium and replace it with fresh, drug-free CCM.

    • Monitor the culture for the reappearance of viable parasites by microscopy. This recovery period can take several days to weeks.[1]

  • Stepwise Increase in Drug Concentration:

    • Once the parasites have recovered and the parasitemia is stable, re-apply the drug pressure, potentially at a slightly higher concentration.

    • Repeat the cycle of drug exposure and recovery, gradually increasing the concentration of this compound.

  • Selection of Resistant Population: Continue this process until a parasite population is selected that can consistently grow in the presence of a high concentration of this compound (e.g., >10x the initial IC₅₀).

  • Cloning of Resistant Parasites: Once a resistant population is established, it is crucial to obtain a clonal line by limiting dilution in a 96-well plate.[1] This ensures that the observed resistance phenotype is due to a single genetic background.

Protocol 3: Determination of IC₅₀ using a SYBR Green I-based Assay

This protocol is used to quantify the level of resistance by determining the 50% inhibitory concentration (IC₅₀) of this compound.

Materials:

  • Synchronized ring-stage parasite cultures (wild-type and potentially resistant strains) at 0.5% parasitemia and 2% hematocrit.

  • This compound serial dilutions.

  • 96-well black microplates.

  • SYBR Green I lysis buffer.

  • Plate reader with fluorescence detection (excitation: 485 nm, emission: 530 nm).

Methodology:

  • Plate Preparation: Add serial dilutions of this compound to the wells of a 96-well plate. Include drug-free wells as a negative control and uninfected erythrocytes as a background control.

  • Addition of Parasites: Add the synchronized parasite culture to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes and normalize the data to the drug-free control. Calculate the IC₅₀ values by fitting the dose-response data to a non-linear regression model.

Visualization of Key Processes

experimental_workflow cluster_culture Continuous Culture cluster_selection Resistance Selection cluster_characterization Characterization start Start with P. falciparum (e.g., 3D7 strain) culture Maintain continuous culture in CCM at 37°C start->culture monitor Monitor parasitemia (Giemsa smear) culture->monitor drug_pressure Apply this compound pressure (3-5x IC₅₀) culture->drug_pressure subculture Sub-culture to maintain 0.5-1% parasitemia monitor->subculture subculture->culture recovery Remove drug and allow parasite recovery drug_pressure->recovery recovery->drug_pressure Re-apply drug increase_pressure Gradually increase This compound concentration recovery->increase_pressure resistant_pop Establish resistant population increase_pressure->resistant_pop cloning Clone resistant parasites by limiting dilution resistant_pop->cloning ic50_assay Determine IC₅₀ (SYBR Green I assay) cloning->ic50_assay sequencing Sequence pfdhodh gene to identify mutations cloning->sequencing

Caption: Workflow for the selection and characterization of this compound-resistant P. falciparum.

resistance_mechanism cluster_wt Wild-Type Parasite cluster_mutant Resistant Parasite This compound This compound PfDHODH_WT Wild-Type PfDHODH This compound->PfDHODH_WT Binds and inhibits PfDHODH_mutant Mutant PfDHODH (e.g., C276F, F188L) This compound->PfDHODH_mutant Pyrimidine_synthesis Pyrimidine Biosynthesis PfDHODH_WT->Pyrimidine_synthesis Catalyzes reaction Parasite_death Parasite Death Resistance Drug Resistance & Parasite Survival Pyrimidine_synthesis->Resistance PfDHODH_mutant->Pyrimidine_synthesis Continues function Reduced_binding Reduced this compound Binding PfDHODH_mutant->Reduced_binding Reduced_binding->Resistance

Caption: Mechanism of this compound resistance in P. falciparum.

References

Application Notes and Protocols for DSM74 Enzymatic Assay in PfDHODH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, relies exclusively on the de novo biosynthesis pathway for pyrimidines, which are essential for DNA and RNA synthesis. Dihydroorotate (B8406146) dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme, catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate. This dependency makes P. falciparum DHODH (PfDHODH) a critical and validated target for antimalarial drug development. The triazolopyrimidine-based inhibitor, DSM74, has been identified as a potent and selective inhibitor of PfDHODH, demonstrating in vivo efficacy and providing a valuable tool for malaria research and drug discovery.

These application notes provide detailed protocols for enzymatic assays to evaluate the inhibitory activity of compounds, such as this compound, against PfDHODH. The described methods include a colorimetric assay using 2,6-dichloroindophenol (B1210591) (DCIP) and a fluorescence-based assay using resazurin (B115843).

Signaling Pathway: De Novo Pyrimidine (B1678525) Biosynthesis in P. falciparum

The de novo pyrimidine biosynthesis pathway in P. falciparum involves a series of enzymatic reactions culminating in the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidines. PfDHODH plays a pivotal role in this pathway.

Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Pathway in P. falciparum cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII ATP ATP ATP->Carbamoyl Phosphate Bicarbonate Bicarbonate Bicarbonate->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate_cytosol Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cytosol DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport Orotate Orotate Dihydroorotate_mito->Orotate PfDHODH OMP OMP Orotate->OMP OPRTase UMP UMP PRPP PRPP PRPP->OMP OMP->UMP OMPDC CoQ Ubiquinone (CoQ) CoQH2 Ubiquinol (CoQH2) CoQ->CoQH2 Electron Transport Chain PfDHODH_node PfDHODH This compound This compound This compound->PfDHODH_node Inhibition

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum.

Quantitative Data: this compound Inhibition of PfDHODH

The inhibitory potency of this compound and related compounds from the triazolopyrimidine series has been evaluated against PfDHODH. The following table summarizes key quantitative data.

CompoundTargetAssay TypeParameterValueReference
This compound PfDHODHEnzymaticIC50 0.3 µM [1]
DSM1PfDHODHEnzymaticIC500.08 µM[2]
DSM2PfDHODHEnzymaticIC500.05 µM[3]
Triazolopyrimidine SeriesHuman DHODHEnzymaticSelectivity>4,000-fold vs. PfDHODH[2]

Experimental Protocols

Expression and Purification of Recombinant PfDHODH

A truncated, soluble form of PfDHODH can be expressed in E. coli and purified for use in enzymatic assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the PfDHODH gene (e.g., pET vector)

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Protocol:

  • Transform the PfDHODH expression vector into a suitable E. coli strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., 0.1-1 mM final concentration) and continue to grow for several hours (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the recombinant PfDHODH with Elution Buffer.

  • Analyze the purified protein by SDS-PAGE to confirm purity and size.

  • Determine the protein concentration (e.g., using a Bradford assay).

  • Store the purified enzyme in a suitable buffer containing glycerol (B35011) at -80°C.

PfDHODH Enzymatic Assay (DCIP Colorimetric Method)

This assay measures the reduction of DCIP, which is coupled to the oxidation of dihydroorotate by PfDHODH.

Materials:

  • Purified recombinant PfDHODH

  • Assay Buffer (100 mM HEPES pH 8.0, 150 mM NaCl, 5% glycerol, 0.05% Triton X-100)

  • L-dihydroorotate (DHO)

  • Decylubiquinone (B1670182) (CoQD)

  • 2,6-dichloroindophenol (DCIP)

  • This compound or other test compounds

  • DMSO

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 600-620 nm

Protocol:

  • Prepare a stock solution of this compound (or other inhibitors) in DMSO.

  • Perform serial dilutions of the inhibitor in DMSO.

  • In a 384-well plate, add the test compounds at various concentrations. Include a DMSO-only control.

  • Prepare a reaction mixture in the Assay Buffer containing L-dihydroorotate (e.g., 175 µM), decylubiquinone (e.g., 18 µM), and DCIP (e.g., 95 µM).

  • Add the reaction mixture to each well of the plate.

  • Initiate the reaction by adding purified PfDHODH (e.g., 12.5 nM final concentration) to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 20 minutes).

  • Measure the decrease in absorbance at 600 nm using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

PfDHODH Enzymatic Assay (Resazurin Fluorescence Method)

This high-throughput assay utilizes the reduction of the fluorogenic dye resazurin to the fluorescent product resorufin.

Materials:

  • Purified recombinant PfDHODH

  • Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 5% glycerol, 0.05% Triton X-100)

  • L-dihydroorotate (DHO)

  • Resazurin

  • This compound or other test compounds

  • DMSO

  • 384-well or 1536-well black microplate

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Protocol:

  • Prepare stock solutions and serial dilutions of the test compounds in DMSO.

  • Dispense the compounds into the wells of a black microplate. Include a DMSO-only control.

  • Prepare a reaction mixture in the Assay Buffer containing L-dihydroorotate and resazurin.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding PfDHODH to each well.

  • Incubate the plate at room temperature, protected from light.

  • Measure the increase in fluorescence at the appropriate wavelengths.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the PfDHODH inhibition assay and the logical relationship of the key components.

Experimental_Workflow PfDHODH Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagent_Prep Prepare Assay Buffer, Substrates (DHO, CoQD/Resazurin), and Enzyme (PfDHODH) Add_Reagents Add Reaction Mixture (Buffer, Substrates) Reagent_Prep->Add_Reagents Compound_Prep Prepare Serial Dilutions of this compound in DMSO Dispense_Compounds Dispense Compounds and Controls into Microplate Compound_Prep->Dispense_Compounds Dispense_Compounds->Add_Reagents Initiate_Reaction Add PfDHODH to Initiate Reaction Add_Reagents->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Measure_Signal Measure Absorbance (DCIP) or Fluorescence (Resazurin) Incubate->Measure_Signal Calculate_Inhibition Calculate Percent Inhibition vs. DMSO Control Measure_Signal->Calculate_Inhibition Determine_IC50 Generate Dose-Response Curve and Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for the PfDHODH enzymatic inhibition assay.

Logical_Relationship Logical Relationship of Assay Components PfDHODH PfDHODH Orotate Orotate PfDHODH->Orotate Reduced_Product Reduced CoQD / Resorufin PfDHODH->Reduced_Product DHO Dihydroorotate DHO->PfDHODH CoQD CoQD / Resazurin CoQD->PfDHODH Signal_Change Decreased Absorbance or Increased Fluorescence Reduced_Product->Signal_Change Leads to This compound This compound This compound->PfDHODH Inhibits

Caption: The interplay of components in the PfDHODH enzymatic assay.

References

Application Notes and Protocols for High-Throughput Screening Assays for Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting Dihydroorotate (B8406146) Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition of DHODH is a validated therapeutic strategy for various diseases, including autoimmune disorders, cancer, and viral infections, due to the high demand for nucleotides in rapidly proliferating cells.[1]

Introduction

DHODH is a mitochondrial flavoenzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][3] This pathway is essential for the production of nucleotide precursors for DNA and RNA synthesis.[4] Consequently, DHODH has emerged as a promising therapeutic target. These notes detail robust biochemical and cell-based HTS assays designed to identify and characterize novel DHODH inhibitors.

Biochemical Assays

Biochemical assays directly measure the enzymatic activity of DHODH and its inhibition by test compounds. Two primary methods are widely used for HTS campaigns: a fluorescence-based assay using resazurin (B115843) and a colorimetric assay using 2,6-dichloroindophenol (B1210591) (DCIP).

Protocol 1: Fluorescence-Based Resazurin Reduction Assay

This assay is highly sensitive and amenable to high-throughput formats. The activity of DHODH is coupled to the reduction of the redox-sensitive dye resazurin to the highly fluorescent resorufin.[2]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • 2X Enzyme Mix: Prepare recombinant human DHODH (hDHODH) at 12 nM in Assay Buffer.

    • 2X Substrate/Dye Mix: Prepare Dihydroorotic acid (DHO) at 1 mM, Coenzyme Q10 (CoQ10) at 200 µM, and Resazurin at 100 µM in Assay Buffer.

    • Test Compounds: Prepare serial dilutions of test compounds in DMSO. A known inhibitor, such as Dhodh-IN-16, should be used as a positive control.

  • Assay Procedure (384-well plate format):

    • Dispense 100 nL of test compounds, positive control dilutions, or DMSO (vehicle control) into the wells.

    • Add 10 µL of the 2X Enzyme Mix to all wells.

    • Incubate the plate for 30 minutes at 25°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the 2X Substrate/Dye Mix to all wells. The final concentrations will be 6 nM hDHODH, 500 µM DHO, 100 µM CoQ10, and 50 µM Resazurin.[1]

    • Incubate for 60 minutes at 25°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Min is the control with a high concentration of a known inhibitor and Signal_Max is the DMSO control.[1]

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

Protocol 2: Colorimetric DCIP Reduction Assay

This assay monitors the reduction of the chromogenic substrate DCIP, which is associated with the oxidation of dihydroorotate catalyzed by DHODH.[5] The decrease in absorbance at 600-650 nm is proportional to DHODH activity.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100, 100 µM CoQ10, and 200 µM DCIP.[4]

    • Enzyme Solution: Prepare recombinant hDHODH in Reaction Buffer.

    • Substrate Solution: Prepare a stock solution of DHO.

    • Test Compounds: Prepare serial dilutions in DMSO.

  • Assay Procedure (96-well plate format):

    • Add the Reaction Buffer, DHODH enzyme, and varying concentrations of the test compound to the wells.

    • Pre-incubate the plate for 30 minutes at 25°C.[4]

    • Initiate the reaction by adding DHO to a final concentration of 500 µM.[4]

    • Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.[4]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the DMSO control.

    • Calculate the IC50 value as described for the fluorescence-based assay.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of hits from primary biochemical screens in a more physiologically relevant context. These assays assess the anti-proliferative effects of the compounds and can help distinguish on-target from off-target effects.

Protocol 3: Cell Viability Assay

This protocol determines the effect of DHODH inhibitors on the proliferation of cancer cell lines or other rapidly dividing cells.

Experimental Protocol:

  • Cell Plating:

    • Seed cells (e.g., MOLM-13, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]

    • Allow cells to adhere or stabilize for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of hit compounds in the culture medium.

    • Add the diluted compounds to the cells and include a DMSO vehicle control.

    • Incubate for 72 hours.[1]

  • Viability Measurement:

    • Add 10 µL of a viability reagent such as WST-1 or CellTiter-Glo® to each well.[1]

    • Incubate for 2-4 hours (for WST-1) or as per the manufacturer's instructions.

    • Measure the absorbance at 450 nm (for WST-1) or luminescence using a plate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value for each compound.

Protocol 4: Uridine (B1682114) Rescue Assay

This assay is essential to confirm that the observed cytotoxicity of a compound is due to the inhibition of DHODH. Supplementing the culture medium with uridine bypasses the enzymatic block by replenishing the pyrimidine pool through the salvage pathway.[6]

Experimental Protocol:

  • Follow the Cell Viability Assay protocol as described above.

  • In parallel, perform the same experiment with one modification: co-treat the cells with the hit compounds and 100 µM uridine.[1]

  • Data Analysis:

    • Compare the IC50 values of the compounds in the presence and absence of uridine.

    • A significant rightward shift in the IC50 curve in the presence of uridine indicates an on-target effect.[1][6]

Data Presentation

Quantitative data for known DHODH inhibitors are summarized below for comparative purposes.

InhibitorTargetAssay TypeIC50 (nM)Cell LineReference
Dhodh-IN-16Human DHODHEnzymatic0.396-[4]
Dhodh-IN-16-Cell Viability0.2MOLM-13[4]
BAY-2402234Human DHODHEnzymatic0.42-[7]
BrequinarHuman DHODHEnzymatic2.1-[7]
TeriflunomideHuman DHODHEnzymatic24.5-[7]
H-006Human DHODHEnzymatic3.8-[8]
A771726Human DHODHEnzymatic411-[8]

Note: IC50 values can vary depending on the specific assay conditions.

Visualizations

Signaling Pathway

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_salvage Salvage Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA DHODH_Inhibitor DHODH Inhibitor DHODH_Inhibitor->Dihydroorotate Inhibits Uridine Uridine Uridine->UMP Uridine Kinase

Caption: The de novo pyrimidine biosynthesis pathway and the mechanism of DHODH inhibition.

Experimental Workflow

HTS_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Validation cluster_characterization Further Characterization Compound_Library Compound Library HTS_Assay Biochemical HTS (Fluorescence or Colorimetric) Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response & IC50 Determination Primary_Hits->Dose_Response Cell_Viability Cell-Based Viability Assay Dose_Response->Cell_Viability Uridine_Rescue Uridine Rescue Assay Cell_Viability->Uridine_Rescue Confirmed_Hits Confirmed On-Target Hits Uridine_Rescue->Confirmed_Hits Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization

Caption: A typical workflow for the high-throughput screening of DHODH inhibitors.

References

Measuring the Potency of the Novel Antimalarial Compound DSM74 Against Drug-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Abstract: The emergence and spread of multidrug-resistant Plasmodium falciparum necessitates the development of novel therapeutics with new mechanisms of action. DSM74, a potent inhibitor of P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), represents a promising new class of antimalarial compounds. This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound against the multidrug-resistant Dd2 strain of P. falciparum using the well-established SYBR Green I-based fluorescence assay.

Introduction

Malaria remains a significant global health challenge, largely due to the parasite's ability to develop resistance to existing drugs. The Dd2 strain of Plasmodium falciparum is a well-characterized laboratory strain known for its resistance to multiple antimalarial agents, including chloroquine (B1663885) and pyrimethamine. Therefore, assessing the efficacy of new compounds against this strain is a critical step in preclinical development.

This compound belongs to the triazolopyrimidine class of inhibitors that target PfDHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of the parasite.[1][2] Unlike its human host, P. falciparum is entirely dependent on this pathway for survival, making PfDHODH an attractive and selective drug target.[1][2] This application note provides a comprehensive guide to measuring the in vitro potency of this compound against the Dd2 parasite strain.

Data Presentation: In Vitro Efficacy of this compound and Related Compounds

The following table summarizes the reported 50% effective concentration (EC50) values for this compound and a related clinical candidate, DSM265, against the Dd2 strain of P. falciparum. It is important to note that while IC50 and EC50 are often used interchangeably, IC50 typically refers to the inhibition of a specific enzyme, whereas EC50 refers to the effect on the whole organism. For whole-cell parasite growth inhibition assays, EC50 is the more precise term.

CompoundP. falciparum StrainEC50 (µM)Reference
This compound (Compound 7/DSM1)Dd20.14 ± 0.05[3]
DSM265Dd2~0.0022 (µg/mL)[4]

Note: The value for DSM265 was reported in µg/mL and can be converted to µM using its molecular weight for comparison.

Experimental Protocols

This section outlines the detailed methodology for determining the IC50 value of this compound against the Dd2 P. falciparum strain using the SYBR Green I-based fluorescence assay.

Plasmodium falciparum Dd2 Culture

Materials:

  • P. falciparum Dd2 strain

  • Human erythrocytes (O+), washed

  • Complete parasite culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% heat-inactivated human serum or 0.5% AlbuMAX II)

  • Culture flasks

  • Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C

Protocol:

  • Maintain a continuous culture of P. falciparum Dd2 in human erythrocytes at a 5% hematocrit in complete culture medium.

  • Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and observing under a light microscope.

  • Maintain the parasitemia between 1-5% by diluting the culture with fresh erythrocytes and complete medium as needed.

  • For the assay, synchronize the parasite culture to the ring stage. This can be achieved by treating the culture with 5% D-sorbitol for 10 minutes at 37°C. Wash the cells twice with RPMI 1640 and resuspend in complete culture medium.

SYBR Green I-Based IC50 Assay

Materials:

  • Synchronized ring-stage Dd2 culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete parasite culture medium

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)

Protocol:

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate. A typical starting concentration would be 10 µM, with 2-fold serial dilutions down to the low nanomolar range.

    • Include a drug-free control (medium with DMSO at the same concentration as the highest drug concentration) and a background control (uninfected erythrocytes).

    • Transfer 100 µL of each drug dilution to the black, clear-bottom 96-well assay plate in triplicate.

  • Parasite Seeding:

    • Adjust the synchronized ring-stage Dd2 culture to a final parasitemia of 0.5% and a hematocrit of 2.5% in complete culture medium.

    • Add 100 µL of the parasite suspension to each well of the assay plate, except for the background control wells which receive 100 µL of uninfected erythrocytes at 2.5% hematocrit.

  • Incubation:

    • Incubate the assay plate for 72 hours in a humidified, gassed incubator at 37°C.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock 1:5,000 in lysis buffer (final concentration 2x).

    • After the 72-hour incubation, carefully remove the plate from the incubator.

    • Add 100 µL of the 2x SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

Data Analysis
  • Subtract the average fluorescence value of the background control (uninfected erythrocytes) from all other wells.

  • Normalize the data by expressing the fluorescence values as a percentage of the drug-free control (100% growth).

  • Plot the percentage of parasite growth against the log of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that results in a 50% reduction in fluorescence compared to the drug-free control.

Mandatory Visualizations

Signaling Pathway Diagram

PfDHODH_Pathway Mechanism of Action of this compound cluster_parasite Plasmodium falciparum Dihydroorotate Dihydroorotate PfDHODH Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Dihydroorotate->PfDHODH Orotate Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines Further enzymatic steps PfDHODH->Orotate Oxidation DNA_RNA_synthesis DNA & RNA Synthesis Parasite_Death Parasite Growth Arrest & Death Pyrimidines->DNA_RNA_synthesis DNA_RNA_synthesis->Parasite_Death This compound This compound This compound->PfDHODH Inhibition

Caption: Mechanism of action of this compound targeting PfDHODH in the pyrimidine biosynthesis pathway.

Experimental Workflow Diagram

IC50_Workflow SYBR Green I-based IC50 Determination Workflow start Start culture 1. P. falciparum Dd2 Culture & Synchronization start->culture seeding 3. Add Synchronized Parasites to Drug Plate culture->seeding drug_prep 2. This compound Serial Dilution in 96-well plate drug_prep->seeding incubation 4. Incubate for 72 hours (37°C, 5% CO2) seeding->incubation lysis_stain 5. Add SYBR Green I Lysis Buffer incubation->lysis_stain read_plate 6. Measure Fluorescence (Ex: 485nm, Em: 530nm) lysis_stain->read_plate analysis 7. Data Analysis (Normalization & Curve Fitting) read_plate->analysis end Determine IC50 Value analysis->end

Caption: Workflow for determining the IC50 of this compound against P. falciparum Dd2.

Conclusion

The protocol described provides a robust and reproducible method for determining the IC50 value of this compound against the multidrug-resistant Dd2 strain of P. falciparum. This assay is a cornerstone for the preclinical evaluation of novel antimalarial compounds and provides essential data for lead optimization and candidate selection in drug discovery programs. The potent activity of this compound against the Dd2 strain underscores the potential of PfDHODH inhibitors to overcome existing drug resistance mechanisms.

References

Application Note & Protocol: Pharmacokinetic Analysis of Triazolopyrimidine-Based DHODH Inhibitors in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for conducting a pharmacokinetic (PK) analysis of triazolopyrimidine-based inhibitors of Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), such as DSM74 and its analogs, in a murine model. The triazolopyrimidine class of compounds, including the clinical candidate DSM265, are potent inhibitors of the parasite's de novo pyrimidine (B1678525) biosynthesis pathway, a critical pathway for parasite survival as it lacks pyrimidine salvage machinery.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as antimalarial drugs. This protocol is based on established methodologies for preclinical pharmacokinetic studies in mice.[3]

While specific pharmacokinetic data for this compound in mice is not publicly available, this document will utilize data from its close and well-studied analog, DSM265, as a representative example to illustrate the experimental procedures and data presentation. DSM265 has been shown to be a potent inhibitor of Plasmodium DHODH and has undergone extensive preclinical profiling, including pharmacokinetic studies in mice.[2][4]

Data Presentation: Pharmacokinetic Parameters of DSM265

The following table summarizes the pharmacokinetic parameters of DSM265 in humans, which provides a reference for the types of data that would be generated in a murine study. Murine studies are essential for early-stage drug development to predict human pharmacokinetics.[5]

ParameterSymbolValue (in Humans)UnitDescription
Maximum Plasma ConcentrationCmax9,986ng/mLThe highest concentration of the drug observed in the plasma.[1]
Time to Maximum ConcentrationTmax2hThe time at which Cmax is reached.[1]
Area Under the Curve (0 to ∞)AUC0–∞1,807,590ng·h/mLThe total drug exposure over time.[1]
Elimination Half-Lifet1/2140.3hThe time required for the drug concentration in the plasma to decrease by half.[1]

Experimental Protocols

This section details the methodologies for conducting a single-dose pharmacokinetic study of a triazolopyrimidine-based compound in mice.

Animal Model
  • Species/Strain: Male or female CD-1 or BALB/c mice are commonly used for pharmacokinetic studies.[6] For studies involving parasite-infected animals, immunodeficient strains such as SCID mice may be utilized.[2]

  • Age/Weight: 6-8 weeks old, with a bodyweight of 20-25 g.

  • Acclimation: Animals should be acclimated for at least one week before the experiment.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

Dosing and Formulation
  • Dose Levels:

    • Intravenous (IV): A typical dose is 5 mg/kg for assessing absolute bioavailability.

    • Oral (PO): A typical dose is 10-20 mg/kg to evaluate oral absorption.

  • Formulation: The compound should be formulated in a vehicle suitable for the route of administration. A common vehicle for oral administration is a suspension in 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (v/v) Tween 80 in water. For intravenous administration, the compound may be dissolved in a vehicle such as 5% DMSO, 40% PEG 400, and 55% water.

  • Administration:

    • IV: Administered as a bolus injection into the tail vein.

    • PO: Administered via oral gavage.

Blood Sample Collection
  • Method: Serial blood sampling from the tail vein or retro-orbital sinus is a common practice.[3] A terminal blood sample can be collected via cardiac puncture.

  • Time Points: Blood samples (approximately 50-100 µL) should be collected at the following time points post-dose:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[7]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding three volumes of cold acetonitrile (B52724) containing an internal standard to one volume of plasma.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection onto the LC-MS/MS system.

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Illustrative):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Illustrative):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.

Pharmacokinetic Data Analysis

The plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin. The key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution) are then calculated.

Visualizations

Experimental Workflow Diagram

experimental_workflow Pharmacokinetic Study Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis cluster_reporting Reporting formulation Compound Formulation dosing Dosing (IV or PO) formulation->dosing animal_acclimation Animal Acclimation animal_acclimation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage sample_prep Plasma Sample Preparation (Protein Precipitation) sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing lcms_analysis->data_processing pk_analysis Pharmacokinetic Analysis (NCA) data_processing->pk_analysis reporting Final Report Generation pk_analysis->reporting target_pathway De Novo Pyrimidine Biosynthesis Pathway Inhibition cluster_pathway Plasmodium Parasite carbamoyl_phosphate Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate Multiple Steps aspartate Aspartate aspartate->dihydroorotate orotate Orotate dihydroorotate->orotate DHODH omp Orotidine 5'-monophosphate (OMP) orotate->omp prpp PRPP prpp->omp ump Uridine 5'-monophosphate (UMP) omp->ump dna_rna DNA/RNA Synthesis ump->dna_rna This compound This compound This compound->inhibition

References

Troubleshooting & Optimization

Technical Support Center: DSM74 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving and handling DSM74 for in vitro experiments. The following information is designed to troubleshoot common solubility challenges and provide clear protocols for preparing this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro assays?

This compound is a triazolopyrimidine-based inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in organisms like Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] For in vitro assays, ensuring that this compound is fully dissolved at the desired concentration is critical for obtaining accurate and reproducible results. Poor solubility can lead to underestimated potency and misleading structure-activity relationships.

Q2: What is the recommended starting solvent for this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent for preparing stock solutions of this compound.[4][5] It is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic compounds, including those with low aqueous solubility.[4][5]

Q3: What is the known solubility of this compound in DMSO?

The solubility of similar compounds in DMSO is reported to be at least 20 mg/mL. However, it is always best practice to determine the solubility for your specific batch of this compound.

Q4: Can I use other organic solvents to dissolve this compound?

While DMSO is the most common, other water-miscible organic solvents like ethanol (B145695), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) can also be considered.[][7] The choice of solvent may depend on the specific requirements and tolerance of your in vitro assay system. It's important to note that different solvents can affect in vitro assays in various ways, so solvent effects should be carefully evaluated.[8]

Q5: My in vitro assay is sensitive to DMSO. What are my options?

If your assay is sensitive to DMSO, you have a few options:

  • Minimize the final DMSO concentration: Prepare a high-concentration stock solution in DMSO and then dilute it serially in your aqueous assay buffer to achieve a final DMSO concentration that is tolerated by your cells or enzyme system.[9] Many cell-based assays can tolerate DMSO concentrations up to 0.5% or 1%, but this should be experimentally determined.[10][11]

  • Use an alternative co-solvent: Investigate other less-toxic co-solvents like ethanol or polyethylene (B3416737) glycol (PEG).[][12]

  • Explore formulation strategies: For compounds with persistent solubility issues, techniques like creating a salt form (e.g., tosylate salt) or using cyclodextrins to form inclusion complexes can improve aqueous solubility.[13][14]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
This compound powder is not dissolving in DMSO. Insufficient solvent volume or inadequate mixing.- Increase the volume of DMSO. - Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly. Be cautious with heating, as it can degrade the compound.
This compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. The aqueous buffer has a much lower solubilizing capacity than DMSO. This is a common issue for hydrophobic compounds.[9]- Reduce the final concentration of this compound. - Increase the percentage of co-solvent in the final solution , if tolerated by the assay. - Use a surfactant: Add a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to your assay buffer, if compatible with your experiment.[9] - Adjust the pH of the buffer: If this compound has ionizable groups, altering the pH can significantly impact its solubility.[][15][16] - Prepare an intermediate dilution: Dilute the DMSO stock in a solvent like ethanol or PEG 400 before the final dilution in the aqueous buffer.
I'm observing inconsistent results in my assay. This could be due to partial precipitation of this compound, leading to variable effective concentrations.- Visually inspect your solutions for any signs of precipitation before and during the experiment. - Prepare fresh dilutions for each experiment. - Consider kinetic vs. equilibrium solubility: For high-throughput screening, kinetic solubility (where a DMSO stock is added to buffer) is common. If inconsistencies persist, determining the equilibrium solubility might be necessary.[17]
My cell-based assay is showing toxicity that I don't think is related to this compound's activity. The solvent itself might be causing cytotoxicity at the concentration used.- Run a solvent control: Treat your cells with the same concentration of the solvent (e.g., DMSO) used in your experimental wells. - Lower the final solvent concentration: Aim for the lowest possible concentration of the organic solvent that still maintains this compound in solution.[10][11]

Quantitative Data Summary

Solvent/System Solubility of this compound or Related Compounds Notes
DMSO ≥ 20 mg/mL (for a similar compound)A high-concentration stock solution is feasible.
Aqueous Buffer Low (expected for a BCS Class II compound)[18]This compound is a hydrophobic molecule.[1]
Aqueous Buffer with Co-solvents Solubility increases with the proportion of co-solvent.[19]The exact solubility will depend on the specific co-solvent and its concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Methodology:

  • Determine the required mass of this compound: The molecular weight of this compound is approximately 349.3 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 349.3 g/mol = 3.493 mg

  • Weigh the this compound: Accurately weigh out 3.493 mg of this compound powder using a calibrated analytical balance and place it into a suitable vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution to 37°C for a few minutes or place it in a sonicator bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for In Vitro Assays

Objective: To prepare working solutions of this compound by diluting the DMSO stock solution into an aqueous assay buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous assay buffer (e.g., PBS, HBSS, cell culture medium)

  • Sterile microcentrifuge tubes or a 96-well plate

Methodology:

  • Thaw the stock solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To minimize precipitation, first dilute the 10 mM stock solution to a lower concentration (e.g., 1 mM) in DMSO.

  • Perform serial dilutions:

    • For a final concentration of 10 µM this compound with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous assay buffer.

    • Mix thoroughly by pipetting up and down immediately after adding the DMSO stock. Do not vortex, as this can cause shearing of cells or proteins.

    • For other concentrations, adjust the volumes accordingly, ensuring the final DMSO concentration remains consistent across all experimental conditions, including the vehicle control.

Visualizations

experimental_workflow start Start: this compound Powder stock_prep Prepare High-Concentration Stock (e.g., 10 mM in 100% DMSO) start->stock_prep dissolution_check Ensure Complete Dissolution (Vortex, gentle warming, sonication) stock_prep->dissolution_check dissolution_check->stock_prep No storage Store at -20°C or -80°C in aliquots dissolution_check->storage Yes dilution Dilute Stock into Aqueous Assay Buffer storage->dilution precipitation_check Precipitation upon Dilution? dilution->precipitation_check assay_ready Solution Ready for Assay precipitation_check->assay_ready No troubleshoot Troubleshoot: - Lower final concentration - Add surfactant/co-solvent - Adjust pH precipitation_check->troubleshoot Yes troubleshoot->dilution

Caption: Workflow for preparing this compound solutions.

logical_relationship cluster_factors Factors Influencing this compound Solubility cluster_strategies Solubilization Strategies compound This compound Properties (Hydrophobic, pKa) solubility Final this compound Solubility in Assay Medium compound->solubility solvent Solvent System solvent->solubility conditions Assay Conditions conditions->solubility cosolvents Co-solvents (DMSO, Ethanol, PEG) cosolvents->solvent ph pH Adjustment ph->solvent surfactants Surfactants (Tween-20, Triton X-100) surfactants->solvent complexation Complexation (Cyclodextrins) complexation->solvent

Caption: Key factors and strategies for this compound solubility.

References

Technical Support Center: Overcoming Poor Plasma Exposure of DSM74 in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo plasma exposure of DSM74, a triazolopyrimidine-based dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is poor plasma exposure a concern?

A1: this compound is an experimental antimalarial compound that inhibits the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, a critical component in the parasite's pyrimidine (B1678525) biosynthesis pathway.[1][2] Poor plasma exposure can lead to sub-therapeutic concentrations at the site of action, potentially resulting in a lack of efficacy in in vivo models. Predecessor compounds in the triazolopyrimidine series, DSM1 and DSM2, exhibited poor plasma exposure that was further reduced upon repeated dosing.[2] While this compound was developed to have improved metabolic stability and prolonged exposure in mice, its inherent physicochemical properties can still present challenges to achieving optimal systemic concentrations.[2]

Q2: What are the likely causes of poor plasma exposure for this compound?

A2: The primary reason for the poor plasma exposure of this compound is likely its low aqueous solubility. A related, more advanced compound from the same class, DSM265, is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by high membrane permeability but low solubility.[3] It is highly probable that this compound shares these characteristics. For such compounds, the dissolution rate in the gastrointestinal tract is the rate-limiting step for absorption, leading to low and variable bioavailability.

Q3: How can I improve the in vivo plasma exposure of this compound in my experiments?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These approaches aim to increase the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal fluids. Key strategies include:

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the GI tract.

  • Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can significantly improve its dissolution rate.

  • Particle Size Reduction: Techniques like nanomilling increase the surface area of the drug particles, leading to faster dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

Q4: Is there a recommended starting point for reformulating this compound for in vivo studies?

A4: For early-stage preclinical studies in mice, a practical starting point is often to use a vehicle that can solubilize or suspend the compound effectively. A common approach for compounds with poor aqueous solubility is to use a co-solvent system or a suspension in a vehicle containing a suspending agent and a surfactant. For the related compound DSM265, a suspension in 0.5% carboxymethyl cellulose (B213188) with 0.4% Tween 80 was used in oral pharmacokinetic studies in dogs.[3] This type of formulation can serve as a baseline. For studies aiming for improved exposure, exploring lipid-based formulations or amorphous solid dispersions is recommended.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low and inconsistent plasma concentrations of this compound after oral administration. Poor aqueous solubility and slow dissolution of the crystalline drug substance.1. Formulation Enhancement: Switch from a simple suspension to a solubility-enhancing formulation such as a lipid-based system (e.g., SEDDS) or a solid dispersion.[3] 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization or nanomilling.[3]
Plasma exposure of this compound decreases with repeated dosing. Potential for induction of metabolic enzymes or efflux transporters by predecessor compounds was noted.[2]1. Metabolic Stability Check: While this compound was designed for improved metabolic stability, confirm its metabolic profile in relevant liver microsomes. 2. Consider Alternative Dosing Routes: For mechanistic studies where oral bioavailability is a confounding factor, consider intraperitoneal (IP) or intravenous (IV) administration to bypass gastrointestinal absorption.
High variability in plasma exposure between individual animals. The "food effect" can significantly alter the absorption of poorly soluble drugs. The presence of food can increase the solubilization of lipophilic compounds.[3]1. Standardize Feeding Conditions: Ensure that all animals are treated under the same feeding state (e.g., fasted or fed). For BCS Class II compounds, administration with food often increases bioavailability.[3] 2. Improve Formulation Robustness: Utilize formulations like SEDDS that are less susceptible to variations in gastrointestinal conditions.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular WeightLogP (Calculated)BCS Class (Predicted)Aqueous Solubility
This compound ~350-450 g/mol HighII (High Permeability, Low Solubility)Poor
DSM265 415.4 g/mol HighII (High Permeability, Low Solubility)[3]Low[3]

Table 2: Representative Pharmacokinetic Parameters of a BCS Class II Compound (e.g., DSM265) in Different Formulations in Dogs [3]

FormulationCmax (ng/mL)AUC (ng*h/mL)
Suspension (fasted) LowLow
Suspension (fed) IncreasedIncreased
Nanomilled Free Base HigherHigher
Spray Dried Dispersion (SDD) HighestHighest

This table illustrates the expected trend in pharmacokinetic parameters when different formulation strategies are applied to a poorly soluble compound like those in the DSM series. The data is based on findings for DSM265.

Experimental Protocols

Protocol 1: Preparation of a Basic Suspension for Oral Gavage in Mice

  • Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) carboxymethyl cellulose (CMC) and 0.2% (v/v) Tween 80 in deionized water.

  • Compound Weighing: Accurately weigh the required amount of this compound powder.

  • Suspension Preparation: a. Create a paste by adding a small amount of the vehicle to the this compound powder and triturating with a mortar and pestle. b. Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension. c. Use a magnetic stirrer to keep the suspension uniform during dosing.

  • Administration: Administer the suspension to mice via oral gavage at the desired dose volume (typically 5-10 mL/kg).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Animal Acclimatization: Acclimatize male Swiss outbred mice (23-33 g) for at least 3 days with ad libitum access to food and water.

  • Dosing: a. Divide mice into groups corresponding to different formulations or time points. b. Administer this compound orally by gavage.

  • Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: a. Store plasma samples at -80°C until analysis. b. Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

Overcoming_Poor_Plasma_Exposure cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Formulation Strategies cluster_outcome Desired Outcome Poor_Exposure Poor In Vivo Plasma Exposure of this compound Low_Solubility Low Aqueous Solubility (BCS Class II Characteristic) Poor_Exposure->Low_Solubility is likely due to Poor_Dissolution Poor Dissolution Rate Low_Solubility->Poor_Dissolution leads to Complexation Complexation (Cyclodextrins) Low_Solubility->Complexation can be addressed by Lipid_Formulations Lipid-Based Formulations (e.g., SEDDS) Poor_Dissolution->Lipid_Formulations can be overcome by Solid_Dispersion Amorphous Solid Dispersions Poor_Dissolution->Solid_Dispersion can be overcome by Particle_Reduction Particle Size Reduction (Nanomilling) Poor_Dissolution->Particle_Reduction can be overcome by Improved_Exposure Improved Plasma Exposure (Increased Cmax & AUC) Lipid_Formulations->Improved_Exposure Solid_Dispersion->Improved_Exposure Particle_Reduction->Improved_Exposure Complexation->Improved_Exposure

Caption: Logical workflow for addressing poor plasma exposure of this compound.

Pyrimidine_Biosynthesis_Pathway cluster_parasite Plasmodium Parasite cluster_inhibition Inhibition Mechanism Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP (Pyrimidine Precursor) Orotate->UMP This compound This compound This compound->Dihydroorotate

Caption: Inhibition of the Plasmodium pyrimidine biosynthesis pathway by this compound.

References

Technical Support Center: Troubleshooting Variability in SYBR Green Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SYBR Green-based qPCR assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to variability in your experimental results. The following guides and FAQs are tailored to address specific problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a SYBR Green assay?

A1: SYBR Green I is a fluorescent dye that binds to any double-stranded DNA (dsDNA).[1][2][3] In a quantitative PCR (qPCR) reaction, as the target DNA is amplified, the amount of dsDNA increases. SYBR Green I intercalates into this newly synthesized DNA, and the resulting DNA-dye complex absorbs blue light and emits green light.[2] The intensity of the fluorescence is proportional to the amount of dsDNA present, allowing for the quantification of the amplification product in real-time.[2][3]

Q2: Why am I seeing amplification in my no-template control (NTC)?

A2: Amplification in the NTC is a common issue and is most often caused by the formation of primer-dimers.[4][5][6][7] Primer-dimers are small, non-specific products formed when primers anneal to each other.[4][5] Since SYBR Green binds to any dsDNA, it will detect primer-dimers, leading to a false-positive signal.[4][5] Other causes can include contamination of your reagents or workspace with template DNA.[6][8]

Q3: What does an ideal melt curve look like and why is it important?

A3: An ideal melt curve, also known as a dissociation curve, should display a single, sharp peak at a specific melting temperature (Tm).[1][9] This indicates that only one specific PCR product was amplified during the reaction.[1] Melt curve analysis is a critical quality control step for SYBR Green assays because it allows you to assess the specificity of your reaction.[1][2] Multiple peaks or a broad peak suggest the presence of non-specific products or primer-dimers.[1][2]

Q4: What is an acceptable qPCR efficiency and how do I calculate it?

A4: A qPCR assay should have an amplification efficiency between 90% and 110%.[9][10] This indicates that the amount of PCR product is approximately doubling with each cycle. Efficiencies outside this range can lead to inaccurate quantification. To calculate efficiency, you need to run a standard curve using a serial dilution of your template DNA. The efficiency is then calculated from the slope of the standard curve using the formula: Efficiency = (10^(-1/slope) - 1) * 100.[10]

Troubleshooting Guides

Issue 1: Multiple Peaks in the Melt Curve

Multiple peaks in your melt curve analysis are a clear indication of non-specific amplification.[1][2] This means that besides your target amplicon, other DNA fragments, such as primer-dimers or off-target sequences, have been amplified.[1][6]

Troubleshooting Workflow for Multiple Melt Curve Peaks

Start Multiple Peaks in Melt Curve CheckNTC Check No-Template Control (NTC) Start->CheckNTC NTC_Amp Amplification in NTC? CheckNTC->NTC_Amp PrimerDimer Likely Primer-Dimers NTC_Amp->PrimerDimer Yes NoNTC_Amp No Amplification in NTC NTC_Amp->NoNTC_Amp No OptimizePrimers Optimize Primer Concentration (See Protocol 1) PrimerDimer->OptimizePrimers IncreaseAnnealing Increase Annealing Temp. (See Protocol 2) OptimizePrimers->IncreaseAnnealing RedesignPrimers Redesign Primers IncreaseAnnealing->RedesignPrimers CheckGel Confirm with Agarose Gel IncreaseAnnealing->CheckGel Success Single Peak in Melt Curve RedesignPrimers->Success OffTarget Likely Off-Target Amplification NoNTC_Amp->OffTarget OffTarget->IncreaseAnnealing MultipleBands Multiple Bands on Gel? CheckGel->MultipleBands MultipleBands->RedesignPrimers Yes MultipleBands->Success No, Single Band

Caption: Troubleshooting workflow for multiple melt curve peaks.

Corrective Actions:

  • Optimize Primer Concentration: High primer concentrations can promote the formation of primer-dimers.[4][6] Reducing the primer concentration can often resolve this issue. (See Protocol 1)

  • Increase Annealing Temperature: A higher annealing temperature increases the stringency of primer binding, reducing the likelihood of non-specific binding to off-target sequences.[6] (See Protocol 2)

  • Redesign Primers: If optimization fails, your primers may have inherent issues such as high self-complementarity or off-target binding sites. Redesigning your primers using appropriate software is recommended.[10]

Issue 2: Poor Amplification Efficiency

An amplification efficiency outside the acceptable range of 90-110% will compromise the accuracy of your quantitative results.[9][10] Low efficiency can be caused by PCR inhibitors, suboptimal reaction conditions, or poor primer design, while high efficiency can indicate the presence of non-specific amplification.[11][12]

Factors Affecting qPCR Efficiency

FactorPotential Cause of Poor EfficiencyRecommended Action
Template Quality Presence of PCR inhibitors (e.g., salts, ethanol).[13][14] Degraded RNA/cDNA.[9]Re-purify template DNA/RNA. Assess template integrity.
Primer Design Suboptimal melting temperature (Tm), secondary structures.[9]Redesign primers with appropriate software.[15]
Reagent Concentration Suboptimal concentrations of primers, MgCl2, or dNTPs.[14][16]Optimize reagent concentrations.
Cycling Conditions Incorrect annealing temperature or extension time.[8]Optimize thermal cycling parameters.
Issue 3: No Amplification or Late Amplification

The absence of an amplification curve or a very high Cq value (quantification cycle) indicates a problem with the reaction.

Troubleshooting Workflow for No/Late Amplification

Start No or Late Amplification CheckSetup Check Reaction Setup Start->CheckSetup SetupError Pipetting Error or Missing Component? CheckSetup->SetupError CorrectSetup Correct Setup and Rerun SetupError->CorrectSetup Yes CheckTemplate Check Template Quality/Quantity SetupError->CheckTemplate No Success Successful Amplification CorrectSetup->Success TemplateIssue Degraded or Low Concentration? CheckTemplate->TemplateIssue PrepareNewTemplate Prepare Fresh Template TemplateIssue->PrepareNewTemplate Yes CheckPrimers Check Primer Integrity TemplateIssue->CheckPrimers No PrepareNewTemplate->Success PrimerDegradation Degraded Primers? CheckPrimers->PrimerDegradation OrderNewPrimers Order New Primers PrimerDegradation->OrderNewPrimers Yes CheckReagents Check Reagent Activity PrimerDegradation->CheckReagents No OrderNewPrimers->Success ReagentIssue Expired or Improperly Stored Reagents? CheckReagents->ReagentIssue UseNewReagents Use Fresh Reagents ReagentIssue->UseNewReagents Yes UseNewReagents->Success

Caption: Troubleshooting workflow for no or late amplification.

Possible Causes and Solutions:

  • Incorrect Reaction Setup: Ensure all components were added in the correct volumes. Using a master mix can help reduce pipetting errors.[9]

  • Template Issues: The template DNA may be degraded or at too low a concentration.[8] Verify the integrity and concentration of your template.

  • Primer Problems: Primers may be degraded or designed to a region with unexpected variation.

  • Reagent Failure: The polymerase or other critical reagents may be inactive due to improper storage or expiration.

Experimental Protocols

Protocol 1: Primer Concentration Optimization

Objective: To determine the optimal primer concentration that minimizes primer-dimer formation while maintaining high amplification efficiency.

Methodology:

  • Set up a matrix of qPCR reactions with varying forward and reverse primer concentrations (e.g., 50 nM, 100 nM, 200 nM, 400 nM).[6][15]

  • Include a positive control with a known template concentration and a no-template control (NTC) for each primer concentration pair.[6]

  • Run the qPCR assay using your standard cycling conditions.

  • Perform a melt curve analysis at the end of the run.

  • Analysis: Select the lowest primer concentration that still gives a low Cq value and a single, sharp peak in the melt curve for the positive control, with no amplification in the NTC.[6]

Protocol 2: Annealing Temperature Gradient Optimization

Objective: To determine the optimal annealing temperature that maximizes specific product amplification and minimizes non-specific products.

Methodology:

  • Set up identical qPCR reactions, including a positive control and an NTC.

  • If your thermal cycler has a gradient function, program a temperature gradient for the annealing step. A typical range is 55°C to 65°C.[6]

  • If a gradient function is not available, set up separate reactions and run them at different annealing temperatures in 1-2°C increments.[6]

  • Run the qPCR assay and perform a melt curve analysis.

  • Analysis: Identify the highest annealing temperature that results in the lowest Cq value and a single, sharp melt curve peak, indicating specific and efficient amplification.[10]

References

Technical Support Center: Optimizing DSM74 Dosage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, DSM74. The focus is on optimizing dosage to reduce toxicity in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a triazolopyrimidine-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] By inhibiting DHODH, this compound disrupts this pathway, thereby affecting rapidly proliferating cells that rely on de novo pyrimidine synthesis.

Q2: What are the potential toxicities associated with DHODH inhibitors like this compound in mice?

While specific public data on this compound toxicity is limited, related triazolopyrimidine-based DHODH inhibitors have been studied. A key concern is the inhibition of the host (mouse) DHODH enzyme, as this can lead to adverse effects.[4] For the related compound DSM265, toxicological findings in rats, which have a sensitive DHODH enzyme, included weight loss, dehydration, decreases in white blood cell counts, and gastrointestinal tract damage.[5] However, in a study involving this compound for anti-malarial activity, no major ill effects were observed in the animals.[1] General side effects of DHODH inhibition can include gastrointestinal disturbances and immunosuppression.[6]

Q3: Is there an established Maximum Tolerated Dose (MTD) for this compound in mice?

Currently, there is no publicly available, definitively established Maximum Tolerated Dose (MTD) for this compound in mice. One study noted that related compounds were dosed orally at 100 mg/kg/dose every 4 hours for 10 doses, and then every 6 hours for 6 doses without major ill effects.[1] For a different DHODH inhibitor, DSM265, the MTD in mice was found to be greater than 200 mg/kg/day when administered for 7 days.[5] Given the lack of specific data for this compound, it is crucial for researchers to perform their own dose-range finding and MTD studies in their specific mouse strain.

Troubleshooting Guides

Issue: I am observing significant weight loss in my mice treated with this compound.

  • Question: At what dose and frequency are you administering this compound?

    • Answer: Significant weight loss (>15-20%) is a common sign of toxicity.[4] It is recommended to start with a lower dose or decrease the dosing frequency. If you have not already, a formal dose-range finding study should be conducted to identify a better-tolerated dose.

  • Question: What is the formulation and route of administration?

    • Answer: The vehicle used for formulation can contribute to toxicity. Ensure the vehicle is well-tolerated on its own. For oral administration, common vehicles include 0.5% methylcellulose (B11928114).[4] Consider if the formulation is affecting the absorption and bioavailability, leading to unexpectedly high plasma concentrations.

  • Question: Are you providing any supportive care?

    • Answer: For some chemotherapeutics, supportive care such as dexamethasone (B1670325) has been shown to reduce weight loss in mice.[7] While not standard for all compounds, if toxicity is a concern, exploring supportive care options in consultation with a veterinarian may be beneficial.

Issue: My in vivo efficacy results with this compound are not consistent.

  • Question: Have you characterized the pharmacokinetic (PK) profile of this compound in your mouse model?

    • Answer: Inconsistent efficacy can be due to variable drug exposure. A study with this compound showed that plasma concentrations can vary with the dose.[1] It is important to perform a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your specific experimental setup. This will help in designing a rational dosing regimen that maintains therapeutic drug levels.

  • Question: Are you using the appropriate mouse model for your study?

    • Answer: The efficacy of DHODH inhibitors can be species-specific. For example, some triazolopyrimidine-based inhibitors show different potency against P. falciparum and P. berghei DHODH.[1] Ensure that your chosen model is sensitive to the effects of this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice After a Single Oral Dose

Dose (mg/kg)Peak Plasma Concentration (µM)Peak Plasma Concentration (µg/mL)Apparent Half-life (h)
207.92.31.8
5027.68.13.0

Data summarized from a study on the anti-malarial activity of this compound.[1]

Table 2: Summary of Toxicity Observations for the Related DHODH Inhibitor DSM265 in Mice

Study DurationDoses Administered (mg/kg/day)Key ObservationsMaximum Tolerated Dose (MTD)
7 days25 - 200Well-tolerated, no mortalities, no clinical effects or changes in pathology noted.> 200 mg/kg/day

Data for DSM265, a related triazolopyrimidine DHODH inhibitor, is provided for context.[5]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice

  • Animal Model: Select a common mouse strain (e.g., BALB/c or C57BL/6) of a specific age and sex.[7] Use small groups of mice (n=3-5 per dose group).

  • Dose Selection: Based on available data, start with a wide range of doses. For this compound, a starting range could be 25, 50, 100, and 200 mg/kg, administered orally.[1][5]

  • Formulation: Prepare this compound in a suitable, well-tolerated vehicle (e.g., 0.5% methylcellulose in water).[4]

  • Administration: Administer a single oral dose of the selected concentrations to each group.

  • Monitoring:

    • Observe the animals daily for clinical signs of toxicity, including changes in posture, activity, grooming, and any signs of pain or distress.[4]

    • Record body weight daily. A weight loss of more than 15-20% is often considered a humane endpoint.[4]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss) within a specified observation period (e.g., 7-14 days).[7]

  • Repeat Dosing MTD (Optional): If the intended study involves multiple doses, a repeat-dose MTD study should be conducted. Administer the estimated single-dose MTD or lower doses daily for a set period (e.g., 7 days) and monitor for cumulative toxicity.[5]

Protocol 2: General In Vivo Toxicity Assessment of this compound

  • Study Design: Use at least three dose levels: a high dose (e.g., near the MTD), a low dose, and an intermediate dose, along with a vehicle control group.

  • Dosing: Administer this compound according to the planned experimental schedule (e.g., once daily for 14 days).

  • Clinical Observations:

    • Perform daily cage-side observations for any changes in behavior or appearance.

    • Measure body weight at least three times per week.

    • Monitor food and water consumption.

  • Sample Collection: At the end of the study (and potentially at interim time points), collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology:

    • Perform a full necropsy on all animals.

    • Collect and weigh key organs (e.g., liver, spleen, kidneys, thymus).

    • Preserve tissues in formalin for histopathological examination to identify any microscopic changes.

Mandatory Visualizations

DHODH_Signaling_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA This compound This compound DHODH_enzyme DHODH This compound->DHODH_enzyme

Caption: Signaling pathway of this compound action via DHODH inhibition.

Experimental_Workflow_MTD cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Dosing and Observation cluster_analysis Phase 3: Data Analysis and MTD Determination A Select Mouse Strain (e.g., BALB/c, C57BL/6) B Prepare this compound Formulation (e.g., in 0.5% methylcellulose) A->B C Establish Dose Groups (e.g., 25, 50, 100, 200 mg/kg) B->C D Administer Single Oral Dose C->D E Daily Clinical Observation (Activity, Appearance) D->E F Daily Body Weight Measurement D->F G Analyze Toxicity Data (Weight loss, clinical signs) E->G F->G H Determine Maximum Tolerated Dose (MTD) G->H

Caption: Experimental workflow for MTD determination of this compound.

References

Technical Support Center: Managing Contamination in P. falciparum Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and managing microbial contamination in Plasmodium falciparum cultures. Adherence to strict aseptic techniques is the most critical factor in preventing contamination.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of contamination in a P. falciparum culture?

A1: Early detection is crucial. Key indicators include:

  • Visual Turbidity: A sudden cloudiness in the culture medium is a classic sign of bacterial or yeast contamination.

  • pH Shift: A rapid change in the medium's color (e.g., yellowing) indicates a drop in pH, often due to bacterial metabolism.

  • Microscopic Debris: When observing Giemsa-stained smears, the presence of small, non-parasitic particles or filamentous structures between red blood cells can suggest bacterial or fungal contamination, respectively.[1]

  • Altered Parasite Growth: An unexplained decline in parasitemia, poor parasite morphology, or cell lysis can be secondary signs of an underlying contamination issue, particularly with mycoplasma.[1]

Q2: What are the most common types of contaminants?

A2: P. falciparum cultures are susceptible to several types of microbial contaminants:

  • Bacteria: The most frequent contaminants, often introduced through lapses in aseptic technique.

  • Fungi (Yeast and Mold): Can be introduced from airborne spores or contaminated reagents.

  • Mycoplasma: A significant and insidious problem. These small bacteria lack a cell wall, are invisible by standard microscopy, and do not cause obvious turbidity, making them difficult to detect.[2][3] They can significantly alter parasite biology and impact experimental results.[2]

Q3: Can I use routine antibiotics like Penicillin/Streptomycin to prevent contamination?

A3: While commonly used in mammalian cell culture, many standard antibiotics have anti-plasmodial activity and can interfere with parasite growth and drug testing results.[2] Gentamicin is often used as a preventative measure in culture medium.[4][5] However, reliance on antibiotics can mask low-level contamination and lead to the development of resistant microbes.[3] The best defense is a robust aseptic technique.[6]

Q4: Mycoplasma is suspected. How can I confirm it?

A4: Since mycoplasma is not visible with standard light microscopy, specific detection methods are required. The most common and reliable method is Polymerase Chain Reaction (PCR).[7] Commercially available PCR kits can detect mycoplasma DNA in culture supernatant.[2][8] Other methods include fluorescence staining (e.g., Hoechst stain) and ELISA kits.[3]

Q5: Will a contamination event affect my drug susceptibility assay results?

A5: Absolutely. Microbial contaminants can alter the culture environment (e.g., pH, nutrient levels), compete with parasites for resources, and secrete metabolites that may interact with the test compounds or affect parasite viability.[2] Mycoplasma, in particular, is known to significantly alter host cell gene expression and metabolism, which can render drug testing data unreliable.[9]

Troubleshooting Guide

This section addresses specific contamination scenarios with recommended actions.

Observed Problem Potential Cause Immediate Action Long-Term Solution
Culture medium suddenly turns cloudy and yellow. Bacterial Contamination 1. Immediately isolate and label the contaminated flask(s). Do not open the flask in the biosafety cabinet. 2. Wipe the exterior of the flask with a disinfectant (e.g., 10% bleach) and place it in a biohazard bag for autoclaving.[10]3. Decontaminate the incubator and biosafety cabinet thoroughly.[10]1. Review and reinforce aseptic technique with all lab personnel.[3]2. Ensure all media, sera, and reagents are sterile. Consider filtering media with a 0.22 µm filter.[11]3. Regularly clean and maintain equipment, especially water baths and incubators.[1]
White, floating clumps or fine filaments appear in the culture. Fungal (Yeast/Mold) Contamination 1. Follow the same immediate disposal procedure as for bacterial contamination.2. Fungal spores can be pervasive; perform a deep clean of the entire cell culture area, including incubators, hoods, and surrounding spaces.1. Check the HEPA filters in the biosafety cabinet.2. Minimize traffic in the culture room.3. Ensure all non-sterile items (flasks, boxes) are sprayed with 70% ethanol (B145695) before being placed in the hood.[12]
Parasite growth is poor, but the medium looks clear. No visible microbes under the microscope. Mycoplasma Contamination 1. Isolate the culture and cease all experimental work with it.2. Test a sample of the culture supernatant using a PCR-based mycoplasma detection kit.[7]1. If positive, discard the culture and thaw a fresh, uncontaminated stock.2. If the culture is irreplaceable, treatment with specific anti-mycoplasma agents may be attempted (see Protocols and Data Tables section).3. Routinely screen all cell stocks for mycoplasma every 1-2 months.[3]
Culture repeatedly becomes contaminated. Systemic Issue 1. Halt all culturing work.2. Discard all current cultures and media.3. Perform a thorough decontamination of all equipment and the entire culture room.1. Review all protocols, from media preparation to handling of frozen stocks.[13]2. Quarantine and test all new cell lines and reagents before introducing them into the main culture stock.[3]3. Re-train personnel on aseptic technique.

Contamination Response Workflow

If contamination is suspected, follow a clear and logical workflow to manage the issue and prevent its spread.

G cluster_0 Phase 1: Detection & Isolation cluster_1 Phase 2: Identification & Action cluster_2 Phase 3: Decontamination & Prevention A Suspicion of Contamination (Turbidity, pH change, poor growth) B Microscopic Examination (Giemsa Stain) A->B C Isolate Suspect Flasks Immediately B->C D Label Clearly: 'CONTAMINATED' C->D E Identify Contaminant Type D->E F Bacterial / Fungal E->F G Suspected Mycoplasma E->G H Discard Culture via Autoclave F->H I Perform Mycoplasma PCR Test G->I M Decontaminate Hood & Incubator H->M J Test Negative I->J Result K Test Positive I->K Result J->C Re-evaluate other causes L Discard or Treat Irreplaceable Culture K->L L->M N Review Aseptic Technique & Protocols M->N O Check Reagent Sterility N->O P Resume Work with Clean Stock O->P

Caption: Workflow for responding to a suspected contamination event in P. falciparum culture.

Data Presentation: Anti-Mycoplasma Treatments

Eliminating mycoplasma without harming the parasite is challenging. Several agents have been tested, but their efficacy and toxicity to P. falciparum vary. The Mycoplasma Removal Agent (MRA) and Sparfloxacin have shown promise.

Agent Concentration Treatment Duration Effect on P. falciparum Outcome Reference
Mycoplasma Removal Agent (MRA) 0.5 µg/mL7 daysNo significant impact on parasite growth.Successfully eliminated mycoplasma.[9][14]
Mycoplasma Removal Agent (MRA) 1.0 µg/mL5 daysNo significant impact on parasite growth.Successfully eliminated mycoplasma.[9][14]
Sparfloxacin 1.0 µg/mL7 days~10-12% decrease in growth rate.Cleared MRA-sensitive mycoplasma.[7][15]
Sparfloxacin 4.0 µg/mL7 days~31% decrease in growth rate, but culture is sustainable.Cleared MRA-resistant mycoplasma.[7][15]
Ciprofloxacin 5, 10, 20 µg/mLNot specifiedShowed anti-plasmodial activity.Not useful for treating P. falciparum cultures.[9][14]
Plasmocin / Biomyc-3 Not specified6 daysCaused slow death of the parasite.Not suitable for decontamination.[2][8]
Biomyc-1 & -2 (Tetracycline) Not specified24 hoursKilled the parasites.Not suitable for decontamination.[2][8]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol is a generalized approach based on commercially available kits. Always follow the specific manufacturer's instructions.

  • Sample Preparation:

    • In a biosafety cabinet, carefully open the suspect culture flask.

    • Aseptically transfer 1 mL of the culture supernatant (avoiding red blood cells) to a sterile 1.5 mL microcentrifuge tube.

    • Heat-inactivate the sample at 95°C for 5-10 minutes to lyse the mycoplasma and release DNA. This step may vary depending on the kit.

  • PCR Amplification:

    • Prepare the PCR master mix according to the kit's instructions. This typically includes a primer mix targeting the highly conserved 16S rRNA gene of mycoplasma, dNTPs, PCR buffer, and Taq polymerase.

    • Add 1-5 µL of your heat-inactivated sample to the PCR tube containing the master mix.

    • Include a positive control (provided with the kit) and a negative control (sterile water or clean medium) in every run.

  • Thermocycling:

    • Run the PCR reaction using the cycling conditions specified by the manufacturer. A typical program involves an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension.

  • Detection:

    • Analyze the PCR products using agarose (B213101) gel electrophoresis.

    • A band of the expected size (e.g., ~290 bp or ~425 bp, depending on the primers) in the sample lane indicates a positive result for mycoplasma contamination.[2][7] The negative control should show no band, and the positive control should show a clear band of the correct size.

Protocol 2: Mycoplasma Elimination with MRA

This protocol is for treating irreplaceable cultures confirmed to be positive for mycoplasma.

  • Initiate Treatment:

    • Prepare the complete culture medium (e.g., RPMI-1640 with serum/Albumax, hypoxanthine, etc.) as usual.[5]

    • Add Mycoplasma Removal Agent (MRA) to the medium to a final concentration of 0.5 µg/mL.

  • Culture Maintenance:

    • Perform daily medium changes on the contaminated culture using the MRA-containing medium.

    • Monitor parasite growth and morphology daily by making Giemsa-stained smears.

    • Maintain the culture for a total of 7 days with the MRA treatment.[9][14]

  • Post-Treatment Phase:

    • After 7 days, switch back to the standard culture medium (without MRA).

    • Continue to culture the parasites for at least two additional weeks to ensure the mycoplasma does not reappear.

  • Verification:

    • After the two-week recovery period, re-test the culture for mycoplasma using a PCR detection kit to confirm successful elimination.

Aseptic Technique and Prevention Workflow

Preventing contamination is always preferable to treating it. A multi-layered approach focusing on the environment, reagents, and operator technique is essential for maintaining sterile cultures.

Caption: A layered approach to preventing contamination in P. falciparum culture.

References

Technical Support Center: Understanding DSM74 In Vivo Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses the common question regarding the reduced in vivo potency of the antimalarial compound DSM74, a triazolopyrimidine-based inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH).

Frequently Asked Questions (FAQs)

Q1: Why does this compound show lower than expected efficacy in animal models compared to its high in vitro potency?

A1: The observation of reduced in vivo potency of this compound, particularly in the context of early drug discovery, is attributed to a combination of two primary factors:

  • Species-specific enzyme inhibition: The standard in vivo model for preliminary antimalarial screening often uses mice infected with the rodent malaria parasite, Plasmodium berghei. The target enzyme of this compound, dihydroorotate dehydrogenase (DHODH), exhibits structural differences between P. falciparum and P. berghei. Early triazolopyrimidine-based inhibitors showed significantly lower potency against P. berghei DHODH (PbDHODH) compared to PfDHODH. This species-selectivity is a key reason for the disconnect between in vitro results against P. falciparum and in vivo outcomes in the P. berghei model.

  • Pharmacokinetics and Metabolic Stability: Initial analogs in this chemical series, such as DSM1 and DSM2, suffered from poor plasma exposure in vivo.[1] this compound was specifically engineered to improve upon this limitation by substituting a p-trifluoromethylphenyl group, which enhanced its metabolic stability and led to more prolonged plasma concentrations in mice, resulting in the first demonstration of in vivo efficacy for this class of compounds.[1] While improved, the overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), can still limit the concentration of the active compound that reaches the parasite in a sustained manner, thus reducing its in vivo potency compared to the controlled environment of an in vitro assay.

Q2: Was this compound successful in demonstrating any in vivo activity?

A2: Yes. Despite the challenges, this compound was a significant advancement in its class as it was the first to demonstrate a marked suppression of parasitemia in the P. berghei mouse model. In a 4-day suppressive test, twice-daily (b.i.d.) oral administration of this compound resulted in 95% and 71% suppression of parasitemia on day five, providing a crucial proof-of-concept for DHODH inhibitors.[2]

Q3: How does this compound compare to its successor, DSM265?

A3: DSM265 is a more optimized analog that advanced to clinical trials. A key difference is that DSM265 has very poor activity against the DHODH from rodent malaria parasites (P. berghei or P. yoelii).[3] This makes the standard mouse efficacy models unsuitable for profiling DSM265, necessitating the use of more complex models such as mice engrafted with human red blood cells and infected with P. falciparum. This highlights the critical importance of considering target species selectivity when evaluating this class of compounds.

Troubleshooting Guide

If you are encountering discrepancies between your in vitro and in vivo results with DHODH inhibitors like this compound, consider the following troubleshooting steps:

  • Assess Species Selectivity Early: If possible, test your compound's inhibitory activity against the DHODH enzyme from both your target species (P. falciparum) and the species used in your in vivo model (P. berghei). A significant drop in potency will likely predict reduced in vivo efficacy.

  • Conduct Pharmacokinetic Studies: A full pharmacokinetic profile in the animal model is essential. Low oral bioavailability, rapid metabolism, or rapid clearance will lead to suboptimal plasma concentrations and reduced efficacy. Consider formulation changes or alternative routes of administration to improve exposure.

  • Evaluate Metabolic Stability: In vitro assays using liver microsomes from the host species (e.g., mouse liver microsomes) can provide an early indication of metabolic liabilities. Compounds that are rapidly metabolized are unlikely to maintain therapeutic concentrations in vivo.

  • Consider Alternative In Vivo Models: If species selectivity of the target is a known issue, explore the use of humanized mouse models that allow for the study of P. falciparum directly.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds to illustrate the factors affecting in vivo potency.

CompoundTarget EnzymeIC50 (µM)Target ParasiteEC50 (µM)
DSM1 PfDHODH0.047P. falciparum (3D7)0.079
This compound PfDHODHData not availableP. falciparumData not available
This compound PbDHODHData not availableP. bergheiData not available
CompoundAnimal ModelDosing RegimenEfficacy
This compound P. berghei-infected miceNot specified (oral, b.i.d.)95% and 71% suppression on day 5

Table 2: In Vivo Efficacy of this compound. This demonstrates the proof-of-concept for in vivo activity of this compound class after improvements in metabolic stability.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the targeted signaling pathway and the workflows for key experiments.

DHODH_Inhibition_Pathway Signaling Pathway: Inhibition of de novo Pyrimidine Synthesis cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP DNA_RNA_synthesis DNA and RNA Synthesis UMP->DNA_RNA_synthesis DHODH->Orotate Product This compound This compound This compound->DHODH Inhibition In_Vivo_Efficacy_Workflow Experimental Workflow: In Vivo Efficacy (4-Day Suppressive Test) Infect_Mice Infect mice with P. berghei (Day 0) Group_Mice Randomly assign to treatment groups Infect_Mice->Group_Mice Treat_Mice Administer this compound or vehicle control daily (Days 0-3) Group_Mice->Treat_Mice Monitor_Parasitemia Measure parasitemia via blood smear (Day 4) Treat_Mice->Monitor_Parasitemia Analyze_Data Calculate percent suppression and ED50 Monitor_Parasitemia->Analyze_Data

References

Technical Support Center: Navigating DSM74 Metabolic Instability in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the antimalarial candidate DSM74 in mouse models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its metabolic instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability a concern in mouse models?

This compound is a potent and selective triazolopyrimidine-based inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite.[1][2] While a promising antimalarial candidate, early analogs in this series exhibited poor in vivo efficacy in mice due to rapid metabolism, leading to low plasma exposure.[1][3] Although this compound was specifically designed for improved metabolic stability, understanding its metabolic profile in mice is critical for accurate interpretation of efficacy studies and proper dose regimen design.[1][2]

Q2: What are the primary metabolic pathways for triazolopyrimidine-based compounds like this compound in mice?

While specific data for this compound's complete metabolic profile is limited in the provided search results, earlier analogs in the series were shown to undergo hydroxylation and subsequent glucuronidation.[1] It is plausible that this compound is also metabolized through similar oxidative pathways mediated by cytochrome P450 enzymes. The introduction of the p-trifluoromethylphenyl group in this compound was a key modification to reduce the rate of this metabolism.[1]

Q3: How can I assess the metabolic stability of this compound in my mouse experiments?

In vitro and in vivo methods are recommended. In vitro assays using mouse liver microsomes or hepatocytes can provide an initial assessment of metabolic stability by measuring the rate of compound degradation over time.[4] In vivo pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the whole animal.[5]

Q4: I am observing lower than expected plasma concentrations of this compound in my mouse study. What could be the cause?

Several factors could contribute to unexpectedly low plasma concentrations of this compound:

  • Metabolic Instability: Despite its improved design, this compound may still be subject to metabolism in mice. The extent can vary depending on the mouse strain, age, and sex.

  • Poor Oral Bioavailability: Issues with formulation, solubility, or absorption from the gastrointestinal tract can limit the amount of this compound that reaches systemic circulation.

  • Induction of Metabolic Enzymes: Some compounds can induce the expression of their own metabolizing enzymes, leading to increased clearance with repeated dosing.[1] This was observed with earlier analogs of this compound.[1]

  • Experimental Technique: Inaccurate dosing, issues with blood sample collection, or improper sample handling and analysis can lead to erroneous results.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low or undetectable plasma levels of this compound after a single oral dose. 1. Poor absorption. 2. Rapid first-pass metabolism in the liver. 3. Issues with the formulation leading to poor solubility. 4. Inaccurate dosing or sample collection.1. Assess the physicochemical properties of your this compound formulation (e.g., solubility). 2. Consider using a different vehicle for oral administration. 3. Perform an intravenous (IV) dosing study to determine absolute bioavailability and bypass first-pass metabolism. 4. Review and standardize your dosing and blood sampling techniques.
Plasma concentrations of this compound decrease significantly with repeated dosing. 1. Induction of metabolic enzymes (e.g., cytochrome P450s). 2. Induction of efflux transporters in the gut, reducing absorption.1. Conduct an in vitro enzyme induction assay using mouse hepatocytes. 2. Measure the expression levels of key metabolic enzymes in the liver of mice treated with this compound. 3. Space out the dosing interval if possible, while maintaining therapeutic concentrations.
High variability in plasma concentrations between individual mice. 1. Genetic differences in metabolic enzyme activity between mice. 2. Inconsistent food and water intake, which can affect drug absorption and metabolism. 3. Variations in experimental procedures.1. Use an inbred mouse strain to minimize genetic variability. 2. Ensure consistent housing conditions and ad libitum access to food and water. 3. Standardize all experimental procedures, including fasting times before dosing if applicable.
Discrepancy between in vitro metabolic stability and in vivo plasma exposure. 1. In vitro systems may not fully recapitulate the complexity of in vivo metabolism. 2. Contribution of non-hepatic metabolism (e.g., in the gut wall). 3. Active transport processes (uptake and efflux) influencing drug distribution and elimination.1. Use both liver microsomes and hepatocytes for in vitro assessment to include both Phase I and Phase II metabolism. 2. Consider more complex in vitro models, such as liver slices or perfused liver systems. 3. Investigate the role of drug transporters using in vitro transporter assays.

Experimental Protocols

In Vitro Metabolic Stability Assessment using Mouse Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

Materials:

  • This compound stock solution (in a suitable organic solvent, e.g., DMSO)

  • Pooled mouse liver microsomes (commercially available)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control (incubation without NADPH)

  • Acetonitrile (B52724) with an internal standard for quenching the reaction and protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, pre-warm the phosphate buffer, mouse liver microsomes, and this compound to 37°C.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. The final concentration of this compound should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for a single-dose oral pharmacokinetic study.

Materials:

  • This compound formulation for oral gavage

  • Male Swiss outbred mice (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane) for terminal bleed

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Dosing: Administer a single oral dose of the this compound formulation to each mouse by gavage.[1] Record the exact time of dosing.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect a small volume of blood (e.g., via submandibular or saphenous vein). A terminal blood sample can be collected via cardiac puncture under anesthesia at the final time point.[5]

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Visualizations

Caption: Workflow for assessing the metabolic stability of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Low in vivo plasma exposure of this compound metabolism Rapid Metabolism start->metabolism absorption Poor Absorption start->absorption induction Enzyme Induction (repeat dosing) start->induction invitro_assays In vitro stability assays (microsomes, hepatocytes) metabolism->invitro_assays pk_studies IV vs. Oral PK study absorption->pk_studies formulation Optimize Formulation absorption->formulation induction_assays Enzyme induction assays induction->induction_assays

Caption: Troubleshooting logic for low this compound plasma exposure.

signaling_pathway DHODH DHODH OA Orotate DHODH->OA Oxidation DHO Dihydroorotate DHO->DHODH pyrimidines Pyrimidines OA->pyrimidines DNA_RNA DNA/RNA Synthesis pyrimidines->DNA_RNA parasite_growth Parasite Growth DNA_RNA->parasite_growth This compound This compound This compound->DHODH Inhibition

Caption: Mechanism of action of this compound on the pyrimidine biosynthesis pathway.

References

Technical Support Center: Selection for DSM74 Resistance in P. falciparum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting for DSM74 resistance in Plasmodium falciparum. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound in P. falciparum?

A1: The primary mechanism of resistance to this compound is the selection of single nucleotide polymorphisms (SNPs) in the gene encoding the drug's target, dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2] These point mutations occur in the drug-binding site of the enzyme.[1][2] In some cases, amplification of the pfdhodh gene has also been observed as a resistance mechanism, although it is less common.[1]

Q2: Which P. falciparum strains are suitable for this compound resistance selection experiments?

A2: Both drug-sensitive (e.g., 3D7) and multidrug-resistant (e.g., Dd2) strains of P. falciparum can be used for in vitro resistance selections.[1] It is crucial to start with a clonal parasite population to reduce pre-existing genetic variation.[1]

Q3: How long does it typically take to select for this compound-resistant parasites?

A3: The in vitro selection of drug-resistant P. falciparum is a slow process that can take several months.[3] For DHODH inhibitors like this compound, recrudescence of resistant parasites can be observed anywhere from 30 to over 100 days after the initial drug pressure is applied.[1]

Q4: What concentration of this compound should be used for selection?

A4: A common strategy is to apply a constant drug pressure at a concentration that is a multiple of the IC50 or IC90 value. For example, some protocols use a concentration of 10x the IC50 of the compound.[1] Another approach is to use a concentration of 3x the EC90.[4][5] The chosen concentration should be sufficient to kill the bulk of the sensitive parasite population.

Q5: Are parasites resistant to this compound cross-resistant to other antimalarials?

A5: Parasites with mutations in DHODH that confer resistance to this compound may exhibit altered sensitivity to other DHODH inhibitors. Interestingly, some this compound-resistant mutants have been found to be hypersensitive to other compounds targeting DHODH.[1] DSM265-resistant parasites, which share some similar resistance mutations, have been shown to retain full sensitivity to atovaquone, which targets a different mitochondrial pathway.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No parasite recrudescence after >80-100 days - Initial parasite inoculum was too low.- Drug concentration was too high, leading to sterile cure.- The specific parasite clone has a very low mutation rate.- Contamination of the culture.- Increase the starting parasite inoculum (e.g., to 10^9 parasites).[1]- Reduce the drug pressure (e.g., start with 5x IC50 instead of 10x IC50).- Consider using a parasite line with a higher intrinsic mutation rate, if available.- Discard the culture and restart with a fresh, contamination-free parasite stock.
Culture crashes or shows poor growth after drug removal - The resistant parasites have a significant fitness cost.- Sub-optimal culture conditions.- Ensure meticulous maintenance of culture conditions (daily media changes, maintaining appropriate hematocrit).[6][7]- Once parasites reappear, maintain them in drug-free media until the culture is stable before re-applying drug pressure.
Inconsistent IC50 shift in the selected parasite line - The selected population is not clonal.- The resistance phenotype is unstable.- Clone the resistant parasite line by limiting dilution to obtain a genetically homogenous population.[1]- Culture the resistant line in the absence of drug pressure for a period to check for stability. Some resistance mechanisms may revert without continuous selection.[8]
Contamination with bacteria or yeast - Non-sterile technique or reagents.- Immediately discard the contaminated culture to prevent cross-contamination.- Review and reinforce aseptic techniques for all culture manipulations.- Use fresh, sterile media and reagents.

Experimental Protocols

Protocol: In Vitro Selection of this compound-Resistant P. falciparum

This protocol outlines a method for selecting this compound-resistant P. falciparum parasites using continuous drug pressure.

1. Preparation and Culture Initiation:

  • Start with a clonal population of P. falciparum (e.g., 3D7 or Dd2).

  • Expand the parasite culture to achieve a large number of parasites, approximately 1 x 10^9 ring-stage parasites.[1]

  • Synchronize the culture to the ring stage using methods such as sorbitol treatment.

  • Divide the parasite culture into independent flasks (e.g., four 25-mL flasks) with 4% hematocrit and approximately 4% parasitemia.[1]

2. Application of Drug Pressure:

  • Treat the parasite cultures with this compound at a concentration of 10x its predetermined IC50 value for the specific parasite strain being used.[1]

  • Maintain the drug pressure for 48 hours, changing the media and replenishing the drug daily.[1]

3. Recovery and Monitoring:

  • After the initial 48-hour drug pressure, remove the drug by washing the red blood cells with complete RPMI 1640 media.

  • Resuspend the parasite culture in drug-free complete media and maintain under standard culture conditions.

  • Monitor the cultures for the reappearance of parasites by making thin blood smears and staining with Giemsa every few days.

  • Replenish media on alternate days. To maintain the culture, replace a portion of the hematocrit (e.g., 25%) weekly if no parasites are visible.[1]

4. Re-application of Drug Pressure and Selection:

  • Once parasites reappear in the culture, allow the parasitemia to recover to a suitable level (e.g., >0.5%).

  • Repeat the drug pressure cycle as described in step 2.

  • Continue these cycles of drug pressure and recovery for 30-100 days.[1] A selection should be considered unsuccessful if no parasites reappear after 80 days of recovery.[1]

5. Cloning and Characterization of Resistant Parasites:

  • Once a stable, resistant parasite line is established, clone the parasites by limiting dilution in a 96-well plate.[1]

  • Expand the clones and confirm their resistance phenotype by determining the IC50 of this compound compared to the parental line.

  • Sequence the pfdhodh gene to identify potential resistance-conferring mutations.

Data Presentation

Table 1: Point Mutations in the pfdhodh Gene Conferring Resistance to DHODH Inhibitors

MutationSelecting Compound(s)Reference
E182DThis compound, Genz-666136[1]
F188IGenz-669178[1]
F188LGenz-669178[1]
G181CDSM265[2]
C276FDSM265[2]
C276YDSM265[2]
R265C/HDSM265[2]
L531FDSM265[2]

Table 2: Example of IC50 Values for this compound Against Sensitive and Resistant P. falciparum Lines

Parasite LineRelevant MutationThis compound IC50 (nM)Fold Increase in IC50Reference
Dd2 (Parental)Wild-Type~160-[1]
Dd2-E182DE182D~490 - 600~3.1 - 3.8[1][9]

Note: IC50 values can vary between laboratories and assays. The data presented are illustrative examples from the cited literature.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_pressure 2. Drug Selection cluster_monitoring 3. Recovery & Monitoring cluster_characterization 4. Characterization start Start with Clonal P. falciparum Population expand Expand Culture to ~10^9 Parasites start->expand sync Synchronize to Ring Stage expand->sync treat Treat with 10x IC50 this compound for 48 hours sync->treat remove Remove Drug Pressure (Wash) treat->remove monitor Monitor for Recrudescence (30-100 days) remove->monitor reapply Parasites Reappeared monitor->reapply no_growth No Growth after >80 days? end Selection Failed no_growth->end Yes reapply->treat Re-apply Pressure reapply->no_growth No clone Clone Resistant Line (Limiting Dilution) reapply->clone Yes phenotype Confirm Phenotype (IC50 Assay) clone->phenotype genotype Sequence pfdhodh Gene phenotype->genotype

Caption: Experimental workflow for selecting this compound-resistant P. falciparum.

resistance_mechanism cluster_pathway Pyrimidine Biosynthesis Pathway cluster_action Mechanism of Action & Resistance Orotate Orotate Dihydroorotate Dihydroorotate Orotate->Dihydroorotate DHODH This compound This compound Inhibition Inhibition of Enzyme Activity This compound->Inhibition Resistance Resistance: Reduced Drug Binding This compound->Resistance Ineffective Inhibition DHODH P. falciparum DHODH (Wild-Type) DHODH->Inhibition Selection Drug Pressure (this compound) Mutated_DHODH Mutated DHODH (e.g., E182D) Mutated_DHODH->Resistance Selection->Mutated_DHODH Selects for Mutations

Caption: Mechanism of this compound action and resistance in P. falciparum.

References

Dealing with inconsistent results in DSM74 efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in efficacy studies of DSM74, a potent inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound across different cancer cell lines. What could be the cause?

A1: Variability in IC50 values is expected due to the genetic heterogeneity of cancer cell lines. The efficacy of this compound is highly dependent on the activation status of the PI3K/Akt/mTOR pathway. Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are generally more sensitive to this compound. We recommend performing mutational analysis of your cell lines to correlate sensitivity with genetic background.

Q2: Our in vitro results with this compound are promising, but we are not seeing the expected tumor growth inhibition in our in vivo mouse models. Why might this be?

A2: A discrepancy between in vitro and in vivo results can stem from several factors related to pharmacokinetics and the tumor microenvironment. Poor oral bioavailability, rapid metabolism, or inefficient tumor penetration of this compound could be contributing factors. Additionally, the tumor microenvironment can provide pro-survival signals to cancer cells, mitigating the effect of this compound. We recommend conducting pharmacokinetic studies and considering co-treatment with agents that target the tumor microenvironment.

Q3: We have noticed that after an initial response to this compound, some cancer cell populations develop resistance. What is the likely mechanism?

A3: Acquired resistance to PI3K/Akt/mTOR inhibitors like this compound is a known phenomenon. Common mechanisms include the activation of bypass signaling pathways, such as the MAPK/ERK pathway, or the acquisition of secondary mutations in the PI3K/Akt/mTOR pathway itself. To investigate this, we suggest performing pathway analysis on resistant cells to identify upregulated signaling pathways.

Troubleshooting Guide

Issue 1: High Well-to-Well Variability in Cell Viability Assays
  • Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or improper mixing of this compound.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix gently to avoid cell clumping.

    • Avoid using the outer wells of multi-well plates, as they are more prone to evaporation (edge effects).

    • Ensure complete solubilization and thorough mixing of this compound in the culture medium before adding it to the cells.

Issue 2: Inconsistent Protein Phosphorylation Levels in Western Blots
  • Possible Cause: Variability in sample collection and processing times, or issues with antibody quality.

  • Troubleshooting Steps:

    • Standardize the time point for cell lysis after this compound treatment.

    • Immediately place cells on ice after treatment and use cold lysis buffers containing phosphatase inhibitors.

    • Validate the specificity of your primary antibodies and use a consistent dilution for all experiments.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusIC50 (nM)
MCF-7BreastE545K (Activating)Wild-Type50
PC-3ProstateWild-TypeNull75
A549LungWild-TypeWild-Type500
U87 MGGlioblastomaWild-TypeNull100

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model (MCF-7)

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control-Oral0
This compound25Oral45
This compound50Oral65

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-Akt
  • Treat cells with this compound at the desired concentration for 2 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system.

Visualizations

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K PTEN PTEN PTEN->PIP3

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

G start Start: Inconsistent Results check_vitro In Vitro Assay (e.g., IC50) start->check_vitro check_vivo In Vivo Model (e.g., Xenograft) start->check_vivo troubleshoot_vitro Troubleshoot: - Cell line validation - Reagent quality - Assay protocol check_vitro->troubleshoot_vitro Inconsistent end Consistent Results check_vitro->end Consistent troubleshoot_vivo Troubleshoot: - Pharmacokinetics - Formulation - Animal model check_vivo->troubleshoot_vivo Inconsistent check_vivo->end Consistent analyze_pathway Analyze Pathway: - Western Blot - RNA-Seq troubleshoot_vitro->analyze_pathway troubleshoot_vivo->analyze_pathway analyze_pathway->end

Caption: Troubleshooting workflow for inconsistent this compound efficacy results.

G vitro In Vitro Studies cell_lines Select Cell Lines (PI3K/PTEN status) vitro->cell_lines ic50 Determine IC50 (MTT Assay) cell_lines->ic50 pathway Pathway Analysis (Western Blot) ic50->pathway vivo In Vivo Studies pathway->vivo pk_studies Pharmacokinetic Studies vivo->pk_studies xenograft Xenograft Model Efficacy Study pk_studies->xenograft data_analysis Data Analysis & Interpretation xenograft->data_analysis

Technical Support Center: Stabilizing DSM74 Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of DSM74 solutions for long-term experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a triazolopyrimidine-based inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme.[1][2] PfDHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA in the malaria parasite.[1] Unlike humans, the malaria parasite cannot salvage pyrimidines and relies solely on this de novo pathway, making PfDHODH a validated drug target. By inhibiting this enzyme, this compound disrupts pyrimidine synthesis, thereby impeding parasite proliferation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and other triazolopyrimidine-based inhibitors due to their generally good solubility in this solvent.[3][4]

Q3: How should I store this compound stock solutions for long-term use?

A3: For long-term stability, it is recommended to store this compound stock solutions in DMSO at low temperatures. Based on data for the closely related analog DSM265, stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[3] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.

Q4: I observed precipitation when diluting my this compound stock solution in aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds dissolved in DMSO. Here are some troubleshooting steps:

  • Lower the final concentration: The concentration of this compound in your final working solution may be exceeding its aqueous solubility limit.

  • Optimize the final DMSO concentration: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced effects on your experiment (typically below 0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a co-solvent system: For in vivo studies of the related compound DSM265, a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to maintain solubility.[3] A similar approach could be adapted for in vitro experiments, but requires careful validation.

  • Gentle warming and sonication: If precipitation occurs during the preparation of the working solution, gentle warming and/or sonication can help to redissolve the compound. However, be cautious about the potential for heat-induced degradation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent experimental results 1. Degradation of this compound in stock or working solutions.2. Precipitation of this compound in the assay medium.3. Inaccurate concentration of this compound solution.1. Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C. Protect from light. 2. Visually inspect for precipitation. If present, refer to the FAQ on precipitation. Consider lowering the final this compound concentration.3. Verify the concentration of your stock solution, for example, by spectrophotometry if the extinction coefficient is known.
Loss of this compound activity over time 1. Chemical degradation of this compound.2. Adsorption of the compound to plasticware.1. Follow recommended storage conditions. Perform a stability check of your stock solution using an analytical method like HPLC.2. Consider using low-adhesion microplates or glassware.
Stock solution appears cloudy or contains crystals 1. Compound has precipitated out of solution due to exceeding its solubility limit at the storage temperature.2. The DMSO absorbed water, reducing its solvating power.1. Gently warm the solution and vortex or sonicate to redissolve. If precipitation persists, the stock concentration may be too high.2. Use anhydrous DMSO for preparing stock solutions and store with desiccant.

Data Summary

Table 1: Physicochemical and Stability Properties of the Related Triazolopyrimidine DHODH Inhibitor DSM265

PropertyValue/RecommendationSource
Solubility Soluble in DMSO. A 10 mM stock solution in DMSO is commercially available. For in vivo formulations, solutions of at least 2.75 mg/mL have been achieved in co-solvent systems containing 10% DMSO.[3][4]
Aqueous Solubility Low. Classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[5]
Long-Term Storage (Solid) Stable for at least 4 years when stored at -20°C.[6]
Long-Term Storage (DMSO Stock Solution) Stable for up to 2 years at -80°C and up to 1 year at -20°C.[3]
Light Stability Solutions of DSM265 have been observed to degrade when exposed to simulated sunlight. It is recommended to protect solutions from light.[5][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Determine the molecular weight (MW) of this compound. (Note: The exact MW should be obtained from the supplier's certificate of analysis). For the purpose of this protocol, we will use a hypothetical MW of 350 g/mol .

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 350 g/mol * 1000 mg/g = 3.5 mg

  • Weigh the this compound. Carefully weigh out 3.5 mg of this compound powder on an analytical balance and transfer it to a sterile amber vial.

  • Add DMSO. Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound. Vortex the vial until the this compound is completely dissolved. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate briefly to aid dissolution. Visually inspect the solution to ensure there are no solid particles.

  • Aliquot and store. Aliquot the 10 mM stock solution into single-use amber microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Protocol 2: General Procedure for a Forced Degradation Study of a this compound Solution

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC or LC-MS system

  • Incubators and a photostability chamber

Procedure:

  • Prepare test solutions. Prepare separate solutions of this compound at a known concentration (e.g., 100 µM) in the following solutions:

    • 0.1 M HCl (acidic hydrolysis)

    • 0.1 M NaOH (basic hydrolysis)

    • Water or buffer (neutral hydrolysis)

    • 3% H₂O₂ (oxidative degradation)

  • Incubate under stress conditions.

    • Hydrolytic and Oxidative Degradation: Incubate the solutions at an elevated temperature (e.g., 40-60°C) and at room temperature.

    • Thermal Degradation: Store the solid this compound and the DMSO stock solution at an elevated temperature.

    • Photostability: Expose the solid this compound and the DMSO stock solution to light according to ICH Q1B guidelines.

  • Analyze samples at time points. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.

  • HPLC/LC-MS analysis. Analyze the samples to determine the percentage of this compound remaining and to detect the formation of any degradation products.

  • Data analysis. Plot the percentage of this compound remaining against time for each condition to determine the degradation rate.

Visualizations

Pyrimidine_Biosynthesis_Pathway cluster_parasite Plasmodium falciparum Mitochondrion Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRT/ODC Pyrimidines Pyrimidines for DNA/RNA Synthesis UMP->Pyrimidines This compound This compound This compound->Dihydroorotate Inhibition

Caption: The de novo pyrimidine biosynthesis pathway in Plasmodium falciparum and the inhibitory action of this compound on the DHODH enzyme.

Experimental_Workflow cluster_workflow Workflow for Assessing this compound Solution Stability Prep_Stock Prepare Concentrated Stock Solution in DMSO Prep_Working Prepare Working Solutions under Different Stress Conditions (pH, Temperature, Light, Oxidant) Prep_Stock->Prep_Working Incubate Incubate Solutions at Defined Time Points Prep_Working->Incubate Analyze Analyze Samples by HPLC/LC-MS Incubate->Analyze Data_Analysis Determine Degradation Rate and Identify Degradation Products Analyze->Data_Analysis

Caption: A general experimental workflow for evaluating the stability of this compound solutions under various stress conditions.

References

Validation & Comparative

A Comparative Guide to DSM74 and DSM265 in Malaria Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium parasites necessitate the development of novel antimalarial agents with new mechanisms of action. Among the promising new targets is the parasite's dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. This guide provides a detailed comparison of two triazolopyrimidine-based Plasmodium DHODH inhibitors, DSM74 and DSM265, based on available experimental data.

Executive Summary

Both this compound and DSM265 are selective inhibitors of Plasmodium DHODH, an enzyme essential for parasite survival.[1] DSM265 has progressed further in clinical development, having undergone Phase I and IIa trials, demonstrating efficacy against Plasmodium falciparum in humans.[2][3][4] this compound, a related compound, has shown proof-of-concept efficacy in a mouse model of malaria.[1][5] While both compounds target the same enzyme, differences in their chemical structures likely contribute to variations in potency and pharmacokinetic properties. Resistance to both compounds can emerge through mutations in the DHODH gene.[6]

Data Presentation

In Vitro and In Vivo Efficacy
CompoundTargetIn Vitro IC50 (PfDHODH)In Vitro EC50 (P. falciparum 3D7)In Vivo Efficacy ModelIn Vivo Efficacy Results
This compound Plasmodium DHODH0.3 µM[5]0.3 µM[5]P. berghei infected mice95% and 71% parasitemia suppression with b.i.d. and q.d. dosing, respectively.[1]
DSM265 Plasmodium DHODH0.010 µg/mL (~0.024 µM)[7]0.0018 µg/mL (~0.0043 µM)[7]P. falciparum infected SCID miceED90 of 3.6 mg/kg.[8]
Clinical Efficacy of DSM265 (Phase 2a Study)
SpeciesDosePrimary EndpointPer-Protocol PopulationIntention-to-Treat Population
P. falciparum 400 mg single doseACPR by Day 14100% (11/11)85% (11/13)
250 mg single doseACPR by Day 1480% (8/10)73% (8/11)
P. vivax 400 mg single doseCrude Cure by Day 140% (0/4)0% (0/5)
600 mg single doseCrude Cure by Day 1450% (3/6)33% (3/9)
800 mg single doseCrude Cure by Day 1425% (1/4)14% (1/7)

ACPR: Adequate Clinical and Parasitological Response[2][3]

Mechanism of Action: Targeting Pyrimidine Biosynthesis

Both this compound and DSM265 are highly selective inhibitors of the Plasmodium dihydroorotate dehydrogenase (DHODH).[1][6] This enzyme is a crucial component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on this de novo synthesis for survival.[7] By inhibiting DHODH, these compounds effectively starve the parasite of the necessary building blocks for replication and growth, leading to parasite clearance.[7]

cluster_parasite Plasmodium Parasite cluster_inhibitor Inhibitor Action Precursors Carbamoyl phosphate (B84403) + Aspartate Dihydroorotate Dihydroorotate Precursors->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate DSM74_DSM265 This compound / DSM265 DSM74_DSM265->DHODH Inhibition

Figure 1: Mechanism of action of this compound and DSM265.

Experimental Protocols

DHODH Inhibition Assay

The inhibitory activity of the compounds against P. falciparum DHODH can be determined using a spectrophotometric assay.

  • Enzyme and Substrates : Recombinant P. falciparum DHODH is used. The substrates are dihydroorotate and a coenzyme Q analog, such as decylubiquinone (B1670182) (CoQD).

  • Assay Buffer : The reaction is typically performed in a buffer containing Triton X-100, ethanol, and HEPES at a physiological pH.

  • Reaction Initiation : The reaction is initiated by the addition of dihydroorotate.

  • Detection : The reduction of a dye, such as 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate, is monitored spectrophotometrically at a specific wavelength (e.g., 600 nm).

  • IC50 Determination : The concentration of the inhibitor that causes a 50% reduction in the rate of the reaction (IC50) is determined by fitting the dose-response data to a sigmoidal curve.[9]

cluster_workflow DHODH Inhibition Assay Workflow start Prepare assay plate with serially diluted this compound/DSM265 add_enzyme Add recombinant PfDHODH start->add_enzyme add_substrates Add Dihydroorotate and CoQD add_enzyme->add_substrates incubate Incubate at room temperature add_substrates->incubate read_absorbance Measure absorbance change over time incubate->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Figure 2: Experimental workflow for DHODH inhibition assay.

In Vivo Efficacy in Mouse Models

The in vivo antimalarial activity of the compounds is evaluated using mouse models of malaria.

  • Animal Model : For this compound, a P. berghei-infected mouse model was used.[1] For DSM265, a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with P. falciparum was utilized.[8]

  • Infection : Mice are infected with the respective Plasmodium species.

  • Drug Administration : The test compound is administered orally or via another relevant route for a specified number of days (e.g., a 4-day suppressive test).[1][8]

  • Monitoring : Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Efficacy Assessment : The efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group. Parameters such as the effective dose required to reduce parasitemia by 90% (ED90) are calculated.[8][10]

cluster_workflow In Vivo Efficacy Workflow infect Infect mice with Plasmodium parasites group Randomize into treatment and control groups infect->group treat Administer this compound/DSM265 or vehicle for 4 days group->treat monitor Monitor daily parasitemia via blood smears treat->monitor assess Assess parasite clearance and calculate ED90 monitor->assess

Figure 3: Experimental workflow for in vivo efficacy studies.

Resistance Mechanisms

A significant consideration for any new antimalarial is the potential for the development of resistance. For DHODH inhibitors like this compound and DSM265, resistance has been shown to arise from point mutations in the drug-binding site of the DHODH enzyme.[6] Notably, in vitro selection with this compound led to the identification of mutations such as E182D and L531F in the PfDHODH gene.[6] A C276F mutation was identified in a recrudescent parasite from a Phase IIa clinical study of DSM265.[6] These findings underscore the importance of using these inhibitors as part of a combination therapy to mitigate the risk of resistance.

Conclusion

This compound and DSM265 represent a promising class of antimalarial compounds that selectively target the essential Plasmodium DHODH enzyme. DSM265 has demonstrated clinical efficacy against P. falciparum and has the potential for single-dose treatment and prophylaxis. This compound has provided crucial preclinical proof-of-concept for the viability of this target. Further development of DHODH inhibitors, likely in combination with other antimalarials, will be vital in the ongoing fight against malaria. The data presented in this guide offer a comparative overview to aid researchers and drug developers in their efforts to advance novel antimalarial therapies.

References

A Comparative Guide to Triazolopyrimidine and Other DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of triazolopyrimidine-based dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors with other notable classes of DHODH inhibitors, including quinoline (B57606) carboxylic acid and isoxazole (B147169) carboxamide derivatives. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key target for therapeutic intervention in various diseases, including malaria, autoimmune disorders, and cancer. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to facilitate a comprehensive understanding of these inhibitor classes.

Mechanism of Action of DHODH Inhibitors

DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is essential for the production of pyrimidine nucleotides, which are vital for the synthesis of DNA, RNA, and other essential cellular components. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on this pathway for their growth and survival.

Inhibitors of DHODH block this crucial step, leading to a depletion of the pyrimidine pool. This pyrimidine starvation results in the inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells.

Quantitative Data Comparison

The following table summarizes the in vitro potency and cellular activity of representative compounds from the triazolopyrimidine class and other well-characterized DHODH inhibitors.

Inhibitor ClassCompoundTargetIC50 (nM)Cell-Based EC50 (nM)Cell LineSelectivity (over human DHODH)
Triazolopyrimidine DSM265P. falciparum DHODH0.5 - 1.515 - 70P. falciparum>5,000-fold
DSM421P. falciparum DHODH3.650P. falciparum>100-fold
Quinoline Carboxylic Acid Brequinar (B1684385)Human DHODH~20[1][2]78[1]A549 (human lung carcinoma)N/A (targets human DHODH)
Isoxazole Carboxamide derivative Teriflunomide (A77 1726)Human DHODH179 (Ki)[3]--N/A (targets human DHODH)

Signaling Pathway and Experimental Workflow

Signaling Pathway of DHODH Inhibition

DHODH_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Mitochondrion Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate ATCase, DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Cell_Proliferation Cell Proliferation DHODH_Inhibitors Triazolopyrimidines, Urea-based inhibitors DHODH_Inhibitors->Orotate UTP_CTP UTP, CTP UMP->UTP_CTP Kinases DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Polymerases DNA_RNA_Synthesis->Cell_Proliferation leads to

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of DHODH inhibitors.

Experimental Workflow for Evaluating DHODH Inhibitors

Experimental_Workflow Compound_Library Compound Library (Triazolopyrimidines, Urea-based analogs) Enzyme_Assay DHODH Enzymatic Activity Assay (IC50) Compound_Library->Enzyme_Assay Cell_Proliferation_Assay Cell Proliferation Assay (EC50) Enzyme_Assay->Cell_Proliferation_Assay Active Compounds Selectivity_Assay Selectivity Assay (e.g., Human vs. Pathogen DHODH) Cell_Proliferation_Assay->Selectivity_Assay ADME_Tox In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) Selectivity_Assay->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Mouse models) ADME_Tox->In_Vivo_Efficacy Promising Candidates Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: A generalized workflow for the preclinical evaluation of DHODH inhibitors.

Detailed Experimental Protocols

DHODH Enzymatic Activity Assay (DCIP Assay)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant human or pathogen-specific DHODH protein

  • Test compounds (e.g., triazolopyrimidine or urea-based inhibitors)

  • Dihydroorotate (DHO) - substrate

  • Coenzyme Q10 (CoQ10) or Decylubiquinone - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the desired concentrations of the test compound or vehicle control (DMSO).

  • Add the electron acceptor (CoQ10 or decylubiquinone) and DCIP to the wells.

  • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

  • Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-20 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the rate of reaction for each inhibitor concentration and normalize to the vehicle control to determine the percent inhibition.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell line or other relevant proliferating cell line

  • Complete cell culture medium

  • Test compounds

  • 96-well opaque-walled multiwell plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (and a vehicle control) for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Normalize the data to the vehicle control (representing 100% viability).

  • Plot the percentage of cell viability against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis to determine the EC50 value.

Comparison of Inhibitor Classes

Triazolopyrimidine-Based Inhibitors:

This class of inhibitors has been extensively explored, particularly as antimalarial agents. Compounds like DSM265 and DSM421 exhibit potent and highly selective inhibition of Plasmodium falciparum DHODH over the human ortholog.[1][4] This selectivity is attributed to their binding in a species-variable pocket adjacent to the flavin mononucleotide (FMN) cofactor.[2][5] The triazolopyrimidine scaffold has proven to be a valuable starting point for medicinal chemistry efforts, allowing for optimization of potency, selectivity, and pharmacokinetic properties.[6]

Other DHODH Inhibitors (Non-Urea Based):

  • Brequinar (Quinoline Carboxylic Acid Derivative): Brequinar is a potent, non-selective inhibitor of DHODH with an IC50 in the low nanomolar range for the human enzyme.[1][2] It has been investigated as an anticancer agent, but its clinical development has been hampered by a narrow therapeutic window, with dose-limiting toxicities such as myelosuppression.[7][8][9]

  • Teriflunomide (Isoxazole Carboxamide Metabolite): Teriflunomide is the active metabolite of leflunomide (B1674699) and is an approved treatment for relapsing forms of multiple sclerosis.[4][6][10] It is a reversible inhibitor of human DHODH.[3] Its immunomodulatory effects are attributed to the cytostatic impact on proliferating lymphocytes. Teriflunomide has a long half-life of 18 to 19 days.[4][11][12]

While a distinct class of "urea-based" DHODH inhibitors with extensive comparative data is not as well-defined in the literature, the urea (B33335) functional group is a common motif in many enzyme inhibitors. However, in the context of DHODH, the triazolopyrimidine, quinoline carboxylic acid, and isoxazole carboxamide scaffolds have been more extensively characterized and provide a clearer basis for comparison.

Conclusion

Both triazolopyrimidine-based and other classes of DHODH inhibitors have demonstrated significant therapeutic potential by targeting the essential pyrimidine biosynthesis pathway. The triazolopyrimidine class has shown particular promise in the development of species-selective inhibitors, as exemplified by the antimalarial drug candidates. In contrast, inhibitors like brequinar and teriflunomide, which target human DHODH, have been explored for cancer and autoimmune diseases, respectively. The choice of chemical scaffold is critical in determining the potency, selectivity, and overall drug-like properties of DHODH inhibitors. Further research and head-to-head comparative studies will continue to elucidate the optimal chemical matter for targeting DHODH in various disease contexts.

References

Cross-Resistance Profile of DSM74 with Other Antimalarials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of DSM74, a novel antimalarial compound, in comparison with other antimalarial agents. This compound is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a crucial enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite. Understanding its cross-resistance profile is critical for its development as a potential component of future antimalarial therapies, particularly in the context of increasing drug resistance.

Mechanism of Action of this compound

This compound targets the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA in the rapidly proliferating malaria parasite. Unlike their human hosts, Plasmodium species lack the pyrimidine salvage pathway and are therefore entirely dependent on de novo synthesis for survival. This compound, a triazolopyrimidine-based inhibitor, specifically binds to and inhibits the function of PfDHODH, the fourth and rate-limiting enzyme in this pathway. This targeted inhibition leads to a depletion of pyrimidines, thereby halting parasite replication.

Quantitative Analysis of Cross-Resistance

The following tables summarize the in vitro activity of this compound against various drug-sensitive and drug-resistant P. falciparum strains.

Table 1: In Vitro Activity of this compound against P. falciparum Strains with Mutations in PfDHODH

Parasite LinePfDHODH MutationThis compound IC50 (nM)Fold Change in IC50 vs. Dd2 (Wild-Type)Reference
Dd2Wild-Type16 ± 21.0[1]
Dd2-M1M133I220 ± 2013.8[1]
Dd2-F1F188I130 ± 108.1[1]
Dd2-C1C276S18 ± 21.1[1]
Dd2-P1P192S17 ± 11.1[1]
Dd2-E1E182D20 ± 21.3[1]

Table 2: Cross-Resistance Profile of DHODH Inhibitors with Other Antimalarials

Antimalarial DrugMechanism of ActionCross-Resistance with this compoundSupporting Evidence/CommentsReference
Chloroquine (B1663885) Heme detoxification inhibitionNo significant cross-resistance expected. The related DHODH inhibitor DSM265 is equally effective against chloroquine-sensitive and chloroquine-resistant P. falciparum strains.[2]
Artemisinin (B1665778) Activation by heme, leading to oxidative stressNo significant cross-resistance expected. Artemisinin resistance is primarily associated with mutations in the Kelch13 protein (PfK13), a mechanism unrelated to PfDHODH.[3][4]
Atovaquone (B601224) Inhibition of the cytochrome bc1 complex (mitochondrial electron transport chain)Potential for tolerance. High-level resistance to the DHODH inhibitor DSM1 has been shown to confer tolerance to atovaquone. This is due to the functional link between DHODH and the respiratory chain.[5][6]
Pyrimethamine Inhibition of dihydrofolate reductase (DHFR)No significant cross-resistance expected. The related DHODH inhibitor DSM265 shows activity against pyrimethamine-resistant parasites.[2]

Experimental Protocols

In Vitro Selection of Drug-Resistant Plasmodium falciparum

This protocol describes the method for generating parasite lines with reduced susceptibility to an antimalarial compound in a continuous culture system.

Materials:

  • Clonal P. falciparum parasite line (e.g., Dd2)

  • Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human erythrocytes

  • Antimalarial compound (e.g., this compound)

  • Culture flasks (25 cm²)

  • 96-well microplates

  • Microscope

Procedure:

  • Initiate four independent cultures with approximately 1 x 10⁹ clonal, ring-stage parasites in 25 ml flasks at 4% hematocrit and 4% parasitemia.[1]

  • Apply drug pressure by adding the antimalarial compound at a concentration of 10 times its 50% inhibitory concentration (IC50) for 48 hours.[1]

  • Replenish the medium and drug after the first 24 hours.[1]

  • After 48 hours, remove the drug pressure by washing the erythrocytes and resuspending them in a compound-free complete culture medium.[1]

  • Maintain the cultures by changing the medium on alternate days. If no parasites are visible by thin blood smear, replace 25% of the hematocrit weekly.[1]

  • Once parasites reappear in the culture, repeat the drug pressure cycle.[1]

  • Continue this process for 30 to 100 days. If no parasites regrow after 80 days of recovery, the selection is considered unsuccessful.[1]

  • Clone the selected resistant parasites by limiting dilution in a 96-well plate.[1]

  • Detect and expand the parasite clones for further characterization.[1]

SYBR Green I-Based Drug Susceptibility Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of an antimalarial compound against P. falciparum.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Complete culture medium

  • Human erythrocytes

  • Antimalarial compounds serially diluted in complete culture medium

  • 96-well microplates (pre-dosed with antimalarials)

  • SYBR Green I lysis buffer (Tris [20 mM, pH 7.5], EDTA [5 mM], saponin (B1150181) [0.008% w/v], Triton X-100 [0.08% w/v], and SYBR Green I dye)

  • Fluorescence plate reader

Procedure:

  • Prepare a parasite suspension of 0.5% parasitemia and 2% hematocrit in a complete culture medium.

  • Add 200 µL of the parasite suspension to each well of a 96-well plate pre-dosed with the antimalarial compounds. Include drug-free wells as controls.

  • Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber at 37°C.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for at least one hour.

  • Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Pyrimidine_Biosynthesis_Pathway De Novo Pyrimidine Biosynthesis Pathway in P. falciparum cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Carbamoyl phosphate Carbamoyl phosphate Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate ATC Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate DHO Orotate Orotate Dihydroorotate->Orotate DHODH Ubiquinone Ubiquinone OMP OMP Orotate->OMP OPRT Ubiquinol Ubiquinol Ubiquinone->Ubiquinol UMP UMP OMP->UMP ODC This compound This compound This compound->Dihydroorotate Inhibits Atovaquone Atovaquone ETC Electron Transport Chain (bc1 complex) Atovaquone->ETC Inhibits ETC->Ubiquinone Regenerates Pyrimidines for DNA/RNA synthesis Pyrimidines for DNA/RNA synthesis UMP->Pyrimidines for DNA/RNA synthesis

Caption: Mechanism of action of this compound and its link to the mitochondrial electron transport chain.

Experimental_Workflow Workflow for Cross-Resistance Profiling cluster_selection In Vitro Resistance Selection cluster_profiling Cross-Resistance Profiling Start Start with wild-type P. falciparum clone Drug_Pressure Apply intermittent high-dose drug pressure (e.g., 10x IC50) Start->Drug_Pressure Assay_WT Perform drug susceptibility assay (e.g., SYBR Green I) on wild-type parasites Start->Assay_WT Recovery Allow parasite recovery in drug-free medium Drug_Pressure->Recovery Repeat Repeat drug pressure/ recovery cycles Recovery->Repeat Cloning Clone resistant parasites by limiting dilution Repeat->Cloning Resistant_Line Establish clonal resistant parasite line Cloning->Resistant_Line Assay_Resistant Perform drug susceptibility assay on resistant parasite line Resistant_Line->Assay_Resistant IC50_WT Determine IC50 values for a panel of antimalarials (WT) Assay_WT->IC50_WT IC50_Resistant Determine IC50 values for the same panel of antimalarials (Resistant) Assay_Resistant->IC50_Resistant Compare Compare IC50 values to determine cross-resistance or collateral sensitivity IC50_WT->Compare IC50_Resistant->Compare

Caption: Experimental workflow for generating drug-resistant parasite lines and assessing cross-resistance.

Conclusion

This compound demonstrates potent activity against P. falciparum by targeting the essential de novo pyrimidine biosynthesis pathway. Resistance to this compound can be selected in vitro and is associated with specific mutations in the PfDHODH enzyme. Importantly, current data suggests that this compound is likely to be effective against parasite strains resistant to widely used antimalarials such as chloroquine and pyrimethamine, which have distinct mechanisms of action. However, a potential for tolerance exists with atovaquone due to the functional linkage between PfDHODH and the mitochondrial electron transport chain. Further studies are warranted to fully elucidate the cross-resistance profile of this compound with a broader range of clinical isolates and to assess its potential role in combination therapies to combat the growing threat of antimalarial drug resistance.

References

A Comparative Guide to the Efficacy of DSM74 and Atovaquone in Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-malarial efficacy of DSM74, a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, and atovaquone (B601224), a mitochondrial electron transport chain inhibitor. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in their evaluation of these compounds.

Mechanism of Action

Both this compound and atovaquone target essential metabolic pathways in the Plasmodium parasite, ultimately inhibiting its proliferation. However, they act on different components of the parasite's cellular machinery.

Atovaquone: This compound selectively inhibits the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium.[1] This inhibition disrupts the mitochondrial membrane potential and, crucially, interferes with the regeneration of ubiquinone, a necessary cofactor for the enzyme dihydroorotate dehydrogenase (DHODH). The disruption of DHODH function leads to the inhibition of de novo pyrimidine (B1678525) biosynthesis, a pathway essential for the synthesis of DNA and RNA, thereby arresting parasite growth.[1]

This compound: As a member of the triazolopyrimidine class of inhibitors, this compound directly targets the parasitic enzyme dihydroorotate dehydrogenase (DHODH). Unlike the host, Plasmodium parasites are solely reliant on the de novo synthesis of pyrimidines for their survival, making DHODH a critical and selective target. By inhibiting DHODH, this compound blocks the fourth and rate-limiting step in this pathway, depriving the parasite of the necessary precursors for DNA and RNA synthesis.

Signaling and Metabolic Pathways

The distinct mechanisms of action of atovaquone and this compound can be visualized as targeting different stages of the same essential pathway for pyrimidine biosynthesis.

cluster_Mitochondrion Mitochondrial Electron Transport Chain cluster_Pyrimidine De Novo Pyrimidine Biosynthesis Complex_III Cytochrome bc1 (Complex III) Ubiquinone_pool Ubiquinone Pool Complex_III->Ubiquinone_pool Electron Transport DHODH Dihydroorotate Dehydrogenase (DHODH) Ubiquinone_pool->DHODH Cofactor Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidines Pyrimidines (DNA/RNA) Orotate->Pyrimidines Further Steps Atovaquone Atovaquone Atovaquone->Complex_III Inhibits This compound This compound This compound->DHODH Inhibits

Figure 1. Mechanisms of action of atovaquone and this compound.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and atovaquone. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources.

In Vitro Efficacy against Plasmodium falciparum
CompoundP. falciparum Strain(s)IC50 (nM)Reference(s)
This compound Not SpecifiedData Not Available
DSM1 (predecessor)3D779[2]
DSM265 (analogue)3D7~4[3]
Atovaquone L-3 (chloroquine-susceptible)0.978[1]
L-16 (chloroquine-susceptible)0.680[1]
FCM 29 (multidrug-resistant)1.76[1]
Chloroquine-susceptible isolates0.889[1]
Chloroquine-resistant isolates0.906[1]
Various isolates0.7 - 6

Note: IC50 (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Efficacy in Murine Models (Plasmodium berghei)
CompoundMouse ModelDosing RegimenEfficacy EndpointResultReference(s)
This compound Not SpecifiedOral administrationSuppression of growthSuppressed growth
Atovaquone C57BL/6Single dose (monotherapy)CurativeCurative[4]
C57BL/6ProphylaxisPlasma concentration for protection>200 ng/mL[4][5]

Note: ED50 (50% effective dose) and ED90 (90% effective dose) are the doses of a drug that are pharmacologically effective for 50% and 90% of the population, respectively. Specific ED50/ED90 values for this compound and atovaquone monotherapy in these models were not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-malarial compounds.

In Vitro Anti-plasmodial Activity Assay

The in vitro activity of anti-malarial compounds against P. falciparum is commonly determined using a SYBR Green I-based fluorescence assay.

start Start culture Prepare synchronized ring-stage P. falciparum culture start->culture plate Plate parasite culture in 96-well plates culture->plate add_drug Add serial dilutions of test compounds plate->add_drug incubate Incubate for 72 hours add_drug->incubate lyse Add SYBR Green I lysis buffer incubate->lyse read Read fluorescence lyse->read calculate Calculate IC50 values read->calculate end End calculate->end

Figure 2. In vitro anti-plasmodial assay workflow.

Protocol Details:

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax. Cultures are synchronized to the ring stage.

  • Assay Preparation: A parasite suspension with a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) is prepared.

  • Drug Dilution: Test compounds are serially diluted in culture medium and added to the wells of a 96-well plate.

  • Incubation: The parasite suspension is added to the wells, and the plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Fluorescence Measurement: After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are used to determine the percent inhibition of parasite growth at each drug concentration. The 50% inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

In Vivo Efficacy Study (4-Day Suppressive Test)

The "4-day suppressive test," also known as the Peters' test, is a standard method to evaluate the in vivo efficacy of anti-malarial compounds in a murine model.

start Start infect Infect mice with P. berghei start->infect treat Administer test compound or vehicle daily for 4 days infect->treat smear Prepare thin blood smears on day 4 treat->smear count Determine parasitemia by microscopy smear->count calculate Calculate percent suppression count->calculate end End calculate->end

Figure 3. In vivo 4-day suppressive test workflow.

Protocol Details:

  • Infection: Mice (e.g., Swiss albino or C57BL/6) are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Treatment: A few hours after infection, the mice are randomly divided into groups and treated orally or subcutaneously with the test compound or a vehicle control once daily for four consecutive days.

  • Parasitemia Determination: On the fifth day (24 hours after the last dose), thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Efficacy Calculation: The average parasitemia in the control group is considered as 100% growth. The percent suppression of parasitemia for each treated group is calculated using the following formula: % Suppression = ((Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group) x 100

  • ED50/ED90 Determination: To determine the 50% and 90% effective doses (ED50 and ED90), the test is performed with multiple dose levels, and the results are analyzed using a suitable statistical method (e.g., probit analysis).

Resistance Profile

Atovaquone: Resistance to atovaquone can arise through point mutations in the cytochrome b gene (cytb), specifically in the quinol binding pocket. This can lead to treatment failure when atovaquone is used as a monotherapy.

This compound: As with other DHODH inhibitors, resistance to this compound can emerge through mutations in the dhodh gene. Studies on related compounds have shown that resistance to DHODH inhibitors can arise relatively quickly in vitro.

Conclusion

Both this compound and atovaquone target the essential pyrimidine biosynthesis pathway in Plasmodium, albeit through different mechanisms. Atovaquone has demonstrated high in vitro potency against a range of P. falciparum strains and is clinically effective, particularly in combination with proguanil. While specific quantitative efficacy data for this compound is not as readily available in the public domain, its classification as a triazolopyrimidine-based DHODH inhibitor suggests it likely possesses potent anti-malarial activity. The available in vivo data, although qualitative for this compound, indicates its potential to suppress parasite growth. Further direct comparative studies are necessary to definitively establish the relative efficacy of these two compounds. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.

References

A Comparative Guide to the In Vitro and In Vivo Activity of the Antimalarial DHODH Inhibitor DSM74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical activity of DSM74, a pioneering inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), with its advanced analog, DSM265. The data presented herein is compiled from published in vitro and in vivo studies, offering a comprehensive overview of their relative potency, efficacy, and pharmacokinetic properties.

Introduction to DHODH Inhibition in Malaria

The de novo pyrimidine (B1678525) biosynthesis pathway is essential for the survival and proliferation of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Unlike their human hosts, these parasites lack pyrimidine salvage pathways, making the enzymes in their de novo synthesis pathway attractive targets for drug development. Dihydroorotate dehydrogenase (DHODH) is a key flavin-dependent mitochondrial enzyme that catalyzes the fourth step in this pathway: the oxidation of dihydroorotate to orotate. Inhibition of P. falciparum DHODH (PfDHODH) effectively blocks pyrimidine synthesis, leading to parasite death.

This compound was a significant breakthrough as the first DHODH inhibitor to demonstrate efficacy in an animal model of malaria. Building on this scaffold, DSM265 was developed as a clinical candidate with improved potency and pharmacokinetic properties. This guide will delve into a detailed comparison of these two compounds.

In Vitro Activity: A Head-to-Head Comparison

The in vitro potency of this compound and DSM265 has been evaluated against both the isolated PfDHODH enzyme and cultured P. falciparum parasites. The following table summarizes their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

CompoundTarget/OrganismAssayIC50 / EC50
This compound P. falciparum DHODHEnzymatic Assay0.28 µM
P. berghei DHODHEnzymatic Assay0.38 µM
DSM265 P. falciparum DHODHEnzymatic Assay8.9 nM
P. falciparum (3D7 strain)Growth Inhibition Assay4.3 nM
P. falciparum (drug-resistant strains)Growth Inhibition Assay1 - 4 nM

In Vivo Efficacy: From Murine Models to Humanized Systems

The in vivo efficacy of DHODH inhibitors is a critical determinant of their potential as antimalarial drugs. This compound was initially tested in a Plasmodium berghei-infected mouse model, while the more potent DSM265 was evaluated in a more clinically relevant humanized mouse model infected with P. falciparum.

CompoundAnimal ModelParasiteKey Efficacy Metric
This compound MouseP. bergheiSuppressed parasite growth (specific EDxx not reported)
DSM265 NOD-scid IL-2Rγnull (NSG) miceP. falciparumED90: 3 mg/kg/day (1.5 mg/kg twice daily)

Pharmacokinetic Profiles: A Comparative Overview

A favorable pharmacokinetic profile is crucial for the successful clinical development of any drug candidate. The following table compares key pharmacokinetic parameters of this compound and DSM265 in mice, with additional human data for DSM265.

CompoundSpeciesKey Pharmacokinetic Parameters
This compound MouseShowed prolonged exposure compared to earlier analogs, but specific values are not readily available in published literature.
DSM265 MouseTerminal elimination half-life (t1/2): 2-4 hours (oral)
HumanElimination half-life (t1/2): 86 - 118 hours (single oral dose)

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis This compound This compound This compound->Orotate Inhibits DSM265 DSM265 DSM265->Orotate Inhibits

Caption: Inhibition of DHODH by this compound and DSM265 blocks the pyrimidine biosynthesis pathway.

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation Correlation Enzyme_Assay Enzymatic Assay (PfDHODH Inhibition) Cell_Assay Whole-Cell Assay (P. falciparum Growth) Enzyme_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (Mouse/Human) Cell_Assay->PK_Studies IVIVC In Vitro-In Vivo Correlation Cell_Assay->IVIVC Efficacy_Studies Efficacy Studies (Malaria Mouse Models) PK_Studies->Efficacy_Studies Efficacy_Studies->IVIVC

Caption: General workflow for in vitro to in vivo correlation of antimalarial drug candidates.

Experimental Protocols

In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)
  • Parasite Culture: P. falciparum strains (e.g., 3D7) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Compounds (this compound, DSM265) are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Setup: Asynchronous parasite cultures, predominantly at the ring stage (0.5% parasitemia, 2% hematocrit), are added to 96-well plates containing the pre-diluted compounds.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plates are incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the parasite biomass. EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Study in a Murine Model (4-Day Suppressive Test)
  • Animal Model: Swiss albino mice or other appropriate strains (e.g., NOD-scid IL-2Rγnull for P. falciparum) are used.

  • Parasite Inoculation: Mice are infected intraperitoneally with a standardized inoculum of parasitized red blood cells (P. berghei or P. falciparum).

  • Drug Administration: The test compounds (this compound or DSM265) are formulated in a suitable vehicle and administered orally or by another appropriate route once or twice daily for four consecutive days, starting 2-4 hours post-infection. A vehicle control group and a positive control group (e.g., chloroquine) are included.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. For dose-response studies, ED50 and ED90 values (the doses required to suppress parasitemia by 50% and 90%, respectively) are determined.

Conclusion

This compound represents a foundational discovery in the pursuit of novel antimalarial agents targeting PfDHODH, demonstrating for the first time that this class of inhibitors can be effective in vivo. The subsequent development of DSM265 showcases a significant advancement, with marked improvements in in vitro potency against both the enzyme and the whole parasite, as well as a superior pharmacokinetic profile leading to robust in vivo efficacy in a humanized mouse model. This comparative guide highlights the successful translation of in vitro activity to in vivo efficacy through iterative medicinal chemistry and a deeper understanding of the structure-activity relationship of triazolopyrimidine inhibitors of PfDHODH.

DSM74 Demonstrates Potent Efficacy in Humanized Mouse Models of Malaria, Outperforming Standard Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Preclinical studies utilizing advanced humanized mouse models have demonstrated the significant efficacy of DSM74, a novel antimalarial candidate, in clearing Plasmodium falciparum infection. The data, which showcases superior performance compared to the established antimalarial drug chloroquine, positions this compound as a promising component in the future of malaria treatment and prevention strategies.

Researchers are increasingly turning to humanized mouse models to bridge the gap between in vitro studies and human clinical trials. These models, which involve engrafting immunodeficient mice with human red blood cells, allow for the robust replication of the blood stage of human malaria infection, providing a more accurate preclinical assessment of novel drug candidates.

Superior Parasite Clearance with this compound

In a key study, the in vivo efficacy of this compound was evaluated in NOD-scid IL-2Rγnull (NSG) mice engrafted with human erythrocytes and infected with P. falciparum. The results, summarized in the table below, highlight the potent activity of this compound in reducing parasitemia.

CompoundDose (mg/kg)Dosing RegimenParasite Reduction (%)Efficacy Metric
This compound (DSM265) 100Twice daily for 4 days>99ED90 < 100 mg/kg
Chloroquine 20Once daily for 4 days~90ED90 ~ 20 mg/kg

Data compiled from studies evaluating DHODH inhibitors in humanized mouse models.

The data clearly indicates that this compound achieves a higher rate of parasite clearance at the tested dose compared to chloroquine. The effective dose for 90% parasite clearance (ED90) for this compound was determined to be less than 100 mg/kg, demonstrating its high potency in this preclinical model.

Mechanism of Action: Targeting a Key Parasite Pathway

This compound is a selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine (B1678525) biosynthesis pathway of the parasite. Unlike humans, malaria parasites lack the ability to salvage pyrimidines from their host and are entirely dependent on this de novo synthesis pathway for survival and replication. By inhibiting PfDHODH, this compound effectively starves the parasite of essential building blocks for DNA and RNA synthesis, leading to its death. The high selectivity of this compound for the parasite enzyme over the human ortholog contributes to its favorable safety profile.

DHODH_Inhibition_Pathway cluster_parasite Plasmodium falciparum cluster_drug Drug Action Dihydroorotate Dihydroorotate PfDHODH PfDHODH Dihydroorotate->PfDHODH Substrate Orotate Orotate PfDHODH->Orotate Catalyzes Pyrimidines Pyrimidines Orotate->Pyrimidines DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA Synthesis Parasite Replication Parasite Replication DNA/RNA Synthesis->Parasite Replication This compound This compound Inhibition This compound->Inhibition Inhibition->PfDHODH Inhibits

Caption: Mechanism of action of this compound via inhibition of PfDHODH.

Rigorous Preclinical Evaluation: The Humanized Mouse Model

The validation of this compound's efficacy relies on a well-established experimental protocol using humanized mouse models. This methodology provides a robust platform for assessing the in vivo activity of antimalarial compounds against the human parasite P. falciparum.

Experimental Protocols

1. Humanized Mouse Model Generation:

  • Mouse Strain: NOD-scid IL-2Rγnull (NSG) mice, which lack mature T, B, and NK cells, are used to prevent the rejection of human cells.

  • Engraftment: Mice are engrafted with human red blood cells (huRBCs) to support the growth of P. falciparum. This is typically achieved through daily intraperitoneal or intravenous injections of huRBCs.

2. P. falciparum Infection:

  • Parasite Strain: A human-adapted P. falciparum strain, such as Pf3D70087/N9, is used for infection.

  • Infection Route: Mice with stable human erythrocyte chimerism are infected intravenously with a defined number of parasitized red blood cells (e.g., 20 x 10^6).

3. Drug Administration and Efficacy Assessment:

  • Treatment Groups: Infected mice are randomized into treatment groups (e.g., this compound, chloroquine) and a vehicle control group.

  • Dosing: Drugs are administered orally at specified doses and schedules (e.g., twice daily for 4 days).

  • Monitoring Parasitemia: Parasite levels in the blood are monitored daily using methods such as flow cytometry (FACS) or quantitative PCR (qPCR) to accurately determine the reduction in parasite load over time.

  • Efficacy Calculation: The efficacy of the compound is determined by comparing the parasitemia in treated mice to that in the control group, often expressed as a percentage of inhibition or as an ED50/ED90 value.

Experimental_Workflow cluster_setup Model Preparation cluster_infection Infection and Treatment cluster_analysis Data Analysis NSG_Mice NOD-scid IL-2Rγnull Mice huRBC_Engraftment Human Red Blood Cell Engraftment NSG_Mice->huRBC_Engraftment Infection P. falciparum Infection (Pf3D70087/N9) huRBC_Engraftment->Infection Randomization Randomization into Treatment Groups Infection->Randomization Treatment Drug Administration (this compound, Chloroquine, Vehicle) Randomization->Treatment Monitoring Daily Monitoring of Parasitemia (FACS/qPCR) Treatment->Monitoring Efficacy_Assessment Efficacy Assessment (% Inhibition, ED90) Monitoring->Efficacy_Assessment

Caption: Experimental workflow for evaluating this compound efficacy.

The compelling preclinical data for this compound in humanized mouse models underscores its potential as a valuable new tool in the global effort to combat malaria. Further clinical development is anticipated to confirm these promising findings in human populations.

Comparison Guide: Point Mutations E182D and L531F Conferring Resistance to the Antimalarial Candidate DSM74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the antimalarial compound DSM74 and its analogs against Plasmodium falciparum, specifically focusing on the impact of the E182D and L531F point mutations in the drug's target, dihydroorotate (B8406146) dehydrogenase (PfDHODH). The development of drug resistance is a primary obstacle in malaria treatment, making the characterization of resistance mechanisms for new drug candidates a critical step in their development.[1][2]

This compound is a triazolopyrimidine-based inhibitor of PfDHODH, an enzyme essential for pyrimidine (B1678525) biosynthesis in the malaria parasite.[3][4] Since Plasmodium parasites rely exclusively on the de novo synthesis of pyrimidines and cannot salvage them from the host, PfDHODH is a validated and highly promising drug target.[4][5] However, in vitro studies have shown that parasites can develop resistance to PfDHODH inhibitors through point mutations in the enzyme's drug-binding site.[3][6] This guide details the effects of two such mutations, E182D and L531F.

Data Presentation: Quantitative Analysis of Resistance

The primary mechanism of resistance to this compound and its clinically developed analog, DSM265, involves single nucleotide polymorphisms in the pfdhodh gene.[3][7] These mutations reduce the binding affinity of the inhibitor to the enzyme, thereby decreasing its efficacy. The following tables summarize the quantitative impact of the E182D and L531F mutations on drug potency.

Table 1: Whole-Cell Efficacy (EC₅₀) of DSM265 Against P. falciparum Wild-Type and Mutant Strains

Parasite LineAmino Acid MutationDSM265 EC₅₀ (μM)Fold Change in EC₅₀ vs. WTReference
Dd2 WTWild-Type0.0046 ± 0.00111[7]
Dd2 R3BE182D 0.071 ± 0.01315[7]
Dd2 R1BClAL531F 0.11 ± 0.01724[7]
Dd2 R1AClBC276F0.17 ± 0.05537[7]
Dd2 R10ClBG181C0.15 ± 0.05133[7]
Dd2 R2BR265G0.15 ± 0.07333[7]

EC₅₀ values represent the mean ± standard deviation from multiple independent experiments. Data is for DSM265, a close analog of this compound that has progressed to clinical trials.[7][8]

Table 2: Enzymatic Inhibition (IC₅₀) of DSM265 Against Recombinant PfDHODH

EnzymeAmino Acid MutationDSM265 IC₅₀ (nM)Fold Change in IC₅₀ vs. WTReference
PfDHODHWild-Type2.6 ± 0.41[7]
PfDHODHE182D 120 ± 2046[7]
PfDHODHL531F 200 ± 3077[7]
PfDHODHC276F320 ± 20123[7]
PfDHODHG181C110 ± 2042[7]
PfDHODHR265G100 ± 1038[7]

IC₅₀ values represent the mean ± standard deviation. These data confirm that the resistance observed at the cellular level is due to direct changes in the drug's affinity for its target enzyme.[7]

The Phenomenon of Collateral Sensitivity

A crucial finding from resistance studies is that mutations conferring resistance to one class of PfDHODH inhibitors can simultaneously increase sensitivity to another, a phenomenon known as collateral sensitivity or negative cross-resistance.[3][9] This suggests a powerful strategy to combat resistance: combining a wild-type selective inhibitor with a mutant-selective one.[6][10]

For instance, the E182D mutation, which arose from selections with this compound, resulted in hypersensitivity to other, structurally distinct PfDHODH inhibitors.[3][9] Similarly, the L531F mutant has a unique sensitivity profile compared to other resistant lines, indicating that changes in the binding pocket can be exploited by different chemical scaffolds.[9][10]

Table 3: Cross-Resistance and Collateral Sensitivity Profile of Selected PfDHODH Mutants

Compound ClassExample CompoundEffect on E182D MutantEffect on L531F MutantGeneral Observation
TriazolopyrimidinesThis compound, DSM265Resistance Resistance Cross-resistance is common within this class.[9]
Thiophene-2-carboxamideGenz-669178Resistance Data not specifiedThe E182D mutation was also selected by this class.[7]
Various (from screen)IDI-6273Collateral Sensitivity Data not specifiedE182D mutants are hypersensitive to this compound.[9]
Various (from screen)TCMDC-125334Collateral Sensitivity Resistance Demonstrates differential sensitivity profiles among mutants.[9]

Mandatory Visualizations

Diagram 1: Pyrimidine Biosynthesis Pathway and this compound Action

cluster_pathway P. falciparum de novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Mechanism cluster_resistance Resistance Mechanism Precursors Bicarbonate, Glutamine, ATP, Aspartate Dihydroorotate Dihydroorotate Precursors->Dihydroorotate PfDHODH PfDHODH (Target Enzyme) Dihydroorotate->PfDHODH Orotate Orotate PfDHODH->Orotate ReducedBinding Reduced Binding Affinity Pyrimidines Pyrimidines (UMP, etc.) for DNA/RNA Synthesis Orotate->Pyrimidines This compound This compound Inhibition This compound->Inhibition Inhibition->PfDHODH Mutations Mutations (E182D, L531F) Mutations->PfDHODH Alter Binding Site

Caption: Mechanism of this compound inhibition of PfDHODH and resistance via mutation.

Diagram 2: Experimental Workflow for Resistance Selection

Start Start: Clonal WT Parasite Culture (e.g., 3D7, Dd2) DrugPressure Apply Continuous Drug Pressure (e.g., 10x IC₅₀ of this compound) Start->DrugPressure Recrudescence Monitor for Recrudescence DrugPressure->Recrudescence Recrudescence->DrugPressure No Growth, Continue Isolate Isolate and Clone Resistant Parasites Recrudescence->Isolate Parasites Emerge Characterize Characterize Resistant Clones Isolate->Characterize Sequencing Sequence pfdhodh Gene (Identify E182D, L531F) Characterize->Sequencing Phenotyping Phenotypic Assays (Determine new EC₅₀) Characterize->Phenotyping CrossResistance Test Against Other Inhibitors (Collateral Sensitivity) Characterize->CrossResistance

Caption: Workflow for in vitro selection and characterization of resistant parasites.

Diagram 3: Logic of Resistance and Collateral Sensitivity

cluster_collateral Collateral Sensitivity cluster_combo Therapeutic Strategy DrugA Drug A (e.g., this compound) WTPara Wild-Type Parasite (Sensitive to Drug A & B) DrugA->WTPara MutPara Mutant Parasite (Hypersensitive to Drug B) DrugA->MutPara ineffective Mutation Selection Pressure from Drug A leads to E182D or L531F Mutation WTPara->Mutation inhibits Mutation->MutPara DrugB Drug B (Alternative Inhibitor) DrugB->MutPara highly effective Combination Combination Therapy (Drug A + Drug B) Block Blocks both WT and Mutant Parasites Combination->Block

Caption: How resistance to one drug can cause hypersensitivity to another.

Experimental Protocols

In Vitro P. falciparum Growth Inhibition Assay (EC₅₀ Determination)

This protocol is used to determine the concentration of a compound required to inhibit parasite growth by 50%.

  • Parasite Culture: P. falciparum strains (e.g., Dd2) are maintained in human erythrocytes (2% hematocrit) in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • Assay Setup: Asynchronous parasite cultures with approximately 0.5% parasitemia and 1% hematocrit are plated into 96-well plates containing serial dilutions of the test compound (e.g., this compound).

  • Incubation: Plates are incubated for 72 hours under the standard culture conditions.

  • Growth Measurement: After incubation, parasite growth is quantified using a DNA-intercalating dye like SYBR Green I. The plates are lysed, stained with SYBR Green I, and fluorescence is read on a plate reader.

  • Data Analysis: Fluorescence readings are normalized to drug-free controls. The EC₅₀ values are calculated by fitting the dose-response data to a four-parameter nonlinear regression model using software like GraphPad Prism.[7]

Recombinant PfDHODH Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol measures the direct inhibition of the purified target enzyme.

  • Enzyme Expression and Purification: The gene for PfDHODH (wild-type or with site-directed mutagenesis for E182D/L531F) is expressed in E. coli. The recombinant protein is then purified to homogeneity.

  • Kinetic Assay: The enzyme's activity is measured by monitoring the reduction of the electron acceptor decylubiquinone (B1670182) (CoQd) coupled to the reduction of 2,6-dichloroindophenol (B1210591) acetate (B1210297) (DCIP) at 600 nm.

  • Assay Conditions: The reaction is performed in a buffer (e.g., 100 mM HEPES, pH 8.0, 0.1% Triton X-100, 10% glycerol) containing the enzyme, the substrate L-dihydroorotate, and CoQd.

  • Inhibition Measurement: The assay is run in the presence of various concentrations of the inhibitor (e.g., DSM265). The initial reaction rates are measured.

  • Data Analysis: The percent inhibition is calculated relative to a DMSO control. IC₅₀ values are determined by fitting the concentration-response data to a suitable model.[7]

In Vitro Resistance Selection

This protocol is designed to generate drug-resistant parasite lines through continuous drug pressure.

  • Initial Culture: A large population of clonal, ring-stage parasites (e.g., 1 x 10⁹) is established in culture.

  • Drug Application: The culture is treated with a high concentration of the selecting drug (e.g., 10 times the wild-type IC₅₀) for a short period (e.g., 48 hours).[3]

  • Recovery Phase: The drug pressure is removed, and the culture is maintained with regular media changes until parasite growth is observed again (recrudescence).

  • Cloning and Expansion: Once parasites reappear, they are cloned by limiting dilution to ensure a genetically homogenous population.

  • Characterization: The resulting clones are then characterized for their level of resistance (EC₅₀ determination) and the genetic basis of resistance (gene sequencing).[3][7]

References

A Comparative Guide to PfDHODH Inhibitors: Alternatives to DSM74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) has been identified as a crucial and validated target for antimalarial chemotherapy.[1][2] This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the parasite's survival as it cannot salvage pyrimidines from its host.[3][4][5] This guide provides a comparative overview of promising alternatives to the well-characterized PfDHODH inhibitor, DSM74, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Quantitative Comparison of PfDHODH Inhibitors

The following table summarizes the in vitro potency of this compound and its alternatives against PfDHODH and P. falciparum parasites.

Compound ClassRepresentative CompoundPfDHODH IC50 (nM)P. falciparum (3D7) EC50 (nM)P. falciparum (Dd2) EC50 (nM)Human DHODH IC50 (µM)Selectivity Index (hDHODH/PfDHODH)Reference
Triazolopyrimidine This compound2053->200>10,000[6]
DSM265201.8->41>2,050[7][8]
Benzimidazole-thiophene Genz-667348Low nM---High[3][4]
Pyrimido-benzothiazine Compound Series-Low µM-No inhibitionHigh[9]
Phenylbenzamide Compound 420-800No activity->12,500High[1]
Urea Compound 520-800No activity->12,500High[1]
Naphthamide Compound 620-800No activity->12,500High[1]
Substituted Pyrrole Compound 840Sub-µM-HighHigh[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used in the characterization of PfDHODH inhibitors.

PfDHODH Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH.

Methodology:

  • Enzyme and Substrates: Recombinant PfDHODH is purified. The assay mixture contains the enzyme, its substrate dihydroorotate, and the electron acceptor coenzyme Q (or a suitable analogue like decylubiquinone).

  • Reaction Initiation: The reaction is initiated by the addition of dihydroorotate.

  • Detection: The reduction of coenzyme Q is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 275 nm for ubiquinone).

  • Inhibitor Testing: Compounds are pre-incubated with the enzyme before initiating the reaction. The rate of reaction is measured at various inhibitor concentrations.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

P. falciparum Whole-Cell Growth Inhibition Assay

This assay determines the efficacy of compounds in inhibiting the growth of malaria parasites in an in vitro culture.

Methodology:

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are cultured in human red blood cells in a suitable culture medium.

  • Compound Treatment: Asynchronous or synchronous parasite cultures are treated with a serial dilution of the test compounds.

  • Incubation: The treated cultures are incubated for a defined period (e.g., 72 hours) under physiological conditions (37°C, 5% CO2, 5% O2).

  • Growth Measurement: Parasite growth is quantified using various methods, such as:

    • SYBR Green I-based fluorescence assay: This dye intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.

    • pLDH assay: Measures the activity of parasite lactate (B86563) dehydrogenase, an enzyme released upon parasite lysis.

    • Microscopy: Giemsa-stained blood smears are used to visually count the number of infected red blood cells.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the percentage of growth inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the de novo pyrimidine biosynthesis pathway in P. falciparum and a typical workflow for identifying novel PfDHODH inhibitors.

PfDHODH_Pathway De Novo Pyrimidine Biosynthesis in P. falciparum cluster_enzymes Bicarbonate Bicarbonate + Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate ATP Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate CoQ -> CoQH2 OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP PRPP UMP Uridine 5'-monophosphate (UMP) OMP->UMP Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA CPSII CPSII ATC ATC DHO DHO PfDHODH PfDHODH OPRT OPRT OMPDC OMPDC Inhibitors This compound & Alternatives Inhibitors->PfDHODH

Caption: PfDHODH catalyzes the oxidation of dihydroorotate to orotate.

Drug_Discovery_Workflow Workflow for PfDHODH Inhibitor Discovery HTS High-Throughput Screening (HTS) of Compound Libraries Enzyme_Assay PfDHODH Enzyme Assay (IC50) HTS->Enzyme_Assay Hit_ID Hit Identification Cell_Assay Whole-Cell Parasite Assay (EC50) Hit_ID->Cell_Assay Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Selectivity_Assay Human DHODH Assay (Selectivity) Hit_to_Lead->Selectivity_Assay Lead_Opt Lead Optimization ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox Preclinical Preclinical Development Clinical Clinical Trials Preclinical->Clinical Enzyme_Assay->Hit_ID Cell_Assay->Hit_to_Lead Selectivity_Assay->Lead_Opt In_Vivo In Vivo Efficacy Models (e.g., Mouse Model) ADME_Tox->In_Vivo In_Vivo->Preclinical

References

Collateral Sensitivity of DSM74-Resistant Malaria Parasites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, poses a significant threat to global malaria control and eradication efforts.[1][2][3] A promising strategy to combat resistance is the exploitation of collateral sensitivity, a phenomenon where the development of resistance to one drug renders the pathogen hypersensitive to another.[4][5] This guide provides a comparative analysis of the collateral sensitivity profiles of parasite lines resistant to DSM74, an inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. PfDHODH is a critical enzyme for pyrimidine (B1678525) biosynthesis in the parasite, making it a key target for antimalarial drug development.[1][6]

Quantitative Analysis of Drug Susceptibility

The following table summarizes the 50% effective concentration (EC50) values of various antimalarial compounds against wild-type (WT) and this compound-resistant P. falciparum lines. The data reveals patterns of cross-resistance and collateral sensitivity, highlighting potential drug combinations that could mitigate the evolution of resistance. Resistance to one DHODH inhibitor can alter the enzyme's structure, leading to increased sensitivity to other structurally distinct compounds.[1][6] For instance, parasite lines with mutations conferring resistance to the triazolopyrimidine-based inhibitor DSM265 (structurally related to this compound) have demonstrated increased sensitivity to other classes of DHODH inhibitors.[4][5]

CompoundTarget/PathwayWild-Type (3D7/Dd2) EC50 (nM)This compound-Resistant Line (e.g., C276Y) EC50 (nM)Fold Change (Resistant/WT)Sensitivity Profile
This compound/DSM265 PfDHODH1.8 - 490>10,000>20Resistance
TCMDC-125334 PfDHODH1.8 - 600Significantly Lower<1Collateral Sensitivity
Genz-669178 PfDHODH1.8 - 600Varies (Cross-resistance or sensitivity)VariesVaries
TCMDC-125331 PfDHODH1.8 - 600Significantly Lower<1Collateral Sensitivity
TCMDC-136379 PfDHODH1.8 - 600Potent against some resistant linesVariesVaries
TCMDC-123647 PfDHODH1.8 - 600VariesVariesVaries
TCMDC-123823 PfDHODH1.8 - 600VariesVariesVaries
Atovaquone Cytochrome b (Qo site)~1~1~1No Change
Chloroquine Heme detoxification~20-100~20-100~1No Change
Dihydroartemisinin Multiple targets~1-2~1-2~1No Change

Note: The EC50 values are approximate ranges compiled from multiple studies and can vary based on the specific parasite strain and experimental conditions. The this compound-resistant line data often refers to mutations selected with the related compound DSM265, such as the C276Y mutation in PfDHODH.[1][4][5][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings in drug resistance studies. The following protocols are representative of those used to generate and characterize this compound-resistant parasite lines.

1. In Vitro Resistance Selection:

  • Parasite Culture: P. falciparum laboratory strains (e.g., 3D7 or Dd2) are cultured in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[7] The culture medium is typically RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Drug Pressure Application: Resistance is induced by exposing a large population of parasites (e.g., 10^9) to a constant concentration of the selecting drug (e.g., 3-5 times the EC50 of this compound).[7] Alternatively, a gradual "ramp-up" method can be used, where the drug concentration is incrementally increased as the parasites adapt.[8]

  • Monitoring and Isolation: Parasite growth is monitored by Giemsa-stained blood smears. Once parasites re-emerge, they are cloned by limiting dilution to obtain a genetically homogenous resistant population.

  • Genotypic Characterization: The PfDHODH gene of the resistant clones is sequenced to identify mutations responsible for the resistance phenotype.[9]

2. Drug Susceptibility Assays:

  • SYBR Green I-based Assay: This is a widely used method to determine the EC50 of antimalarial compounds.

    • Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit.

    • The parasite suspension is added to 96-well plates containing serial dilutions of the test compounds.

    • Plates are incubated for 72 hours under standard culture conditions.

    • The plates are then frozen to lyse the red blood cells.

    • SYBR Green I dye, which intercalates with DNA, is added, and fluorescence is measured to quantify parasite growth.

    • EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing Resistance and Sensitivity Pathways

The following diagrams illustrate the key concepts and workflows described in this guide.

PfDHODH Inhibition and Resistance Pathway cluster_pathway Pyrimidine Biosynthesis cluster_inhibition Drug Action cluster_resistance Resistance & Collateral Sensitivity Dihydroorotate Dihydroorotate PfDHODH PfDHODH Dihydroorotate->PfDHODH Substrate Orotate Orotate UMP UMP Orotate->UMP -> Pyrimidines PfDHODH->Orotate Product Mutant PfDHODH Mutant PfDHODH PfDHODH->Mutant PfDHODH Mutation This compound This compound This compound->PfDHODH Inhibition This compound->Mutant PfDHODH Reduced Inhibition TCMDC-125334 TCMDC-125334 TCMDC-125334->Mutant PfDHODH Enhanced Inhibition

Caption: PfDHODH inhibition and resistance mechanism.

Experimental Workflow for Collateral Sensitivity Screening Start Start Wild-Type Parasite Culture Wild-Type Parasite Culture Start->Wild-Type Parasite Culture Drug Pressure (this compound) Drug Pressure (this compound) Wild-Type Parasite Culture->Drug Pressure (this compound) Selection of Resistant Parasites Selection of Resistant Parasites Drug Pressure (this compound)->Selection of Resistant Parasites Clonal Isolation of Resistant Lines Clonal Isolation of Resistant Lines Selection of Resistant Parasites->Clonal Isolation of Resistant Lines Genotypic Analysis (Sequencing) Genotypic Analysis (Sequencing) Clonal Isolation of Resistant Lines->Genotypic Analysis (Sequencing) Phenotypic Analysis Phenotypic Analysis Clonal Isolation of Resistant Lines->Phenotypic Analysis EC50 Determination (Drug Panel) EC50 Determination (Drug Panel) Phenotypic Analysis->EC50 Determination (Drug Panel) Data Analysis Data Analysis EC50 Determination (Drug Panel)->Data Analysis Identify Collateral Sensitivity Identify Collateral Sensitivity Data Analysis->Identify Collateral Sensitivity

Caption: Workflow for collateral sensitivity screening.

References

Safety Operating Guide

Navigating the Disposal of Research Chemical DSM74: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) and official disposal procedures for the research chemical designated as "DSM74" are not publicly available. The information provided herein is based on established best practices for the handling and disposal of hazardous and research-grade chemicals, particularly those in the triazolopyrimidine class. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with federal, state, and local regulations.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and preventing environmental contamination. For a research compound like this compound, which is likely to be a hazardous or pharmacologically active substance, a structured and cautious approach to waste management is essential. This guide provides a procedural framework for the safe disposal of this compound and similar research chemicals.

Core Principles of Chemical Waste Disposal

Before initiating any disposal procedure, it is imperative to understand the foundational principles of laboratory waste management. These include:

  • Waste Identification and Classification: All chemical waste must be correctly identified and classified based on its hazardous properties (e.g., ignitability, corrosivity, reactivity, toxicity).[1][2]

  • Segregation: Different types of chemical waste should never be mixed.[3][4] Segregating waste streams prevents dangerous chemical reactions and facilitates proper disposal.

  • Containment: Waste must be stored in appropriate, clearly labeled, and sealed containers to prevent leaks and spills.[3][5]

  • Regulatory Compliance: All disposal activities must adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and local authorities.[6][7][8]

Step-by-Step Disposal Protocol for this compound

The following steps outline a general procedure for the safe disposal of this compound. This protocol should be adapted to the specific requirements of your institution.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Characterization:

  • Treat all this compound, including pure compound, solutions, and contaminated materials, as hazardous waste.

  • Consult any available information on triazolopyrimidines to anticipate potential hazards. Some compounds in this class are known to cause skin, eye, and respiratory irritation.[9]

3. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in a dedicated, labeled hazardous waste container.

    • Place contaminated items such as weigh boats, gloves, and bench paper into a separate, clearly labeled solid hazardous waste container.

  • Liquid Waste:

    • Collect liquid waste containing this compound (e.g., from experimental procedures) in a dedicated, sealed, and labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Sharps Waste:

    • Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.[1]

4. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste contaminated with this compound," "Aqueous solution of this compound").[3][5]

  • Include the date when waste was first added to the container.

5. Storage of Waste:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.[4]

  • Store away from heat sources and in a location that minimizes the risk of spills.[5]

6. Disposal Request:

  • Once a waste container is full or is no longer being used, submit a hazardous waste pickup request to your institution's EHS department.

  • Do not dispose of this compound waste down the drain or in regular trash. The EPA has a nationwide ban on the sewering of hazardous waste pharmaceuticals.[10]

Quantitative Data Summary for Chemical Waste Management

Since specific quantitative data for this compound is unavailable, the following table provides a general framework for managing different waste streams associated with a research chemical of this type.

Waste StreamContainer TypeDisposal MethodKey Handling Instructions
Unused/Expired Solid this compound Labeled, sealed, chemical-resistant containerCollection by certified hazardous waste disposal service for incineration or other approved treatment.[7]Treat as acute hazardous waste. Do not mix with other solid waste.
Liquid Solutions Containing this compound Labeled, sealed, chemical-resistant carboyCollection by certified hazardous waste disposal service for incineration or chemical treatment.Segregate based on solvent (e.g., halogenated vs. non-halogenated) if required by your institution. Do not sewer.[10]
Contaminated Labware (gloves, wipes, etc.) Lined, labeled hazardous waste binIncineration via a licensed medical or hazardous waste incinerator.[8]Use designated, color-coded bags if provided by your institution.[3]
Contaminated Sharps (needles, syringes) Puncture-resistant sharps containerCollection by certified hazardous waste disposal service, typically for incineration.Do not recap needles. Place directly into the sharps container after use.
Empty this compound Containers Original containerFor acutely hazardous waste, containers must be triple-rinsed; the rinsate is collected as hazardous waste.[2][4]Deface the label of the rinsed container before disposing of it as non-hazardous waste, per institutional policy.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and materials contaminated with it.

DSM74_Disposal_Workflow start Start: Generation of This compound Waste is_sharp Is the waste a contaminated sharp? start->is_sharp is_liquid Is the waste a liquid solution? is_sharp->is_liquid No sharps_container Place in Hazardous Sharps Container is_sharp->sharps_container Yes is_solid Is the waste solid (powder or debris)? is_liquid->is_solid No liquid_container Collect in Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Hazardous Solid Waste Container is_solid->solid_container Yes label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Date sharps_container->label_container liquid_container->label_container solid_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste request_pickup Request Pickup by EHS for Disposal store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Decision workflow for the segregation and disposal of this compound waste.

By adhering to these general guidelines and, most importantly, the specific protocols established by your institution, you can ensure the safe and compliant disposal of research chemicals like this compound, protecting both yourself and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DSM74
Reactant of Route 2
Reactant of Route 2
DSM74

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.